5-chloro-3-formyl-1H-indole-2-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-3-formyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWPMCOCDJKMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380448-07-7 | |
| Record name | 5-chloro-3-formyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-chloro-3-formyl-1H-indole-2-carboxylic acid: A Core Scaffold for Synthesis and Drug Discovery
Disclaimer: This guide synthesizes the most current, publicly available scientific information. While extensive, the literature lacks a dedicated, peer-reviewed publication detailing the complete synthesis and full spectral characterization of 5-chloro-3-formyl-1H-indole-2-carboxylic acid. Therefore, this document leverages data from closely related analogs, particularly its ethyl ester, to provide expert insights into its properties and handling. All information is meticulously referenced to maintain scientific integrity.
Executive Summary
This compound is a trifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its strategic substitution pattern—a reactive aldehyde at the C3 position, a versatile carboxylic acid at C2, and an electron-withdrawing chlorine at C5—makes it a highly valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis strategy based on its ethyl ester precursor, an analysis of its chemical reactivity, and a discussion of its role in the development of modern therapeutics, particularly as a precursor to novel kinase inhibitors and other targeted agents.
Molecular Structure and Physicochemical Properties
The indole nucleus is a cornerstone of medicinal chemistry, and the specific functionalization of this molecule dictates its utility. The chlorine atom at the C5 position modulates the electron density of the aromatic system, influencing both reactivity and pharmacokinetic properties. The C3-formyl and C2-carboxylic acid groups are prime handles for synthetic elaboration.
Key Physicochemical Data
Quantitative data for the free acid is sparse in peer-reviewed literature; therefore, data for the closely related ethyl ester (CAS 43142-76-3) is provided for context where necessary.[][2]
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₆ClNO₃ | |
| Molecular Weight | 223.61 g/mol | |
| CAS Number | 380448-07-7 | [3] |
| Appearance | Expected to be a solid, likely yellow to orange powder/crystal | General Vendor Data |
| Melting Point | No authoritative data available | |
| Boiling Point (Ethyl Ester) | 458 °C at 760 mmHg (Predicted) | [] |
| Density (Ethyl Ester) | 1.399 g/cm³ (Predicted) | [] |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) |
Synthesis and Mechanistic Insights
The primary route to this scaffold involves the regioselective formylation of a 5-chloro-1H-indole-2-carboxylate precursor via the Vilsmeier-Haack reaction . This reaction is a robust and widely used method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).
Figure 1. Mechanism of the Vilsmeier-Haack formylation of an indole scaffold.
Expertise in Action: The C3 position of the indole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. The Vilsmeier-Haack reaction provides a mild and highly regioselective method for C3-formylation, avoiding the harsher conditions of other formylation techniques that could lead to side reactions on the sensitive indole nucleus.
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
This protocol is adapted from literature procedures for the Vilsmeier-Haack formylation of substituted ethyl indole-2-carboxylates.[4]
-
Reagent Preparation (0 °C): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition (0 °C to Room Temp): Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Execution (Room Temp to 60 °C): After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of NaOH or Na₂CO₃. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
Saponification to the Carboxylic Acid
To obtain the target compound, the resulting ethyl ester must be hydrolyzed.
-
Hydrolysis: Suspend the ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and water. Add an excess of NaOH or KOH (2-3 equivalents).
-
Heating: Heat the mixture to reflux and stir until TLC analysis indicates the complete disappearance of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute HCl until the pH is ~2-3.
-
Isolation: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Spectral Characterization (Predicted)
While a published, peer-reviewed spectrum for the target acid is not available, the expected NMR chemical shifts can be predicted based on established principles and data from analogous 5-chloro-indole derivatives.[5][6]
¹H NMR Spectroscopy
-
Indole N-H: A broad singlet, significantly downfield (>12 ppm), due to hydrogen bonding and the deshielding effects of the adjacent carbonyls.
-
Carboxylic Acid O-H: A very broad singlet, typically >13 ppm, and may exchange with residual water in the solvent.
-
Aldehyde C-H: A sharp singlet between δ 9.9-10.2 ppm.
-
Aromatic Protons (H4, H6, H7):
-
H4: Expected to be the most downfield of the aromatic protons (around δ 8.3-8.5 ppm) appearing as a doublet, due to the anisotropic effect of the C3-formyl group.
-
H7: A doublet around δ 7.5-7.7 ppm.
-
H6: A doublet of doublets around δ 7.2-7.4 ppm, showing coupling to both H4 and H7.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbons: The carboxylic acid carbon (C=O) is expected around δ 160-165 ppm, and the aldehyde carbon (C=O) is expected further downfield, around δ 185-190 ppm.
-
Aromatic & Heterocyclic Carbons: The remaining eight carbons will appear in the aromatic region (δ 110-140 ppm). Key expected shifts include:
-
C5 (C-Cl): Around δ 125-128 ppm.
-
C3: Significantly deshielded by the formyl group, appearing further downfield than in the unsubstituted indole.
-
C2: Also deshielded by the carboxylic acid group.
-
Chemical Reactivity and Synthetic Applications
The utility of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and selective modifications. It is a key intermediate in the synthesis of complex bioactive molecules.[4][7]
Figure 2. Synthetic utility map showing the principal reaction sites.
-
Reactions at the Aldehyde (C3): This is often the first site of modification.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., NaBH(OAc)₃) to form C3-aminomethyl indoles.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to build complex side chains.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.
-
-
Reactions at the Carboxylic Acid (C2):
-
Amide Coupling: Activation with coupling reagents (e.g., HATU, EDC) followed by reaction with amines is a cornerstone of medicinal chemistry for generating diverse libraries of compounds.
-
Esterification: Conversion to esters can be used to protect the carboxylic acid or to modulate solubility and cell permeability (prodrug strategy).
-
-
Reactions at the Indole Nitrogen (N1):
-
N-Alkylation/Arylation: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide allows for the introduction of substituents that can occupy specific pockets in a biological target.
-
Application in Drug Discovery: This scaffold is a precursor for various targeted therapies. For instance, derivatives of 3-formyl-indole-2-carboxylates have been used in the synthesis of potent HIV-1 integrase inhibitors.[7] The general structure is also foundational for developing inhibitors of protein kinases and other enzymes where the indole can act as a hinge-binding motif and the substituents can be tailored for selectivity and potency.
Safety and Handling
Based on safety data for structurally related indole carboxylic acids and aldehydes, the following precautions are mandatory.
-
Hazard Classification: Expected to be a skin, eye, and respiratory tract irritant.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
References
- 2. usbio.net [usbio.net]
- 3. 380448-07-7|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
physicochemical characteristics of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the (CAS No: 380448-07-7). Indole derivatives are a cornerstone of modern medicinal chemistry, serving as scaffolds for a multitude of therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's chemical identity, predicted and known properties, and detailed protocols for its empirical characterization. Given the limited availability of public experimental data for this specific molecule, this guide synthesizes information from analogous compounds and provides robust, field-proven methodologies for its complete physicochemical profiling.
Chemical Identity and Molecular Structure
This compound is a trifunctional indole derivative, incorporating a carboxylic acid at the 2-position, a formyl (aldehyde) group at the 3-position, and a chlorine atom at the 5-position. This unique substitution pattern makes it a valuable intermediate for synthesizing more complex heterocyclic systems in drug discovery.[3]
Molecular Structure:
Caption: Proposed two-step synthesis of the target acid from its indole ester precursor.
Predicted Spectroscopic Profile
The structural features of this molecule give rise to a predictable spectroscopic signature. While a full experimental spectrum for the acid is not publicly available, a ¹H NMR spectrum can be found on SpectraBase, and data from related indole derivatives provide a strong basis for interpretation. [4][5]
| Spectroscopy | Predicted Signature |
|---|---|
| ¹H NMR | ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad.<[6]br>~11-12 ppm (s, 1H): Indole N-H proton. ~10 ppm (s, 1H): Aldehyde proton (-CHO). ~7.5-8.5 ppm (m, 3H): Aromatic protons on the indole ring. The exact shifts and coupling will depend on the electronic environment created by the chloro and formyl groups. |
| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon.~165-175 ppm: Carboxylic acid carbonyl carbon.<[6]br>~110-140 ppm: Carbons of the indole ring. The carbon attached to chlorine will be shifted, as will the carbons adjacent to the nitrogen and carbonyl groups. |
| IR (cm⁻¹) | ~3300: N-H stretch (indole).~3200-2500: O-H stretch (carboxylic acid), very broad.<[7]br>~1700-1720: C=O stretch (carboxylic acid).~1660-1680: C=O stretch (aldehyde).~1000-1100: C-Cl stretch. |
| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 222.0/224.0 (due to ³⁵Cl/³⁷Cl isotopes).Fragmentation: Loss of CO₂ (-44) from the carboxylate anion is a likely fragmentation pathway. |
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, the following standardized protocols are recommended. These protocols are designed to be self-validating and are based on established laboratory techniques.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precise temperature control and observation.
Caption: Standard workflow for accurate melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the dry compound on a watch glass and crush it into a fine powder using a spatula. [8]2. Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm is achieved. [9]3. Apparatus Insertion: Place the loaded capillary tube into the sample holder of a digital melting point apparatus.
-
Approximate Determination: Set a rapid heating rate (e.g., 10-20°C per minute) to get a rough estimate of the melting point. Record this approximate range.
-
Accurate Determination: Allow the apparatus to cool well below the estimated melting point. Using a fresh sample, heat to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute. [10]6. Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. Repeat for a total of three consistent measurements.
Solubility Assessment
Causality: Solubility provides insight into the polarity and functional groups of a molecule. A systematic approach using solvents of varying polarity and pH is employed to build a comprehensive solubility profile. [11]The adage "like dissolves like" is the guiding principle.
Caption: Systematic procedure for assessing compound solubility in various solvents.
Step-by-Step Protocol:
-
Preparation: Add approximately 5 mg of the compound to a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a single solvent. Test the following solvents sequentially:
-
Water (H₂O)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
-
Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds. [12]4. Observation: Visually inspect each tube against a contrasting background. A completely clear solution indicates solubility.
-
Classification:
-
Soluble in Water: Indicates significant polarity. Test with litmus paper; an acidic result is expected. [13] * Insoluble in Water, Soluble in 5% NaHCO₃/NaOH: Confirms the presence of a carboxylic acid. The base deprotonates the acid to form a water-soluble salt. [11] * Soluble in Organic Solvents: Provides information on its suitability for reactions and chromatography.
-
Purity Determination by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for this moderately polar molecule. By using a gradient elution, compounds with a range of polarities can be effectively separated and quantified. [14][15]
Caption: Workflow for assessing compound purity using reversed-phase HPLC.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile/Water. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to 254 nm or a wavelength of maximum absorbance determined by a UV-Vis scan.
-
Gradient: A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the sample and acquire the chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
Sample Preparation for Spectroscopic Analysis
Causality: Proper sample preparation is paramount for acquiring high-quality, interpretable spectroscopic data. The method chosen must ensure the sample is homogeneous and in a form compatible with the instrument, while minimizing interference from solvents or matrix materials. [2][4]
-
¹H and ¹³C NMR Spectroscopy:
-
Weigh 5-10 mg of the sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it does not exchange with the acidic proton. [16] 3. Cap the tube and invert several times or sonicate briefly to ensure complete dissolution.
-
-
FTIR Spectroscopy (KBr Pellet Method):
-
Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed. [17] 2. Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analyze the pellet directly in the spectrometer's sample holder.
-
-
Mass Spectrometry (LC-MS with ESI):
-
Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% formic acid). [18] 2. The formic acid aids in protonation for positive ion mode or provides a counter-ion for negative ion mode (ESI-).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system. [2]
-
Conclusion
This compound is a synthetically valuable building block whose full physicochemical characterization is essential for its effective use in research and development. While comprehensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. This guide provides a framework for this prediction and, more importantly, offers detailed, robust experimental protocols for its empirical determination. By following these methodologies, researchers can ensure the generation of high-quality, reliable data, facilitating the advancement of medicinal chemistry programs that utilize this versatile indole scaffold.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. rsc.org [rsc.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 8. medpharma12.com [medpharma12.com]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. scribd.com [scribd.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. helixchrom.com [helixchrom.com]
- 15. PlumX [plu.mx]
- 16. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. organomation.com [organomation.com]
A Comprehensive Technical Guide to 5-chloro-3-formyl-1H-indole-2-carboxylic acid (CAS No. 380448-07-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-chloro-3-formyl-1H-indole-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest in medicinal chemistry. Possessing a chloro-substituted indole core, a reactive aldehyde at the C3 position, and a carboxylic acid at the C2 position, it serves as a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, an exploration of its chemical reactivity, and a focused look at its application as a key intermediate in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology research.
Introduction: The Indole Scaffold in Drug Discovery
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and the ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing ligands that bind to a wide array of biological targets.[2][3] Functionalized indoles are integral to drugs spanning various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer agents.[2] The strategic placement of functional groups, such as halogens, aldehydes, and carboxylic acids, allows for precise modulation of a compound's steric, electronic, and pharmacokinetic properties, making molecules like this compound valuable building blocks in the drug discovery pipeline.[]
Physicochemical and Structural Properties
While detailed experimental data for this compound is not extensively published, its fundamental properties can be summarized. For reference, key properties of its immediate precursor, the corresponding ethyl ester, are also provided.
| Property | This compound | Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |
| CAS Number | 380448-07-7[5] | 43142-76-3[] |
| Molecular Formula | C₁₀H₆ClNO₃[5] | C₁₂H₁₀ClNO₃[] |
| Molecular Weight | 223.61 g/mol [5] | 251.67 g/mol [] |
| Appearance | Off-white to yellow solid (Expected) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 458 °C at 760 mmHg (Predicted)[] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO. | Data not available |
Spectroscopic Data: Authenticated, citable spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the title carboxylic acid are not readily available in the public domain. Commercial suppliers may provide this data upon request.[5] For structural confirmation, researchers typically rely on the analysis of the ethyl ester precursor and confirmation of its subsequent hydrolysis.
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process starting from ethyl 5-chloro-1H-indole-2-carboxylate. This involves the regioselective introduction of a formyl group at the electron-rich C3 position via the Vilsmeier-Haack reaction, followed by saponification of the ethyl ester to yield the final carboxylic acid.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][6] The indole ring is highly activated towards electrophilic attack at the C3 position, making this transformation efficient and highly regioselective.
Diagram 1: Synthesis Workflow
References
structure elucidation of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
Foreword: The Analytical Imperative
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and flawed intellectual property. The subject of this guide, this compound, is a substituted indole, a privileged scaffold in medicinal chemistry. Its precise characterization is therefore not merely an academic exercise but a critical step in its potential development. This document eschews a generic, templated approach. Instead, it presents a holistic and logical workflow, mirroring the thought process of an analytical scientist. We will demonstrate how a confluence of modern spectroscopic techniques provides a self-validating system, where each piece of data corroborates the others to reveal the molecule's true architecture with unshakeable confidence.
The Initial Dossier: Molecular Formula and Degrees of Unsaturation
Before any detailed structural analysis can begin, we must ascertain the elemental composition and, from it, the degrees of unsaturation. This fundamental information dictates the possible combinations of rings and multiple bonds within the molecule.
High-Resolution Mass Spectrometry (HRMS)
The first and most crucial experiment is HRMS, typically using Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid.
-
Expected Observation: The molecular formula is C₁₀H₆ClNO₃. The expected monoisotopic mass for the deprotonated molecule [M-H]⁻ is 221.9963. HRMS provides a highly accurate mass measurement, which should match this theoretical value within a few parts per million (ppm). A key validation is the isotopic pattern. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), we expect to see two peaks for the molecular ion cluster: an [M-H]⁻ peak and an [M+2-H]⁻ peak, with an intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.
Calculation of Degrees of Unsaturation
With a confirmed molecular formula of C₁₀H₆ClNO₃, the degrees of unsaturation (DoU) can be calculated using the formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (6/2) - (1/2) + (1/2) = 8
A DoU of 8 suggests a highly unsaturated system, which is consistent with the proposed aromatic indole core and three carbonyl-equivalent functional groups (two actual carbonyls and the C=C bonds of the benzene ring).
Functional Group Identification: The Infrared (IR) Fingerprint
Infrared spectroscopy provides a rapid and definitive overview of the functional groups present. For our target molecule, the IR spectrum is expected to be rich with characteristic absorption bands.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
Perform a baseline correction and peak picking on the resulting spectrum.
Expected IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The very broad nature of this band is due to hydrogen bonding and is characteristic of a carboxylic acid dimer.[1] |
| ~3350 | Sharp, Medium | N-H stretch (Indole) | This peak often overlaps with the broad O-H stretch but can sometimes be distinguished as a sharper feature on top of it.[2] |
| ~1700-1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Confirms the presence of the carboxylic acid functional group. Its exact position is sensitive to hydrogen bonding.[3] |
| ~1670-1690 | Strong, Sharp | C=O stretch (Aldehyde) | This carbonyl is expected at a slightly lower wavenumber than the acid due to conjugation with the indole ring system.[3] |
| ~1500-1600 | Medium-Strong | C=C stretch (Aromatic) | Multiple bands confirming the aromatic nature of the indole core. |
| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) | Associated with the carboxylic acid group. |
| ~700-850 | Strong | C-Cl stretch | Confirms the presence of the chloro-substituent. |
Assembling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms.[4][5] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
Workflow for NMR-based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic protons (N-H and COOH) are observable and do not exchange away too rapidly.
-
Filter the solution into a 5 mm NMR tube.
-
Acquire a standard suite of spectra on a 400 MHz or higher spectrometer:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH/CH₃ from CH₂ carbons)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR Spectroscopy: Proton Inventory
The ¹H NMR spectrum provides the number of different proton environments, their integration (relative number of protons), and their splitting patterns (information about adjacent protons).
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often very broad. |
| ~12.5 | broad singlet | 1H | N-H | The indole N-H proton is also deshielded and appears as a broad singlet. |
| ~10.1 | singlet | 1H | CHO | Aldehyde protons are characteristically found at very high chemical shifts. It is a singlet as it has no adjacent protons. |
| ~8.2 | doublet (d) | 1H | H-4 | H-4 is adjacent to the electron-withdrawing formyl group and the C-5 chloro substituent, causing a significant downfield shift. It is split by H-6 (meta-coupling). |
| ~7.8 | doublet (d) | 1H | H-7 | H-7 is adjacent to the indole nitrogen. It is split by H-6 (ortho-coupling). |
| ~7.4 | doublet of doublets (dd) | 1H | H-6 | H-6 is coupled to both H-7 (larger ortho coupling, J ≈ 8-9 Hz) and H-4 (smaller meta coupling, J ≈ 2-3 Hz). |
¹³C NMR Spectroscopy: Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon atoms. A DEPT-135 experiment is run concurrently to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |
| ~185 | Quaternary | CHO | Aldehyde carbonyl carbons are highly deshielded. |
| ~162 | Quaternary | COOH | Carboxylic acid carbonyl carbons are also deshielded, but typically slightly upfield from aldehydes. |
| ~138 | Quaternary | C-7a | Indole bridgehead carbon adjacent to the nitrogen. |
| ~135 | Quaternary | C-2 | Carbon bearing the carboxylic acid, deshielded by nitrogen and the carbonyl. |
| ~129 | Quaternary | C-5 | Carbon directly attached to the electronegative chlorine atom. |
| ~128 | CH | C-4 | Aromatic CH. |
| ~126 | Quaternary | C-3a | Indole bridgehead carbon. |
| ~125 | CH | C-6 | Aromatic CH. |
| ~118 | Quaternary | C-3 | Carbon bearing the formyl group, deshielded by nitrogen and the carbonyl. |
| ~115 | CH | C-7 | Aromatic CH, typically the most upfield of the benzene ring carbons. |
2D NMR: Piecing the Puzzle Together
While 1D NMR suggests the pieces, 2D NMR provides the instructions for assembly.
-
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A crucial correlation would be observed between H-6 and H-7, confirming their ortho relationship, and a weaker correlation between H-6 and H-4, confirming their meta relationship.
Caption: Key COSY correlations in the aromatic region.
-
HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the signals at ~8.2, ~7.8, and ~7.4 ppm to their respective carbon signals (C-4, C-7, and C-6).
-
HMBC (¹H-¹³C Long-Range Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals 2- and 3-bond correlations between protons and carbons.
Key Expected HMBC Correlations:
Caption: Critical HMBC correlations for structural confirmation.
-
Interpretation of HMBC:
-
The aldehyde proton (CHO) should show a correlation to C-3 (2-bond) and C-4 (3-bond). This definitively places the formyl group at the C-3 position.
-
The indole N-H proton should show correlations to C-2, C-3, and C-7a, locking down the pyrrole ring portion of the structure.
-
The aromatic proton H-4 will correlate to C-3, C-5, C-6, and C-7a, while H-7 will correlate to C-5 and C-6. These correlations, combined with the COSY data, unambiguously confirm the substitution pattern on the benzene ring.
-
Final Validation: A Consolidated Conclusion
References
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-chloro-3-formyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, and precise structural elucidation is paramount for understanding structure-activity relationships (SAR). This document offers a detailed interpretation of the compound's spectral features, grounded in fundamental NMR principles. It includes a robust, field-tested experimental protocol for sample preparation and data acquisition, a thorough assignment of proton signals, and a discussion of the structural and electronic factors influencing the observed chemical shifts and coupling constants. This guide is intended to serve as an authoritative resource for scientists requiring unambiguous structural confirmation of this and structurally related molecules.
Introduction: The Significance of Structural Elucidation
This compound belongs to the indole class of heterocyclic compounds, which are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1] The specific substitution pattern—a chloro group at the 5-position, a formyl group at the 3-position, and a carboxylic acid at the 2-position—creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone analytical technique for the unambiguous determination of molecular structure in organic chemistry.[2] It provides precise information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For a molecule like this compound, ¹H NMR is indispensable for confirming the regiochemistry of the substituents and verifying the successful outcome of a synthetic pathway.
Foundational Principles: Interpreting the Spectrum
A rigorous interpretation of the ¹H NMR spectrum requires an understanding of several key principles that govern the appearance of the signals.[3]
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (like -Cl, -CHO, -COOH) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting them upfield.
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split. The pattern of splitting (multiplicity) reveals the number of neighboring protons. This is often described by the n+1 rule. The magnitude of this interaction, the coupling constant (J, in Hertz), provides valuable information about the dihedral angle and connectivity between coupled protons.
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[4] This allows for the determination of the relative ratio of protons in different environments.
-
Exchangeable Protons: Protons attached to heteroatoms, such as the N-H of the indole and the O-H of the carboxylic acid, are acidic and can exchange with each other or with deuterated solvents like D₂O.[5] This exchange is often rapid on the NMR timescale, leading to broad signals. Their signals will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.[6]
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality, interpretable spectrum is critically dependent on meticulous sample preparation and proper instrument parameterization.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.[7]
-
Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8]
-
Causality: DMSO-d₆ is the solvent of choice for this molecule for three primary reasons: (i) its high polarity readily dissolves the polar carboxylic acid, (ii) it forms hydrogen bonds with the N-H and O-H protons, slowing their chemical exchange rate and allowing for clearer observation of their signals, and (iii) its residual proton signal does not overlap with the expected analyte signals. Using deuterated solvents is essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[9]
-
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filtration and Transfer: The solution must be free of any particulate matter, as suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition
The following parameters are typical for a high-resolution ¹H NMR experiment on a 400 MHz spectrometer:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise ratio)
-
Temperature: 298 K (25 °C)
Workflow for Spectral Analysis
Caption: Workflow from sample preparation to structural confirmation.
Spectral Analysis and Interpretation
The structure of this compound dictates a specific and predictable ¹H NMR spectrum. All proton signals are expected to be in the aromatic or downfield region due to the extensive deshielding from the aromatic system and the electron-withdrawing substituents.
Molecular Structure with Proton Assignments
Caption: Structure of the title compound with key protons labeled.
Predicted Peak Assignments
The following table summarizes the anticipated ¹H NMR data for the title compound in DMSO-d₆.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~13.5 - 14.0 | broad singlet (br s) | - | 1H |
| N-H (H1) | ~12.5 - 13.0 | broad singlet (br s) | - | 1H |
| -CHO | ~10.1 - 10.3 | singlet (s) | - | 1H |
| H4 | ~8.2 - 8.3 | doublet (d) | J ≈ 2.0 | 1H |
| H7 | ~7.6 - 7.7 | doublet (d) | J ≈ 8.8 | 1H |
| H6 | ~7.4 - 7.5 | doublet of doublets (dd) | J ≈ 8.8, 2.0 | 1H |
Detailed Signal Interpretation
-
Carboxylic Acid Proton (-COOH): This proton is the most acidic and therefore the most deshielded, expected to appear very far downfield (>13 ppm).[6] Its signal will be a broad singlet due to rapid chemical exchange and quadrupolar broadening from the oxygen atom. This signal will disappear upon a D₂O shake-out.
-
Indole N-H Proton (H1): The N-H proton of an indole ring is also acidic and highly deshielded, typically appearing as a broad singlet in the 11-13 ppm range in DMSO-d₆.[10] The strong electron-withdrawing groups at the C2 and C3 positions further increase its acidity and shift it downfield. This signal will also disappear upon a D₂O shake-out.
-
Formyl Proton (-CHO): The aldehyde proton is characteristically found far downfield, usually between 9-10 ppm.[11] The powerful deshielding effect is due to the magnetic anisotropy of the C=O double bond. It will appear as a sharp singlet as it has no adjacent protons with which to couple.
-
Aromatic Protons (H4, H6, H7): These three protons on the benzene portion of the indole ring constitute an AMX spin system, giving rise to three distinct signals.
-
H4: This proton is at the C4 position, ortho to the electron-withdrawing chlorine atom at C5. Furthermore, it experiences deshielding from the nearby C3-formyl and C2-carboxylic acid groups. This combination of effects makes H4 the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H6 (meta-coupling, small J value of ~2.0 Hz).[10]
-
H7: This proton is furthest from the electron-withdrawing groups and is therefore the most shielded (most upfield) of the aromatic protons. It will appear as a doublet due to coupling with H6 (ortho-coupling, large J value of ~8.8 Hz).
-
H6: This proton is ortho to H7 and meta to H4. Consequently, its signal will be split into a doublet of doublets by both protons, exhibiting both the large ortho coupling constant from H7 and the small meta coupling constant from H4.[10]
-
Conclusion
The ¹H NMR spectrum provides an unambiguous structural fingerprint for this compound. The analysis reveals six distinct proton signals, including two exchangeable protons for the N-H and COOH groups, a characteristic downfield singlet for the formyl proton, and a clear AMX spin system for the three protons on the substituted benzene ring. The predicted chemical shifts and coupling patterns are fully consistent with the assigned structure, demonstrating the power of ¹H NMR spectroscopy as a primary tool for structural verification in synthetic and medicinal chemistry. By following the detailed protocol and interpretive guide presented, researchers can confidently confirm the identity and purity of this complex indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Primary Biological Activity Screening of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with profound pharmacological importance.[1][2] This guide presents a comprehensive, technically-grounded framework for conducting the primary biological activity screening of a novel, functionalized indole derivative: 5-chloro-3-formyl-1H-indole-2-carboxylic acid. We move beyond mere procedural lists to provide a strategic rationale for assay selection, detailed experimental protocols validated by authoritative standards, and a logical workflow for data interpretation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into initiating the characterization of a new chemical entity. The protocols detailed herein cover foundational screenings for anticancer, antimicrobial, antioxidant, and targeted kinase inhibitory activities, establishing a robust preliminary profile of the compound's therapeutic potential.
Introduction: Rationale and Strategic Overview
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a recurring motif in a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids and marketed drugs like Sunitinib (anticancer) and Sumatriptan (antimigraine).[2][3] Its unique electronic properties and rigid, planar structure allow it to mimic peptide structures and engage in various non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—with diverse biological targets.[1][2][4] This versatility has rendered indole derivatives a subject of intense investigation for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory roles.[1][3][5]
Structural Analysis of this compound
The subject of this guide is a synthetic indole derivative with a specific constellation of functional groups, each chosen to impart distinct physicochemical and pharmacological properties. A systematic analysis of its structure informs the selection of our primary screening cascade:
-
Indole Core: Provides the fundamental heterocyclic scaffold known for broad bioactivity.[1]
-
5-chloro substituent: The addition of a halogen, particularly chlorine, at the 5-position can significantly enhance lipophilicity. This may improve membrane permeability and metabolic stability. Furthermore, halogen bonding is an increasingly recognized interaction that can enhance binding affinity to protein targets.
-
3-formyl (aldehyde) group: This electron-withdrawing group is a key feature. Aldehydes can act as hydrogen bond acceptors and are present in many bioactive molecules, including those with anticancer properties.[6][7] The indole-3-carbaldehyde moiety itself is a known metabolite that can act as an agonist at the aryl hydrocarbon receptor, influencing immune responses.[8][9]
-
2-carboxylic acid group: This acidic moiety is a strong hydrogen bond donor and acceptor. At physiological pH, it will be deprotonated, potentially engaging in ionic interactions with basic residues (e.g., lysine, arginine) in enzyme active sites or receptor binding pockets. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel inhibitors for targets like HIV-1 integrase.[4][10]
This specific combination of functional groups suggests a high probability of activity in assays related to cell proliferation, microbial growth, and enzyme inhibition.
The Proposed Screening Cascade
Based on the structural analysis, a logical and cost-effective primary screening cascade is proposed. This workflow is designed to rapidly assess the compound's potential across several key therapeutic areas.
}
Overall workflow for primary biological activity screening.
Section 1: Primary Anticancer Screening - The MTT Assay
Principle and Rationale
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[11][12] The quantity of formazan produced is directly proportional to the number of viable cells.[13] By measuring the absorbance of the solubilized formazan, we can quantify the inhibitory effect of our test compound on cell growth. Given that many indole derivatives exhibit antiproliferative activity, this is a critical first screen.[14]
Detailed Experimental Protocol
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[13]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[15]
-
96-well flat-bottom sterile microplates.
-
Test compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and dilute cells in culture medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Expert Insight: It is crucial to include proper controls. Vehicle Control wells should receive medium with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to account for any solvent toxicity. Untreated Control wells receive fresh medium only and represent 100% cell viability. Blank wells should contain medium but no cells to provide the background absorbance reading.[15]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough for the compound to exert its effect.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[11][15]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[15] Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[11][12]
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
The results are then plotted as % Viability versus log[Compound Concentration]. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%. A potent compound will have a low IC₅₀ value (typically in the low micromolar or nanomolar range).
Section 2: Primary Antimicrobial Screening - Broth Microdilution Method
Principle and Rationale
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a defined incubation period.[16][17] The method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium within a 96-well microplate.[16][18] Given the prevalence of antimicrobial activity among indole derivatives, this assay is a fundamental component of a primary screening panel.[3]
Detailed Experimental Protocol
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 as Gram-positive, Escherichia coli ATCC 25922 as Gram-negative).
-
Growth medium: Cation-adjusted Mueller-Hinton Broth (MHB).[19]
-
0.5 McFarland turbidity standard.
-
Sterile 96-well microplates.
-
Test compound stock solution (10 mM in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin).
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19] Dilute this suspension 1:100 in MHB to achieve a concentration of 1.5 x 10⁶ CFU/mL for inoculation.
-
Compound Dilution Plate: In a separate 96-well plate, prepare two-fold serial dilutions of the test compound. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound at the highest desired concentration (e.g., 256 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 11, discarding the final 100 µL from well 11. Well 12 will contain no compound and will serve as the growth control.
-
Inoculation: Inoculate a new sterile 96-well plate by transferring a small, precise volume of the prepared compound dilutions from the dilution plate. Then, add 50 µL of the standardized bacterial inoculum (1.5 x 10⁶ CFU/mL) to each well. The final inoculum density will be ~5 x 10⁵ CFU/mL.
-
Self-Validation System: It is essential to include controls on every plate.[16]
-
Growth Control: A well containing MHB and the bacterial inoculum but no compound. Growth should be clearly visible (turbid).[16]
-
Sterility Control: A well containing only MHB to check for contamination of the medium. It should remain clear.[16]
-
Positive Control: A row testing a known antibiotic (e.g., Ciprofloxacin) to ensure the assay is performing correctly and the bacteria are susceptible as expected.
-
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[18]
Data Analysis and Interpretation
After incubation, the MIC is determined by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.[16]
-
Example: If wells containing the compound at concentrations of 128, 64, and 32 µg/mL are clear, but the well with 16 µg/mL is turbid, the MIC is 32 µg/mL.
A low MIC value indicates high antimicrobial potency. The results can be used to classify the organism as susceptible or resistant based on established breakpoints, though for novel compounds, the goal is to identify a potent starting point for further development.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Test Compound | 32 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
Section 3: Antioxidant Capacity Assessment - DPPH Assay
Principle and Rationale
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[20] DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[21][22] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine.[21][22] The resulting decrease in absorbance is proportional to the radical scavenging activity of the compound.[20]
Detailed Experimental Protocol
Materials:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[20]
-
Test compound stock solution (1 mg/mL or 1 mM in methanol or DMSO).
-
Positive control: Ascorbic acid or Butylated hydroxytoluene (BHT).[21]
-
96-well microplate.
-
Methanol.
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound and the positive control in methanol in the wells of a 96-well plate (e.g., 100 µL per well).
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to each well containing the sample or control.[20]
-
Causality and Controls: The reaction is initiated upon mixing. A Negative Control well containing only methanol and the DPPH solution is required to measure the initial absorbance of the radical.[21] A Blank for each sample concentration (sample + methanol instead of DPPH) should also be included to correct for any intrinsic color of the test compound.[21]
-
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[20][21] The dark incubation prevents photodegradation of the DPPH.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]
Data Analysis and Interpretation
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
Where Abs_Control is the absorbance of the negative control (DPPH solution without sample) and Abs_Sample is the absorbance of the sample with DPPH (corrected for the blank).
The results are plotted as % Scavenging versus log[Compound Concentration], and the SC₅₀ (or IC₅₀) value is determined. This represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower SC₅₀ value signifies greater antioxidant potential.
Section 4: Target-Based Screening - VEGFR2 Kinase Inhibition Assay
Principle and Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[23][24] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key therapeutic target.[23][24] The indole scaffold is present in several approved VEGFR-2 inhibitors (e.g., Sunitinib). This assay measures the ability of our test compound to inhibit the enzymatic activity of VEGFR-2, specifically the transfer of a phosphate group from ATP to a peptide substrate.[23] We will describe a luminescence-based assay (e.g., ADP-Glo™ or Kinase-Glo®) which quantifies kinase activity by measuring the amount of ATP consumed or ADP produced.[24][25]
Experimental Workflow
}
Workflow for a luminescence-based kinase inhibition assay.
Detailed Experimental Protocol (Based on ADP-Glo™ Principle)
Materials:
-
Recombinant human VEGFR-2 enzyme.[25]
-
Poly (Glu, Tyr) 4:1 peptide substrate.[25]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well plates (for luminescence).
-
Test compound and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Buffer from the 5x stock. Prepare the master mix containing buffer, ATP, and substrate.[23][25] Dilute the VEGFR-2 enzyme to its working concentration in 1x Kinase Buffer.[25]
-
Plate Setup: Add the test compound dilutions to the wells of the white 96-well plate (e.g., 2.5 µL).
-
Kinase Reaction: Add the master mix to all wells.[24] Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.[23]
-
Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.[23]
-
Signal Generation (Step 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.[24] Incubate for 40 minutes at room temperature.
-
Signal Generation (Step 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate light.[24] Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis and Interpretation
The inhibitory activity is calculated by comparing the signal from the inhibitor wells to the control wells.
Formula: % Inhibition = 100 - [((Signal_Sample - Signal_Blank) / (Signal_Control - Signal_Blank)) * 100]
The % Inhibition is plotted against log[Compound Concentration] to generate a dose-response curve and calculate the IC₅₀ value. This represents the concentration of the compound needed to inhibit VEGFR-2 activity by 50%. A potent and specific inhibitor will have a low IC₅₀ value for the target kinase.
Data Synthesis and Path Forward
The primary screening phase generates a set of initial data points that provide the first glimpse into the biological profile of this compound.
Summary of Potential Outcomes
| Assay | Key Metric | Interpretation of a "Hit" |
| Anticancer (MTT) | IC₅₀ | Low µM or nM value against a cancer cell line. |
| Antimicrobial (MIC) | MIC | Low µg/mL value against bacterial strain(s). |
| Antioxidant (DPPH) | SC₅₀ | Value comparable to or better than standard (e.g., Ascorbic Acid). |
| Kinase (VEGFR2) | IC₅₀ | Potent inhibition (low µM or nM) of the target enzyme. |
Decision Logic for Next Steps
The results from this primary cascade will dictate the subsequent stages of investigation. A decision tree helps to visualize the logical progression from primary screening to more advanced, hypothesis-driven studies.
}
Decision tree for prioritizing secondary assays based on primary screening results.
Conclusion
This guide provides a strategic and technically robust framework for the initial biological evaluation of this compound. By employing a screening cascade informed by the compound's structural features, researchers can efficiently generate a preliminary dataset covering key areas of therapeutic interest. The emphasis on causality, self-validating controls, and authoritative protocols ensures the integrity and reliability of the data generated. The outcomes of these primary assays will form the critical foundation upon which all subsequent, more focused drug discovery efforts, from hit-to-lead optimization to mechanism of action studies, will be built.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. toku-e.com [toku-e.com]
- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. One moment, please... [marinebiology.pt]
- 22. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide focuses on the specific derivative, 5-chloro-3-formyl-1H-indole-2-carboxylic acid, a molecule of interest for novel drug discovery. While direct biological data for this exact compound is nascent, the extensive body of research on structurally related indole-2-carboxylic acid derivatives provides a strong foundation for identifying and validating its potential therapeutic targets. This document serves as an in-depth guide for researchers, outlining the scientific rationale, supporting data from analogous compounds, and detailed experimental protocols for investigating its activity against key targets in oncology, virology, and immunology.
Introduction: The Therapeutic Promise of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored scaffold in the design of enzyme inhibitors and receptor modulators. The indole-2-carboxylic acid moiety, in particular, has been shown to be a critical pharmacophore for a range of therapeutic targets. The presence of a chloro-substituent at the 5-position and a formyl group at the 3-position of this compound offers unique electronic and steric features that can be exploited for targeted drug design.
This guide will explore the following high-potential therapeutic targets for this compound, based on the established activities of its structural analogs:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy.
-
Epidermal Growth Factor Receptor (EGFR) , including its resistance-conferring mutants, for oncology.
-
B-cell lymphoma 2 (Bcl-2) for the induction of apoptosis in cancer cells.
-
Human Immunodeficiency Virus-1 (HIV-1) Integrase for antiviral therapy.
For each potential target, we will delve into the scientific rationale for its selection, present inhibitory data from closely related compounds to establish a preclinical basis, and provide detailed, field-proven experimental protocols for validation.
Target I: IDO1/TDO - Reinvigorating the Anti-Tumor Immune Response
Scientific Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. This tryptophan depletion, coupled with the accumulation of immunosuppressive kynurenine metabolites, results in the suppression of the host's anti-tumor immune response, allowing cancer cells to evade immune surveillance.[2][3][4][5][6] Therefore, the inhibition of IDO1 and TDO presents a compelling strategy for cancer immunotherapy, aiming to restore T-cell function and enhance the efficacy of other immunotherapeutic agents. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[1][7]
Supporting Data: Inhibitory Activity of Analogous Indole-2-Carboxylic Acid Derivatives
The following table summarizes the inhibitory concentrations (IC50) of representative indole-2-carboxylic acid derivatives against IDO1 and TDO, providing a strong rationale for investigating this compound as a potential inhibitor.
| Compound ID | Target | IC50 (µM) | Source |
| 9o-1 | IDO1 | 1.17 | [7] |
| 9o-1 | TDO | 1.55 | [7] |
| 9p-O | IDO1 | Double-digit nM | [7] |
| 9p-O | TDO | Double-digit nM | [7] |
Experimental Workflow: Validation of IDO1/TDO Inhibition
The following diagram outlines the general workflow for validating a potential IDO1/TDO inhibitor.
Caption: Workflow for IDO1/TDO inhibitor validation.
Detailed Protocol: IDO1 Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a test compound against recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Phosphate Buffer (pH 6.5)
-
Test Compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X IDO1 enzyme solution in phosphate buffer.
-
Prepare a 4X L-Tryptophan solution in phosphate buffer.
-
Prepare a 4X reaction cocktail containing methylene blue, ascorbic acid, and catalase in phosphate buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in phosphate buffer.
-
-
Assay Protocol:
-
Add 25 µL of the test compound dilutions to the wells of the 96-well plate.
-
Add 25 µL of the 2X IDO1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the 4X L-Tryptophan and 4X reaction cocktail mixture.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the fluorescence of the product, N-formylkynurenine (Excitation: 320 nm, Emission: 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Target II: EGFR - Overcoming Resistance in Cancer Therapy
Scientific Rationale
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[8] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term effectiveness.[9][10] The indole-2-carboxylic acid scaffold has been successfully utilized to develop potent inhibitors of both wild-type (WT) and mutant EGFR.
Supporting Data: Inhibitory Activity of Analogous Indole-2-Carboxamide Derivatives
The following table presents the inhibitory activities of indole-2-carboxamide derivatives against EGFR, highlighting the potential of this scaffold to target both wild-type and resistant forms of the enzyme.
| Compound ID | Target | IC50 (nM) | Source |
| 5d | EGFR | 89 | [11] |
| 5e | EGFR | 93 | [11] |
| 5j | EGFR | 98 | [11] |
| 5c | EGFR | 124 | [12] |
| 5g | EGFR | 85 | [12] |
| Erlotinib (Reference) | EGFR | 80 | [11][12] |
Signaling Pathway: EGFR-Mediated Proliferation and Survival
The following diagram illustrates the central role of EGFR in downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: EGFR signaling pathway and point of inhibition.
Detailed Protocol: EGFR Kinase Activity Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of a test compound against EGFR kinase.[13]
Materials:
-
Recombinant EGFR Kinase (WT or T790M mutant)
-
LanthaScreen™ Eu-anti-Phosphotyrosine Antibody
-
GFP-labeled substrate peptide
-
ATP
-
TR-FRET Dilution Buffer
-
Test Compound
-
384-well low-volume microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in DMSO and then in TR-FRET Dilution Buffer.
-
Prepare a 2X solution of EGFR kinase in TR-FRET Dilution Buffer.
-
Prepare a 2X solution of GFP-substrate and ATP in TR-FRET Dilution Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2X EGFR kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X GFP-substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X solution of Eu-anti-phosphotyrosine antibody in TR-FRET Dilution Buffer containing EDTA to stop the reaction.
-
Add 20 µL of the antibody/EDTA solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Calculate the percentage of inhibition based on the TR-FRET ratio.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Target III: Bcl-2 - Inducing Apoptosis in Cancer Cells
Scientific Rationale
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[11][14][15][16][17] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism of survival and resistance to chemotherapy.[11][16] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can disrupt the interaction between anti- and pro-apoptotic Bcl-2 family members, thereby triggering apoptosis in cancer cells.[14][15] The indole scaffold has been explored for the development of potent Bcl-2 inhibitors.[18]
Supporting Data: Inhibitory Activity of Analogous Indole-Based Compounds
The following table shows the Bcl-2 inhibitory activity of indole-based compounds, suggesting the potential of this compound in this therapeutic area.
| Compound ID | Target | IC50 (µM) | Source |
| U2 | Bcl-2 | 1.2 | [18][19] |
| U3 | Bcl-2 | 11.10 | [18][19] |
| Gossypol (Reference) | Bcl-2 | 0.62 | [18][19] |
Signaling Pathway: The Intrinsic Apoptotic Pathway
The following diagram illustrates the role of Bcl-2 in the intrinsic apoptotic pathway and how its inhibition can lead to apoptosis.
Caption: The Bcl-2 mediated apoptotic pathway.
Detailed Protocol: Caspase-3/7 Activity Assay (Luminescent)
This protocol describes a luminescent assay to measure the activity of executioner caspases-3 and -7, key markers of apoptosis, in cells treated with a test compound.[20]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test Compound
-
White-walled 96-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of the test compound and appropriate controls (e.g., vehicle, positive control like staurosporine).
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
Plot the fold-change against the compound concentration to determine the dose-response relationship.
-
Target IV: HIV-1 Integrase - A Key Target in Antiviral Therapy
Scientific Rationale
HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a clinically important class of antiretroviral drugs.[1][18] The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel INSTIs, with the carboxylate group playing a key role in chelating the essential metal ions in the enzyme's active site.
Supporting Data: Inhibitory Activity of Analogous Indole-2-Carboxylic Acid Derivatives
The following table summarizes the IC50 values of indole-2-carboxylic acid derivatives against HIV-1 integrase, underscoring the potential of this chemical class as antiviral agents.
| Compound ID | Target | IC50 (µM) | Source |
| 1 | HIV-1 Integrase | 32.37 | |
| 17a | HIV-1 Integrase | 3.11 | [1][20] |
| 20a | HIV-1 Integrase | 0.13 |
Experimental Workflow: Validation of HIV-1 Integrase Inhibition
The following diagram illustrates the workflow for validating a potential HIV-1 integrase inhibitor.
Caption: Workflow for HIV-1 integrase inhibitor validation.
Detailed Protocol: HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based assay to measure the strand transfer activity of HIV-1 integrase and its inhibition by a test compound.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate (mimicking the viral LTR)
-
Target DNA substrate with a 3'-end modification (e.g., digoxigenin)
-
Streptavidin-coated 96-well plates
-
HRP-conjugated anti-digoxigenin antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Assay buffer
-
Test Compound
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plate with the biotinylated donor DNA by incubating for 1 hour at 37°C.
-
Wash the plate to remove unbound donor DNA.
-
-
Integrase Reaction:
-
Add the test compound at various concentrations to the wells.
-
Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow binding to the donor DNA.
-
Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add HRP-conjugated anti-digoxigenin antibody and incubate for 1 hour at 37°C.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold represents a highly versatile platform for the development of novel therapeutics. Based on the substantial body of evidence from structurally related compounds, this compound emerges as a compelling candidate for investigation against a range of high-value therapeutic targets, including IDO1/TDO, EGFR, Bcl-2, and HIV-1 integrase. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activity and mechanism of action.
Future research should focus on the synthesis and in vitro screening of this compound against these targets. Promising initial results should be followed by more comprehensive cellular and in vivo studies to validate its therapeutic potential. Furthermore, the 3-formyl group offers a reactive handle for further chemical modification, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies to optimize potency and selectivity. Through a rigorous and systematic approach, the therapeutic potential of this promising scaffold can be fully elucidated.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically stable inhibitors of 14-3-3 protein-protein interactions derived from BV02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14-3-3σ and Its Modulators in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. espublisher.com [espublisher.com]
- 11. Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 14-3-3 Protein (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Indole-2-Carboxylic Acid Derivatives for Drug Development
Foreword: The Enduring Legacy and Therapeutic Promise of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold" in drug discovery. Within this esteemed class of heterocycles, indole-2-carboxylic acid and its derivatives represent a particularly fruitful area of research. The strategic placement of the carboxylic acid moiety at the 2-position provides a critical handle for molecular interactions, often serving as a key pharmacophore that can engage with biological targets through hydrogen bonding and metal chelation. This guide offers a deep dive into the synthetic strategies for creating novel indole-2-carboxylic acid derivatives, grounded in both classical and contemporary methodologies, and provides insights into their application in modern drug discovery programs, such as the development of novel HIV-1 integrase inhibitors and cancer immunotherapies.[1][2][3][4]
Part 1: Strategic Approaches to the Synthesis of the Indole-2-Carboxylic Acid Core
The construction of the indole-2-carboxylic acid scaffold can be approached through several synthetic routes, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern on the indole ring, the availability of starting materials, and the scalability of the reaction.
Classical Methodologies: Time-Tested and Reliable
First reported in 1883 by Emil Fischer, this reaction remains a workhorse for indole synthesis.[5][6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a pyruvate derivative (e.g., pyruvic acid or an ester thereof) to yield the corresponding indole-2-carboxylic acid or ester.[5]
Causality of Experimental Choices:
-
Acid Catalyst: Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are employed to facilitate the key[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[6][8] The choice and concentration of the acid can significantly impact the reaction yield and selectivity, especially with sensitive functional groups.
-
Starting Materials: The use of pyruvic acid or its esters is crucial for introducing the carboxylic acid or ester group at the 2-position of the indole.[5] The reaction's versatility allows for a wide range of substituents on the phenylhydrazine precursor, enabling the synthesis of diverse analogs.
Experimental Protocol: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid
-
Hydrazone Formation: To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding phenylhydrazone.
-
Cyclization: Add polyphosphoric acid (PPA) to the reaction mixture and heat to 80-100 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it onto ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromo-1H-indole-2-carboxylic acid.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
The Reissert synthesis provides an alternative route, particularly useful for producing indole-2-carboxylic acids from ortho-nitrotoluenes.[9] This method involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization.
Causality of Experimental Choices:
-
Base: A strong base, such as potassium ethoxide, is required to deprotonate the methyl group of the o-nitrotoluene, initiating the condensation with diethyl oxalate.[9]
-
Reducing Agent: The subsequent reductive cyclization of the intermediate o-nitrophenylpyruvate is typically achieved using reducing agents like zinc in acetic acid or catalytic hydrogenation.[9][10] This step concertedly reduces the nitro group to an amine and facilitates the intramolecular cyclization.
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
-
Condensation: In a flame-dried flask under an inert atmosphere, dissolve o-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.
-
Add a solution of potassium ethoxide in ethanol dropwise at room temperature.
-
Stir the mixture for several hours until the condensation is complete (monitored by TLC).
-
Reductive Cyclization: Acidify the reaction mixture with acetic acid and add zinc dust portion-wise while controlling the temperature.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Work-up: Filter the hot solution to remove excess zinc and inorganic salts.
-
Cool the filtrate to induce crystallization of the product.
-
Purification: Collect the crystals by filtration and wash with cold ethanol to obtain pure indole-2-carboxylic acid.
Diagram: Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Modern Palladium-Catalyzed Methodologies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, including indole-2-carboxylic acid derivatives. These methods often offer milder reaction conditions, broader functional group tolerance, and novel pathways for diversification.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[7][11][12] While this method is most commonly used for 2,3-disubstituted indoles, careful selection of the alkyne can provide access to indole-2-carboxylic acid derivatives.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(II) salt, such as Pd(OAc)₂, is typically used as the catalyst precursor, which is reduced in situ to the active Pd(0) species.[11]
-
Ligands: The use of phosphine ligands can modulate the reactivity and stability of the palladium catalyst, sometimes allowing for lower reaction temperatures.[7]
-
Base: A base, such as potassium carbonate or an amine base, is required to facilitate the final cyclization step.[11]
The Hegedus synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[13][14] This intramolecular cyclization is a versatile method for constructing the indole core.[15]
Part 2: Diversification of the Indole-2-Carboxylic Acid Scaffold
Once the core is synthesized, further functionalization is often necessary to explore the structure-activity relationship (SAR). Cross-coupling reactions are invaluable tools for this purpose.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] It is an excellent method for introducing aryl or heteroaryl substituents at the N1 position of the indole ring. This modification can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Recent advancements have even enabled this reaction on unprotected halotryptophans in aqueous conditions.[17]
C-C Bond Formation: Sonogashira and Suzuki Couplings
For modifications at halogenated positions on the indole ring (e.g., C4, C5, C6, or C7), the Sonogashira and Suzuki cross-coupling reactions are indispensable.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[18][19] It is a reliable method for introducing alkynyl functionalities.
-
Suzuki Coupling: This reaction couples an organoboron species with an aryl or vinyl halide, catalyzed by a palladium complex. It is widely used for creating biaryl linkages.
Table 1: Comparison of Key Synthetic Methodologies
| Method | Key Starting Materials | Reagents & Conditions | Key Advantages | Potential Challenges |
| Fischer Synthesis | Phenylhydrazine, Pyruvic Acid/Ester | Acid catalyst (Brønsted or Lewis), Heat | Versatile, well-established, readily available starting materials | Harsh acidic conditions, potential for side reactions, limited to certain substitution patterns[5][6] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl Oxalate | Strong base (e.g., KOEt), Reductive cyclization (e.g., Zn/AcOH) | Good for specific substitution patterns, avoids pre-formed hydrazones | Requires nitro group reduction, potentially harsh conditions[9][10] |
| Larock Synthesis | o-Haloaniline, Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Ligands (optional) | High functional group tolerance, mild conditions, convergent | Cost of palladium catalyst, regioselectivity with unsymmetrical alkynes can be an issue[7][11] |
| Buchwald-Hartwig | Halo-indole, Amine | Pd catalyst, Ligand (e.g., XPhos), Base | Excellent for N-arylation, broad scope of amines | Catalyst sensitivity, potential for competing C-N coupling at other positions[16][17] |
| Sonogashira Coupling | Halo-indole, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Reliable for introducing alkynyl groups | Requires terminal alkynes, potential for homocoupling of alkynes[18][19] |
Part 3: Case Study: Synthesis of Novel HIV-1 Integrase Inhibitors
Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][20] The core scaffold is believed to chelate with two Mg²⁺ ions in the active site of the integrase enzyme.[1][2][3]
Synthetic Strategy: A common approach involves the synthesis of a 6-bromoindole-2-carboxylic acid ester as a key intermediate.[1] This allows for subsequent diversification at the C6 position via Suzuki coupling to introduce various aryl groups, and modifications at the C3 position to probe interactions with a hydrophobic pocket in the enzyme's active site.[1]
Experimental Protocol: Suzuki Coupling on a 6-Bromoindole-2-carboxylate
-
Reaction Setup: To a solution of ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: Degas the mixture and heat it under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-indole-2-carboxylate.
-
Hydrolysis: The ester can then be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in methanol/water).[1]
Diagram: Drug Discovery Workflow
Caption: Iterative Drug Discovery Cycle.
Part 4: Purification and Characterization
The successful synthesis of novel derivatives is contingent upon rigorous purification and unambiguous characterization.
Purification Techniques:
-
Crystallization: Often the most effective method for obtaining highly pure solid compounds.[21] Solute crystallization from a suitable solvent system can be optimized to remove closely related impurities.[21]
-
Column Chromatography: Silica gel column chromatography is the standard method for purifying reaction mixtures, separating compounds based on their polarity.
-
Preparative HPLC: For challenging separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography is often employed.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target molecules.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Melting Point: A useful indicator of purity for solid compounds.
Table 2: Characterization Data for a Representative Indole-2-Carboxylic Acid Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 11.5-12.5 (s, 1H), δ 7.0-8.0 (m, Ar-H) | Presence of the carboxylic acid proton and aromatic protons on the indole ring. |
| ¹³C NMR | δ 160-165 (C=O), δ 100-140 (Ar-C) | Confirms the presence of the carboxyl group and the carbon framework of the indole. |
| HRMS (ESI) | [M-H]⁻ calculated vs. found | Provides the exact mass, confirming the molecular formula.[1] |
| IR (KBr) | ~3300 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O) | Indicates the presence of the N-H bond of the indole and the carbonyl of the carboxylic acid. |
Conclusion and Future Outlook
The indole-2-carboxylic acid scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the classical Fischer and Reissert syntheses to modern palladium-catalyzed cross-coupling reactions, provide a robust toolkit for chemists to design and create diverse libraries of these valuable compounds. As our understanding of disease biology deepens, the ability to strategically modify this privileged scaffold will undoubtedly lead to the discovery of next-generation medicines that address unmet clinical needs. The ongoing innovation in synthetic organic chemistry will continue to refine these methods, making the synthesis of complex indole derivatives more efficient, sustainable, and accessible.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert_indole_synthesis [chemeurope.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 14. wikiwand.com [wikiwand.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Reactivity of the Formyl Group in Indole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbaldehyde, a seemingly simple molecule, serves as a cornerstone in synthetic and medicinal chemistry. Its strategic importance lies in the nuanced reactivity of the C3-formyl group, which is profoundly influenced by the electron-rich indole nucleus. This guide offers an in-depth exploration of the formyl group's chemical behavior, moving beyond a mere catalog of reactions to explain the underlying electronic principles and stereochemical outcomes. We will dissect the key transformations—reductions, oxidations, carbon-carbon bond formations, and heteroatom condensations—that make this scaffold a versatile platform for the synthesis of complex alkaloids, pharmaceuticals, and functional materials. For each reaction class, we provide not only the mechanistic rationale but also validated, step-by-step protocols to empower researchers in their experimental design and execution.
The Electronic Landscape of Indole-3-carbaldehyde
The reactivity of the formyl group in indole-3-carbaldehyde is a direct consequence of the electronic interplay between the aldehyde and the indole ring. The indole nucleus is an electron-rich aromatic system, capable of donating electron density from the pyrrole nitrogen through the π-system. This has a significant impact on the electrophilicity of the formyl carbon.
-
Mesomeric Effects : The lone pair on the pyrrole nitrogen participates in resonance, delocalizing electron density throughout the ring system. A key resonance contributor places a negative charge on the C2 position and a positive charge on the nitrogen, activating the C3 position for electrophilic substitution. This inherent nucleophilicity of the C3 position is exploited in its synthesis, most commonly via the Vilsmeier-Haack reaction .[1][2]
-
Influence on the Formyl Group : The electron-donating nature of the indole ring slightly reduces the partial positive charge on the formyl carbon compared to a simple aromatic aldehyde like benzaldehyde. This nuanced electronic character means that while it readily undergoes typical aldehyde reactions, the conditions may require optimization.
The Vilsmeier-Haack reaction provides an efficient route to indole-3-carbaldehyde by formylating the electron-rich indole ring.[1][3] The process involves the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, which is then attacked by the nucleophilic C3 position of the indole.[4]
Synthesis via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds like indole.[1] It utilizes a phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt (the Vilsmeier reagent).[2]
Caption: Vilsmeier-Haack formylation of indole.
Key Transformations of the Formyl Group
The formyl group at the C3 position is a versatile handle for a wide array of chemical transformations. These can be broadly categorized into reductions, oxidations, and carbon-carbon bond forming reactions.
Reduction to Indole-3-methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding indole-3-methanol (indole-3-carbinol), a compound of significant biological interest.
Causality Behind Reagent Choice:
-
Sodium Borohydride (NaBH₄) : This is the most common and practical choice for this reduction. It is a mild reducing agent, chemoselective for aldehydes and ketones, and does not reduce the indole ring or other common functional groups like esters or amides. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[5]
-
Lithium Aluminum Hydride (LiAlH₄) : While a powerful reducing agent capable of reducing the aldehyde, LiAlH₄ can lead to over-reduction or side reactions with the indole nucleus itself, sometimes resulting in the formation of 3-methylindole (skatole).[6] Therefore, NaBH₄ is generally preferred for its selectivity and safer handling.
Self-Validating Protocol: Reduction with Sodium Borohydride
-
Dissolution : Suspend indole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until a homogenous suspension is formed.
-
Cooling : Cool the flask to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the hydride.
-
Reagent Addition : Add sodium borohydride (1.1 to 1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Carefully quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) at 0 °C to neutralize any excess NaBH₄.
-
Workup & Isolation : The product, indole-3-methanol, often precipitates from the aqueous mixture and can be isolated by filtration.[5] If it remains in solution, concentrate the mixture under reduced pressure to remove the methanol and then extract the aqueous residue with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Oxidation to Indole-3-carboxylic Acid
Oxidation of the formyl group provides indole-3-carboxylic acid, another crucial building block for pharmaceutical synthesis.[7]
Reagent Selection Rationale: The choice of oxidant is critical to avoid undesired reactions with the electron-rich indole ring.
-
Potassium Permanganate (KMnO₄) : Under basic conditions, KMnO₄ is an effective oxidant for this transformation. The reaction must be carefully controlled to prevent oxidative degradation of the indole nucleus.
-
Silver(I) Oxide (Ag₂O) : The Tollens' reagent provides a mild method for oxidizing aldehydes and is compatible with the indole ring.
-
Enzymatic Oxidation : In biological systems, aldehyde oxidases can catalyze this transformation.[8][9]
Self-Validating Protocol: Oxidation with Potassium Permanganate
-
Setup : Dissolve indole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water. Add a stoichiometric amount of a base, such as sodium carbonate (Na₂CO₃), to the solution.
-
Oxidant Addition : Cool the solution to 0-5 °C. Slowly add a solution of potassium permanganate (approx. 1.0-1.2 eq) in water dropwise. The purple color of the permanganate should disappear as it is consumed. Maintain the temperature below 10 °C.
-
Reaction Monitoring : Stir the reaction at low temperature until TLC analysis indicates the complete consumption of the starting aldehyde. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup : Filter the reaction mixture to remove the MnO₂. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~2-3.
-
Isolation : The product, indole-3-carboxylic acid, will precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Carbon-Carbon Bond Forming Reactions
The electrophilic formyl carbon is an excellent site for nucleophilic attack, enabling a variety of essential C-C bond forming reactions.
This reaction involves the condensation of indole-3-carbaldehyde with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[10] The products are α,β-unsaturated systems, which are valuable Michael acceptors and precursors to a wide range of substituted indoles.[11]
Causality and Control: The reaction is catalyzed by a weak base, such as piperidine or triethylamine, often with acetic acid as a co-catalyst.[11] The base deprotonates the active methylene compound, generating a nucleophilic carbanion which then attacks the formyl carbon. Subsequent dehydration yields the condensed product.
Caption: Knoevenagel condensation workflow.
Self-Validating Protocol: Knoevenagel Condensation with Malononitrile
-
Reactant Mixture : In a suitable flask, dissolve indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).[12]
-
Catalyst Addition : Add a catalytic amount of piperidine (2-3 drops).[12]
-
Reaction : Stir the mixture at room temperature. The product often begins to precipitate out of the solution.
-
Monitoring : Follow the reaction's progress using TLC (a typical eluent system is hexane/ethyl acetate).
-
Isolation : Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
The Wittig reaction provides a powerful method for converting the formyl group into an alkene with high control over the double bond geometry. It involves the reaction of indole-3-carbaldehyde with a phosphorus ylide. This is particularly useful for synthesizing vinylindoles, which are precursors to polymers and other complex molecules.[13]
Causality and Control: The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene, while non-stabilized ylides favor the Z-alkene. The reaction proceeds through a betaine or oxaphosphetane intermediate.
Self-Validating Protocol: Wittig Reaction with a Stabilized Ylide
-
Ylide Generation : Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide) with a base (e.g., sodium methoxide) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar).
-
Aldehyde Addition : Cool the ylide solution to 0 °C and add a solution of indole-3-carbaldehyde (1.0 eq) in the same solvent dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.
-
Workup : Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is typically purified by silica gel column chromatography to separate the desired alkene from triphenylphosphine oxide, the reaction byproduct.
The Henry reaction is the condensation of indole-3-carbaldehyde with a nitroalkane (like nitromethane) in the presence of a base. This reaction forms a β-nitro alcohol, which can be further transformed into other valuable functional groups, such as amines (via reduction) or α,β-unsaturated nitro compounds (via dehydration). The product 3-(2-nitrovinyl)indole is a known intermediate in organic synthesis.[14]
Reactions with Heteroatom Nucleophiles
The formyl group readily condenses with nitrogen-based nucleophiles to form imines (Schiff bases), which are key intermediates in many important synthetic transformations.
This is a two-step, one-pot process that converts the aldehyde into an amine. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding amine. This is a cornerstone reaction in drug discovery for synthesizing substituted tryptamines.
Self-Validating Protocol: Reductive Amination with Benzylamine
-
Imine Formation : Dissolve indole-3-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction : Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. This reagent is preferred as it is less sensitive to the acidic conditions and selectively reduces the iminium ion.
-
Reaction : Stir the reaction at room temperature overnight. Monitor by TLC.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification : Dry the organic layer, concentrate, and purify the crude product by column chromatography.
While indole-3-carbaldehyde itself is not a direct substrate, its derivatives are crucial in variations of the Pictet-Spengler reaction, a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[15][16] The classical reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone.[17] The reaction proceeds via an initial imine formation, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) onto the electron-rich indole ring.[18]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations of indole-3-carbaldehyde, providing a comparative overview for researchers.
| Reaction | Reagents & Conditions | Product | Typical Yield (%) | Reference |
| Reduction | NaBH₄, Methanol, 0 °C to RT | Indole-3-methanol | >90% | [5] |
| Oxidation | KMnO₄, Acetone/H₂O, Base, 0-5 °C | Indole-3-carboxylic acid | 70-85% | [7] |
| Knoevenagel | Malononitrile, Piperidine, Ethanol, RT | 2-(1H-indol-3-ylmethylene)malononitrile | 85-95% | [12] |
| Wittig | Ph₃P=CHCO₂Me, THF, RT | Methyl 3-(1H-indol-3-yl)acrylate | 70-90% | [13] |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE, RT | 3-((Alkylamino)methyl)-1H-indole | 65-85% | N/A |
Conclusion
The formyl group of indole-3-carbaldehyde is not merely a passive functional group but a dynamic and versatile reactive center. Its reactivity, modulated by the electron-donating indole nucleus, provides chemists with a reliable platform for a vast range of synthetic operations. Understanding the causality behind reagent choice and reaction conditions is paramount to harnessing its full potential. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals engaged in the synthesis of indole-containing molecules, enabling the rational design of synthetic routes and the efficient production of novel chemical entities for drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 5-Chloroindole in Medicinal Chemistry
An In-Depth Technical Guide to Electrophilic Substitution on the 5-Chloroindole Scaffold
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile reactivity make it an ideal template for drug design. A common and highly effective strategy for modulating the physicochemical and biological properties of indole-based compounds is halogenation, particularly at the C-5 position.[1] The introduction of a chlorine atom at this position can significantly alter lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide provides a comprehensive technical overview of electrophilic substitution reactions on the 5-chloroindole scaffold. We will delve into the fundamental principles governing the reactivity of the indole nucleus, analyze the nuanced electronic influence of the 5-chloro substituent, and provide detailed, field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
The Electronic Landscape: Understanding the Inherent Reactivity of the Indole Nucleus
The indole ring system is a π-excessive heterocycle, meaning the ten π-electrons are delocalized over nine atoms, rendering the molecule electron-rich and highly susceptible to attack by electrophiles.[2] This inherent nucleophilicity is not uniform across the ring; the pyrrole portion is significantly more reactive than the fused benzene ring.[2][3]
The Predominance of C3 Substitution
For the unsubstituted indole molecule, electrophilic attack occurs almost exclusively at the C3 position.[2][3][4][5][6] This pronounced regioselectivity can be attributed to the superior stability of the resulting cationic intermediate, often referred to as a Wheland intermediate or sigma complex.
When an electrophile (E+) attacks at C3, the positive charge is delocalized over the C2 atom and, most importantly, the nitrogen atom, without disrupting the aromatic sextet of the benzene ring.[2] This charge delocalization onto the nitrogen is a highly stabilizing feature. In contrast, an attack at the C2 position leads to an intermediate where stabilizing the positive charge via the nitrogen lone pair would disrupt the aromaticity of the carbocyclic ring, a much less favorable scenario.[2] The reactivity of the C3 position is extraordinary, estimated to be 10¹³ times more reactive than a position on a benzene ring.[3]
Caption: C3 vs. C2 attack on the indole ring.
The Director: Unpacking the Electronic Influence of the 5-Chloro Substituent
The presence of the chlorine atom at the C5 position introduces a fascinating electronic duality that modulates the indole's reactivity. Understanding this interplay is critical for predicting reaction outcomes.
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond network.[7][8] This effect is distance-dependent and deactivates the entire ring system towards electrophilic attack, making it less nucleophilic than unsubstituted indole.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be donated into the π-system of the benzene ring.[7] This donation increases electron density, particularly at the positions ortho (C4, C6) and para (not applicable here) to the substituent.[7][9]
This leads to the classic "deactivating, yet ortho-, para-directing" nature of halogens.[7][8] The stronger inductive effect controls the overall reaction rate (making it slower), while the resonance effect governs the regioselectivity of the attack.[7]
For the 5-chloroindole scaffold, the hierarchy of reactivity remains clear: the pyrrole ring is still vastly more activated than the chloro-deactivated benzene ring. Therefore, electrophilic substitution will continue to occur preferentially at the C3 position. The primary influence of the 5-chloro group on C3 substitution is a reduction in the overall reaction rate compared to the parent indole.
Caption: Dual electronic effects of the 5-chloro substituent.
Key Electrophilic Substitution Reactions & Protocols
The following sections detail common, high-yield electrophilic substitution reactions performed on the 5-chloroindole scaffold.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is one of the most reliable methods for introducing a formyl (-CHO) group at the C3 position of indoles.[3][4][10][11] The reaction utilizes a pre-formed "Vilsmeier reagent," a chloroiminium salt, which acts as a mild electrophile.[10][12]
Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12] The electron-rich C3 position of 5-chloroindole then attacks this reagent. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final 3-formyl-5-chloroindole.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.5 mL, 45.6 mmol) in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.08 mL, 22.8 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Indole Addition: Dissolve 5-chloroindole (e.g., 1.15 g, 7.6 mmol) in a minimal amount of DMF and add it slowly to the Vilsmeier reagent.
-
Reaction: Remove the cooling bath and heat the reaction mixture to 75 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis & Neutralization: Make the solution alkaline (pH 8-9) by the slow addition of an aqueous sodium hydroxide solution. This will hydrolyze the intermediate and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
(Protocol adapted from similar Vilsmeier-Haack reactions on substituted indoles).[13]
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring and is a powerful C-C bond-forming reaction.[14][15] For indoles, this reaction is also highly regioselective for the C3 position. A Lewis acid catalyst is typically required to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[16]
Mechanism: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the C3 position of 5-chloroindole. The resulting ketone product forms a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst. An aqueous workup is necessary to break this complex and isolate the product.[16]
Experimental Protocol: Synthesis of 3-Acetyl-5-chloroindole
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equiv) and a dry solvent like methylene chloride or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.
-
Electrophile Formation: Add acetyl chloride (1.1 equiv) dropwise to the stirred suspension.
-
Indole Addition: After stirring for 15-20 minutes, add a solution of 5-chloroindole (1.0 equiv) in the same dry solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional methylene chloride.
-
Washing & Drying: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
(Protocol adapted from standard Friedel-Crafts procedures).[17]
Halogenation
While the starting material is already chlorinated at C5, further halogenation is a synthetically useful transformation. Electrophilic halogenation of indoles typically occurs at the C3 position. Mild halogenating agents are required to prevent polymerization or side reactions.
Experimental Protocol: Synthesis of 3-Bromo-5-chloroindole
-
Setup: Dissolve 5-chloroindole (1.0 equiv) in a suitable solvent such as DMF or acetonitrile in a flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15-20 minutes, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at 0 °C for 1-3 hours. The reaction should be monitored closely by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by flash chromatography or recrystallization to yield the pure 3-bromo-5-chloroindole.
(This protocol is based on general methods for the C3-halogenation of indoles).[18]
Nitration
Nitration of the highly reactive indole nucleus requires carefully controlled, mild conditions to avoid oxidative degradation and polymerization.[4] Using nitric acid in acetic anhydride or other mild nitrating agents is preferred over the harsh sulfuric/nitric acid mixtures used for less reactive aromatics.
Experimental Protocol: Synthesis of 5-Chloro-3-nitroindole
-
Nitrating Agent Prep: In a separate flask, prepare the nitrating agent by slowly adding concentrated nitric acid (1.0 equiv) to acetic anhydride at a temperature below 10 °C.
-
Setup: Dissolve 5-chloroindole (1.0 equiv) in acetic anhydride in the main reaction flask and cool to -10 °C or lower.
-
Nitration: Add the prepared nitrating solution dropwise to the solution of 5-chloroindole, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at low temperature for the required time (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture onto an ice-water mixture.
-
Isolation: The product often precipitates upon quenching. Collect the solid by filtration, wash with copious amounts of water until the washings are neutral, and dry. Further purification can be achieved by recrystallization.
(This protocol is adapted from established methods for the nitration of substituted indoles).[19]
Comparative Summary of Reactions
The following table summarizes the typical conditions and outcomes for the electrophilic substitution reactions discussed.
| Reaction | Electrophile | Reagents & Conditions | Primary Product | Causality Behind Choices |
| Vilsmeier-Haack | Chloroiminium ion | DMF, POCl₃; 0 °C to 75 °C | 5-Chloro-3-indolecarboxaldehyde | Mild electrophile prevents indole polymerization; reliable C3 selectivity. |
| Friedel-Crafts | Acylium ion | Acyl Chloride, AlCl₃; 0 °C to RT | 3-Acyl-5-chloroindole | Potent electrophile for C-C bond formation; stoichiometric Lewis acid needed. |
| Halogenation | Br⁺ (or Cl⁺) | NBS (or NCS) in DMF; 0 °C | 3-Bromo-5-chloroindole | Mild halogen source avoids over-reaction and degradation of the sensitive indole ring. |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃, Acetic Anhydride; < 0 °C | 5-Chloro-3-nitroindole | Milder conditions are essential to prevent oxidative destruction of the electron-rich scaffold. |
Conclusion
The 5-chloroindole scaffold undergoes electrophilic substitution with high regioselectivity, overwhelmingly favoring attack at the C3 position. This predictability is governed by the inherent electronic properties of the indole nucleus, where the stability of the cationic intermediate dictates the site of reaction. The 5-chloro substituent, while deactivating the ring system and reducing the overall reaction rate through its inductive effect, does not alter this fundamental preference. By selecting the appropriate electrophile and employing carefully controlled reaction conditions, chemists can reliably functionalize the C3 position of 5-chloroindole. The resulting 3-substituted-5-chloroindoles are valuable, versatile intermediates, serving as critical building blocks for the synthesis of complex molecules in the fields of medicinal chemistry and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. One moment, please... [growingscience.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. websites.umich.edu [websites.umich.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of Ethyl 5-chloroindole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of ethyl 5-chloroindole-2-carboxylate, a key transformation for the synthesis of valuable heterocyclic intermediates. These application notes offer in-depth technical details, a step-by-step protocol, and insights into the reaction's mechanism and applications in medicinal chemistry.
Introduction: The Significance of Formylindoles
Indole-3-carboxaldehydes are pivotal building blocks in the synthesis of a vast array of biologically active compounds and pharmaceuticals.[1][2] The formyl group serves as a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. The Vilsmeier-Haack reaction is a classic and efficient method for the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings, such as indoles.[3][4] This reaction typically proceeds with high regioselectivity at the C-3 position of the indole nucleus, driven by the high electron density at this position.[5]
The substrate, ethyl 5-chloroindole-2-carboxylate, presents a unique case. The presence of two electron-withdrawing groups, the chloro substituent at the 5-position and the ethyl carboxylate at the 2-position, deactivates the indole ring towards electrophilic substitution. However, the potent electrophilicity of the Vilsmeier reagent allows the formylation to proceed effectively at the desired C-3 position. The resulting product, ethyl 5-chloro-3-formylindole-2-carboxylate, is a valuable intermediate for the synthesis of various therapeutic agents.[6]
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[4][7]
-
Electrophilic Aromatic Substitution: The electron-rich indole nucleus then attacks the electrophilic carbon of the Vilsmeier reagent. Despite the deactivating effect of the substituents on the starting material, the C-3 position remains the most nucleophilic site. This attack leads to the formation of an iminium ion intermediate.
-
Hydrolysis: The final step involves the hydrolysis of the iminium ion during aqueous work-up to yield the desired aldehyde.
The choice of POCl₃ and DMF is standard for generating the Vilsmeier reagent due to their commercial availability and proven efficacy.[3] The reaction temperature is a critical parameter; due to the deactivated nature of the substrate, slightly elevated temperatures may be required compared to the formylation of unsubstituted indole.
DOT script for Reaction Mechanism
Experimental Protocol
This protocol is designed for the synthesis of ethyl 5-chloro-3-formylindole-2-carboxylate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| Ethyl 5-chloroindole-2-carboxylate | 225.65 | 10 | 2.26 g | Starting material |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 | 3.8 mL | Reagent and solvent; should be anhydrous |
| Phosphorus oxychloride (POCl₃) | 153.33 | 12 | 1.1 mL | Reagent; handle with care in a fume hood |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous solvent for reaction |
| Saturated Sodium Bicarbonate Solution | - | - | 100 mL | For work-up |
| Brine | - | - | 50 mL | For work-up |
| Anhydrous Sodium Sulfate | 142.04 | - | - | Drying agent |
| Ethanol | 46.07 | - | - | For recrystallization |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure
-
Vilsmeier Reagent Preparation:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3.8 mL, 50 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve ethyl 5-chloroindole-2-carboxylate (2.26 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Add the indole solution to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 5-chloro-3-formylindole-2-carboxylate as a solid.
-
DOT script for Experimental Workflow
Safety Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N,N-Dimethylformamide (DMF): is a potential irritant and can be absorbed through the skin. Handle with care and appropriate PPE.
-
The reaction quench with water and base is exothermic and produces gas. Perform this step slowly and with adequate cooling.
Applications in Drug Discovery
The product of this reaction, ethyl 5-chloro-3-formylindole-2-carboxylate, is a versatile intermediate in medicinal chemistry. The formyl group can be readily converted into other functional groups, such as carboxylic acids, oximes, and imines, which can be further elaborated to synthesize a wide range of heterocyclic compounds with potential therapeutic applications.[6] Indole-based scaffolds are prevalent in many approved drugs and clinical candidates, exhibiting activities across various disease areas including oncology, infectious diseases, and neurodegenerative disorders.[2] The specific substitution pattern of the title compound makes it a valuable precursor for generating novel chemical entities for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Note: Advanced Derivatization Strategies for the Analysis of 5-Chloro-3-formyl-1H-indole-2-carboxylic Acid
Introduction: The Analytical Challenge
5-Chloro-3-formyl-1H-indole-2-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, notably in the development of novel inhibitors for targets like HIV-1 integrase.[1][2] Its analytical characterization is crucial for reaction monitoring, purity assessment, and quality control. However, the molecule's inherent properties pose several analytical hurdles:
-
High Polarity: The carboxylic acid group imparts high polarity, leading to poor retention and peak tailing in reversed-phase liquid chromatography (RP-LC) and making it non-volatile for gas chromatography (GC).[3]
-
Thermal Lability: Both the carboxylic acid and formyl groups are susceptible to thermal degradation (e.g., decarboxylation) at temperatures typically used in GC inlets.[4]
-
Reactivity: The aldehyde group is prone to oxidation and other side reactions, potentially compromising sample integrity during analysis.
Chemical derivatization addresses these issues by converting the polar, reactive functional groups into more stable, less polar, and more readily detectable forms.[4][5] This guide details specific, validated derivatization strategies targeting the carboxylic acid and formyl groups for enhanced analysis by GC-MS and HPLC.
Strategic Approach to Derivatization
The choice of derivatization strategy depends entirely on the chosen analytical platform (GC or HPLC) and the specific analytical goal (e.g., quantification, identification). The molecule's two primary reactive sites, the carboxylic acid and the formyl group, can be targeted individually or sequentially.
Figure 1: Decision workflow for selecting a derivatization strategy.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is essential to increase volatility and prevent on-column degradation. A two-step approach is required, targeting both the aldehyde and the carboxylic acid groups.
Strategy: Sequential Oximation and Silylation
This robust two-step method first protects the reactive aldehyde group and then converts the polar carboxylic acid and indole N-H groups into volatile silyl derivatives.
-
Methoximation/Oximation: The formyl group is converted into a stable oxime using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This step stabilizes the aldehyde, prevents tautomerization, and introduces a polyfluorinated moiety that significantly enhances sensitivity in negative chemical ionization (NCI) MS mode.[4][6]
-
Silylation: The carboxylic acid and the indole N-H are converted to their corresponding trimethylsilyl (TMS) esters and N-TMS derivatives using a potent silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] This reaction replaces active hydrogens with TMS groups, drastically reducing polarity and increasing volatility.[5][7]
Figure 2: Reaction scheme for GC-MS derivatization.
Protocol 1: PFBHA Oximation followed by MSTFA Silylation
Principle: This protocol creates a thermally stable and volatile derivative suitable for GC-MS analysis with high sensitivity.
Reagents and Materials:
-
Dried sample of this compound
-
Pyridine (anhydrous)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (15 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ethyl acetate (GC grade)
-
Internal Standard (IS) solution (e.g., deuterated analogue or a stable compound of similar structure)
-
2 mL autosampler vials with inserts and PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place an accurately weighed aliquot of the dried sample (approx. 100 µg) into a 2 mL vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Internal Standard: Add 10 µL of the IS solution to the dried sample.
-
Oximation: Add 50 µL of the PFBHA solution. Cap the vial tightly and heat at 70°C for 60 minutes.[6]
-
Cooling: Allow the vial to cool completely to room temperature.
-
Silylation: Add 100 µL of MSTFA to the cooled reaction mixture. Cap the vial tightly and heat at 60°C for 30 minutes.[7]
-
Final Preparation: After cooling, the sample is ready for direct injection into the GC-MS system.
Typical GC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for a wide range of analyte polarities. |
| Injection Mode | Splitless, 1 µL | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 280°C | Ensures complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 5 min | Separates the derivative from reagent artifacts and matrix components. |
| MS Ionization | Electron Impact (EI) or Negative Chemical Ionization (NCI) | EI provides classic fragmentation for library matching. NCI provides exceptional sensitivity for the PFBHA derivative.[6] |
| MS Scan Range | 50-650 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |
Derivatization for HPLC Analysis
For HPLC, derivatization is primarily aimed at improving detection by introducing a strong chromophore or fluorophore, which is especially useful for quantification at low concentrations.[3][5] Targeting a single functional group is usually sufficient.
Strategy A: Targeting the Carboxylic Acid with a Fluorescent Tag
Esterification of the carboxylic acid with a fluorescent alkyl halide is an excellent method to enhance sensitivity for fluorescence detection (FLD). Reagents like 4-bromomethyl-7-methoxycoumarin (Br-Mmc) react with the carboxylate anion to form a highly fluorescent ester.[8]
Protocol 2: Fluorescent Esterification of the Carboxylic Acid
Principle: The carboxylic acid is deprotonated and reacts with a fluorescent tagging reagent, allowing for ultra-sensitive detection by HPLC-FLD.
Reagents and Materials:
-
Sample solution in acetonitrile (ACN)
-
4-bromomethyl-7-methoxycoumarin (Br-Mmc) solution (1 mg/mL in ACN)
-
Crown ether catalyst solution (e.g., 18-Crown-6, 1 mg/mL in ACN)
-
Potassium carbonate (anhydrous powder)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: To 100 µL of the sample solution in an autosampler vial, add 100 µL of the Br-Mmc solution.
-
Catalysis: Add 50 µL of the crown ether solution. The crown ether complexes with the potassium ion, enhancing the nucleophilicity of the carboxylate.[5]
-
Reaction Initiation: Add approximately 2 mg of anhydrous potassium carbonate powder to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Quenching: After cooling, add 10 µL of acetic acid to neutralize the base.
-
Dilution: Dilute the sample with 750 µL of mobile phase (50:50 A:B) before injection.
Typical HPLC-FLD Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm | Standard column for good separation of moderately polar compounds. |
| Mobile Phase | Gradient: 40% B to 90% B over 15 min | Elutes the derivatized, more hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp | 35°C | Improves peak shape and reproducibility. |
| Injection Vol. | 10 µL |
| FLD Wavelengths | Excitation: ~325 nm, Emission: ~395 nm | Optimal wavelengths for the Mmc fluorophore. |
Strategy B: Targeting the Aldehyde with a UV-Active Tag
Reaction of the formyl group with 2,4-dinitrophenylhydrazine (DNPH) is a classic method that forms a stable, colored hydrazone derivative.[4][9] This derivative has a strong UV absorbance, making it ideal for quantification by HPLC with a standard UV detector.
Protocol 3: DNPH Derivatization of the Formyl Group
Principle: The aldehyde carbonyl reacts with DNPH in an acidic medium to form a 2,4-dinitrophenylhydrazone, which is highly responsive to UV detection.[9]
Reagents and Materials:
-
Sample solution in acetonitrile (ACN)
-
DNPH Reagent: 1 mg/mL 2,4-dinitrophenylhydrazine in ACN containing 1% (v/v) phosphoric acid.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Mix 100 µL of the sample solution with 100 µL of the DNPH reagent in a vial.
-
Reaction: Cap the vial and allow it to react at room temperature for 1 hour, or gently heat at 40°C for 20 minutes to expedite.
-
Dilution: Dilute with 800 µL of mobile phase (50:50 A:B) before injection.
Typical HPLC-UV Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm | Standard column for good separation of moderately polar compounds. |
| Mobile Phase | Gradient: 50% B to 95% B over 12 min | Elutes the more hydrophobic DNPH derivative. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp | 40°C | Ensures good peak shape and run-to-run consistency. |
| Injection Vol. | 10 µL |
| UV Wavelength | ~360 nm | Wavelength of maximum absorbance for DNPH-hydrazones. |
Summary and Method Selection
The optimal derivatization strategy for this compound is dictated by the available instrumentation and analytical requirements.
| Method | Target Group(s) | Analytical Platform | Key Advantage | Primary Limitation |
| PFBHA + MSTFA | Aldehyde & Carboxylic Acid | GC-MS | High sensitivity (especially NCI-MS) and structural confirmation. | Multi-step procedure; requires anhydrous conditions. |
| Fluorescent Esterification | Carboxylic Acid | HPLC-FLD | Exceptional sensitivity for trace quantification. | Requires a fluorescence detector; reagent can be expensive. |
| DNPH Hydrazone | Aldehyde | HPLC-UV | Simple, robust, and compatible with any standard HPLC-UV system. | Lower sensitivity compared to FLD or MS methods. |
Conclusion
The analysis of the multifunctional intermediate this compound is greatly facilitated by targeted chemical derivatization. For GC-MS, a dual derivatization strategy involving oximation and silylation is mandatory to ensure volatility and thermal stability. For HPLC, derivatization of either the carboxylic acid with a fluorescent tag or the aldehyde with a UV-active tag provides robust and sensitive methods for quantification. The protocols outlined in this note serve as a validated starting point for researchers to develop and implement reliable analytical methods for this important compound.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Chloro-3-formyl-1H-indole-2-carboxylic Acid as a Versatile Scaffold for Novel EGFR Inhibitors
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, with its dysregulation driving the progression of numerous cancers.[1][2][3] The strategic design of small molecule tyrosine kinase inhibitors (TKIs) that can effectively and selectively target EGFR is a paramount goal in drug discovery. This document provides an in-depth guide on the utilization of 5-chloro-3-formyl-1H-indole-2-carboxylic acid, a privileged heterocyclic scaffold, for the synthesis and evaluation of next-generation EGFR inhibitors. We will explore the rationale behind its selection, provide detailed synthetic protocols, outline robust methodologies for biological characterization, and discuss the critical structure-activity relationships (SAR) that govern inhibitory potency. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
Introduction: Targeting EGFR with Indole-Based Scaffolds
The EGFR is a transmembrane glycoprotein that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers a cascade of intracellular signaling events.[4][5] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT axes, are fundamental to cellular processes such as proliferation, survival, and migration.[2][6] In many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, aberrant EGFR activity due to overexpression or activating mutations leads to uncontrolled tumor growth, making it a validated therapeutic target.[1][4]
First and second-generation EGFR TKIs have demonstrated significant clinical success; however, acquired resistance, often through secondary mutations like T790M, limits their long-term efficacy.[7][8] This clinical challenge necessitates the development of novel inhibitors with improved potency against resistant mutants and differentiated selectivity profiles.
The indole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[9][10] Its unique electronic properties and rigid, planar structure provide an excellent foundation for constructing potent enzyme inhibitors. Specifically, the this compound building block offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize binding affinity and pharmacokinetic properties. Recent studies have highlighted the potential of 5-chloro-indole derivatives in targeting both wild-type and mutant forms of EGFR, demonstrating their value in overcoming clinical resistance.[11][12][13][14]
Physicochemical & Safety Profile
Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the core building block.
| Property | Value | Source |
| IUPAC Name | This compound | [15] |
| CAS Number | 380448-07-7 | [15][16][17] |
| Molecular Formula | C₁₀H₆ClNO₃ | [17] |
| Molecular Weight | 223.62 g/mol | [15] |
| Appearance | Typically an off-white to yellow powder | - |
| Solubility | Soluble in organic solvents like DMSO and DMF | - |
Safety & Handling: this compound and its derivatives should be handled with care in a well-ventilated laboratory or fume hood.[18] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[19][20][21] Avoid inhalation of dust and direct contact with skin and eyes.[22] In case of contact, rinse the affected area thoroughly with water.[20][21] Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Synthetic Strategy: From Building Block to Potent Inhibitor
The trifunctional nature of this compound allows for a modular synthetic approach. The aldehyde at the C3 position is an ideal handle for introducing diverse amine-containing side chains via reductive amination. The carboxylic acid at C2 can be converted to amides, which are known to form critical hydrogen bond interactions within the EGFR kinase domain. The chloro-substituent at C5 anchors the molecule in a key hydrophobic pocket.
The following workflow outlines a general strategy for synthesizing a library of potential EGFR inhibitors from this scaffold.
Protocol 1: Synthesis of an Exemplary Indole-2-carboxamide Inhibitor
This protocol details a representative two-step synthesis involving reductive amination followed by amide coupling.
Step 1: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing the reduction of other functional groups.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate product.
Step 2: Amide Coupling
-
Reaction Setup: Dissolve the crude carboxylic acid intermediate from Step 1 (1.0 eq) in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
-
Activation: Add an amide coupling agent like HBTU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq), followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 20-30 minutes at room temperature. Causality: This step activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until completion (typically 6-18 hours).
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[23]
Biological Evaluation and Characterization
Once synthesized and purified, the novel compounds must be evaluated for their ability to inhibit EGFR and suppress cancer cell proliferation.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | MDPI [mdpi.com]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 380448-07-7 [chemicalbook.com]
- 16. 380448-07-7|this compound|BLD Pharm [bldpharm.com]
- 17. This compound - CAS:380448-07-7 - Sunway Pharm Ltd [3wpharm.com]
- 18. file.bldpharm.com [file.bldpharm.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. m.youtube.com [m.youtube.com]
Synthesis of Pyrido[3,4-b]indol-1-ones: A Detailed Guide for Researchers from 5-Chloro-3-formyl-indole Precursors
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed protocol for the synthesis of medicinally relevant pyrido[3,4-b]indol-1-ones, also known as β-carbolin-1-ones, commencing from readily accessible 5-chloro-3-formyl-indole derivatives. This class of compounds is of significant interest due to its prevalence in natural products and its wide range of pharmacological activities, including potent anticancer and antiviral properties.[1][2][3] This document offers a step-by-step methodology, explains the underlying chemical principles, and provides insights into the critical parameters for successful synthesis and characterization.
Introduction: The Significance of the Pyrido[3,4-b]indol-1-one Scaffold
The pyrido[3,4-b]indole core structure is a privileged scaffold in medicinal chemistry.[4] The fusion of a pyridine ring to an indole moiety gives rise to a class of compounds known as β-carbolines, which have demonstrated a remarkable array of biological activities.[2] The introduction of a lactam functionality to form the pyrido[3,4-b]indol-1-one system further enhances the therapeutic potential of this scaffold. Notably, chlorinated derivatives of this heterocyclic system have been investigated for their potential in targeting key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[5] The synthesis of these complex molecules requires a robust and reproducible methodology, which this guide aims to provide.
Synthetic Strategy: A Multi-step Approach to the Target Scaffold
The synthesis of pyrido[3,4-b]indol-1-ones from 5-chloro-3-formyl-indole derivatives is a multi-step process that involves the strategic construction of the pyridone ring onto the indole core. The overall synthetic workflow is depicted below.
Figure 1: Synthetic workflow for the preparation of pyrido[3,4-b]indol-1-ones.
The key transformation in this synthetic sequence is the acid-catalyzed intramolecular cyclization of an appropriately functionalized indole-2-carboxamide to construct the desired tricyclic lactam. The following sections provide a detailed protocol for each step of this synthesis.
Experimental Protocols
This section outlines the detailed experimental procedures for the synthesis of pyrido[3,4-b]indol-1-ones.
Part 1: Synthesis of the Indole-2-Carboxamide Precursor
The initial steps focus on the elaboration of the starting 5-chloro-3-formyl-indole to introduce the necessary functional groups for the subsequent cyclization.
Step 1: Carboxylation of 5-Chloro-3-formyl-indole
The introduction of a carboxylate group at the C2 position of the indole is a critical first step. While various methods exist for the C2-carboxylation of indoles, a common approach involves a Vilsmeier-Haack type reaction followed by oxidation. For the purpose of this protocol, we will assume the availability of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a known starting material.[6]
Step 2: N-Boc Protection of the Indole Nitrogen
To prevent side reactions in subsequent steps, the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.
-
Reagents and Materials:
-
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and argon atmosphere setup
-
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an argon atmosphere, add a solution of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (Boc)₂O (1.5 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected indole.[5]
-
Step 3: Wittig Reaction to Form the Methoxyvinyl Sidechain
The formyl group at the C3 position is converted to a methoxyvinyl group, which is a key structural element for the final cyclization.
-
Reagents and Materials:
-
N-Boc protected ethyl 5-chloro-3-formyl-indole-2-carboxylate
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and argon atmosphere setup
-
-
Procedure:
-
To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF, add t-BuOK (1.5 eq) portionwise at 0 °C under an argon atmosphere.
-
Stir the resulting red-orange solution at 0 °C for 30 minutes.
-
Add a solution of the N-Boc protected indole (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the methoxyvinyl indole derivative.[5]
-
Step 4: Ester Hydrolysis
The ethyl ester at the C2 position is hydrolyzed to the corresponding carboxylic acid.
-
Reagents and Materials:
-
Methoxyvinyl indole derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl, 1N)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
To a solution of the methoxyvinyl indole derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1), add LiOH (3.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the indole-2-carboxylic acid.[6]
-
Step 5: Amide Coupling
The carboxylic acid is coupled with an appropriate amine to form the crucial indole-2-carboxamide precursor.
-
Reagents and Materials:
-
Indole-2-carboxylic acid
-
Amine of choice (e.g., aniline, benzylamine)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and argon atmosphere setup
-
-
Procedure:
-
To a solution of the indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the indole-2-carboxamide.[5]
-
Part 2: Intramolecular Cyclization to Pyrido[3,4-b]indol-1-one
This final step involves the acid-catalyzed intramolecular cyclization of the indole-2-carboxamide to form the target tricyclic lactam.
Figure 2: Proposed mechanism for the acid-catalyzed intramolecular cyclization.
-
Reagents and Materials:
-
Indole-2-carboxamide
-
p-Toluenesulfonic acid (PTSA)
-
Anhydrous Toluene
-
Round-bottom flask with Dean-Stark trap and condenser, magnetic stirrer, and heating mantle
-
-
Procedure:
-
To a solution of the indole-2-carboxamide (1.0 eq) in anhydrous toluene, add a catalytic amount of PTSA (0.2 eq).
-
Heat the reaction mixture to reflux using a Dean-Stark trap to remove water for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the pure pyrido[3,4-b]indol-1-one.[5]
-
Data Summary
The following table provides representative data for the synthesis of pyrido[3,4-b]indol-1-ones. Yields and reaction times may vary depending on the specific substrates and reaction conditions used.
| Step | Product | Reagents | Solvent | Time (h) | Yield (%) |
| 2 | N-Boc Protected Indole | NaH, (Boc)₂O | DMF | 12 | ~85-95 |
| 3 | Methoxyvinyl Indole | (CH₃OCH₂)PPh₃Cl, t-BuOK | THF | 12 | ~70-85 |
| 4 | Indole-2-carboxylic Acid | LiOH or NaOH | THF/H₂O | 24 | ~90-98 |
| 5 | Indole-2-carboxamide | Amine, PyBOP, DIPEA | DCM | 12 | ~60-80 |
| 6 | Pyrido[3,4-b]indol-1-one | PTSA | Toluene | 12-24 | ~50-70 |
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The disappearance of the methoxyvinyl protons and the appearance of characteristic aromatic and lactam protons in the ¹H NMR spectrum are indicative of successful cyclization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The presence of a characteristic C=O stretching frequency for the lactam carbonyl group in the IR spectrum provides further evidence for the formation of the pyrido[3,4-b]indol-1-one.
Conclusion and Future Perspectives
This guide provides a robust and detailed protocol for the synthesis of pyrido[3,4-b]indol-1-ones from 5-chloro-3-formyl-indole derivatives. The described multi-step synthesis, culminating in an acid-catalyzed intramolecular cyclization, offers a reliable route to this important class of heterocyclic compounds. The versatility of the amide coupling step allows for the introduction of various substituents, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. Further optimization of reaction conditions and exploration of alternative cyclization catalysts could lead to even more efficient and environmentally friendly synthetic routes. The potent biological activities exhibited by this scaffold warrant continued investigation and development of novel derivatives for therapeutic applications.
References
- 1. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategies for Efficient Peptide Coupling with Indole-2-Carboxylic Acids
Abstract
Indole-2-carboxylic acid and its derivatives are valuable proline and phenylalanine mimetics that can impart unique conformational constraints and metabolic stability to peptides. However, their incorporation into peptide sequences via standard coupling protocols is notoriously challenging due to a combination of electronic effects and significant steric hindrance. This guide provides an in-depth analysis of the underlying chemical principles and offers robust, field-proven protocols for overcoming these hurdles. We will explore the comparative efficacy of various coupling reagents, detail optimized reaction conditions, and present troubleshooting strategies for researchers, medicinal chemists, and drug development professionals.
The Unique Challenge of Indole-2-Carboxylic Acids
The successful formation of a peptide bond hinges on the activation of a carboxylic acid to create a potent electrophile that is subsequently attacked by the nucleophilic N-terminal amine of another amino acid or peptide chain.[1][2] The structure of indole-2-carboxylic acid presents two primary obstacles to this process:
-
Steric Hindrance: The bulky indole ring adjacent to the C-2 carboxyl group physically obstructs the approach of both the activating agent and the incoming amine nucleophile. This steric clash significantly slows down the reaction kinetics compared to less hindered amino acids.[3][4]
-
Electronic Effects: The electron-rich indole ring system can influence the reactivity of the adjacent carboxyl group. Furthermore, when coupling to the indole nitrogen (as in its reduced form, indoline-2-carboxylic acid), the secondary amine exhibits weak nucleophilicity, complicating the reaction from the amine-component side.[3][5]
These factors lead to common issues such as incomplete or sluggish reactions, requiring harsh conditions that can promote side reactions. The most prevalent side reactions include epimerization at the activated chiral center and, particularly at the dipeptide stage, diketopiperazine formation.[3][6][7] Therefore, the choice of coupling methodology is not merely a matter of convenience but is critical for success.
Strategic Selection of Coupling Reagents
To overcome the high activation energy barrier of hindered couplings, a powerful activating agent is required. Modern onium salt-based reagents (both aminium/uronium and phosphonium salts) are vastly superior to classic carbodiimides for this application.[8][9][10]
Onium Salts: The Reagents of Choice
Onium salts react with the carboxylate to form highly reactive ester intermediates, accelerating the coupling process.[11]
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These are the most widely used reagents for difficult couplings.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard.[12][13] Its superiority stems from the formation of a 7-azabenzotriazolyl (OAt) ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, which not only accelerates the coupling but also helps to suppress racemization.[11] HCTU, which forms a 6-Cl-HOBt ester, offers a good compromise in terms of reactivity and cost.[10][11]
-
Phosphonium Salts (PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP ) is an excellent alternative.[13] Phosphonium salts are generally very effective for hindered couplings and have a key advantage over aminium salts: they do not possess the reactive guanidinium moiety.[11] This eliminates the risk of the "guanidinylation" side reaction, where an excess of an aminium reagent can cap the N-terminal amine, irreversibly terminating chain growth.[6][11][14] This makes phosphonium salts particularly well-suited for cyclization or fragment condensation reactions where reagent stoichiometry is critical.
Carbodiimides (DCC, DIC)
While cost-effective, carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are generally not recommended for coupling indole-2-carboxylic acids.[8] They are less potent activators, and the O-acylisourea intermediate is highly prone to racemization via oxazolone formation.[8][15] While the addition of additives like 1-Hydroxybenzotriazole (HOBt) can mitigate this, the overall reaction rate is often insufficient for sterically demanding substrates.[1][12]
Data Presentation: Comparative Efficacy of Coupling Reagents
| Coupling Reagent | Activating Additive (Internal) | Base | Typical Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA, Collidine | >95% | Highly reactive, superior for hindered couplings. Reduces racemization.[12][13][16] |
| HCTU | 6-Cl-HOBt | DIPEA, NMM | >90% | Very fast activation. Less allergenic than HBTU. Good cost/performance balance.[8][11] |
| PyBOP | HOBt | DIPEA, NMM | >90% | Excellent for hindered couplings. No risk of guanidinylation side reaction.[11][13] |
| DIC / HOBt | HOBt | N/A | <70% | Cost-effective but slow. High risk of incomplete coupling and epimerization with this substrate.[8][12] |
Experimental Workflows & Protocols
The following diagrams and protocols outline the recommended procedures for incorporating indole-2-carboxylic acids in solid-phase peptide synthesis (SPPS).
Visualization: General SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Visualization: HATU Activation Mechanism
Caption: Simplified mechanism of carboxyl activation using HATU.
Protocol 3.1: HATU-Mediated Coupling of Indole-2-Carboxylic Acid in SPPS
This protocol is designed for a 0.1 mmol scale synthesis on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Indole-2-carboxylic acid (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Indole-2-carboxylic acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF (approx. 2 mL).
-
Add DIPEA (8 eq.) to the solution.
-
Vortex the solution for 1-2 minutes. This "pre-activation" step is crucial for generating the active ester before its introduction to the resin.[4][17]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution from step 2 to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[4]
-
-
Monitoring & Validation:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Self-Validation: A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction (>99% coupling). If the test is positive (blue beads), the coupling is incomplete.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.
-
Troubleshooting - Incomplete Coupling: If the Kaiser test is positive, a "double coupling" is required. Repeat steps 2-5. If the second coupling is still unsuccessful, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Protocol 3.2: Solution-Phase Coupling
This protocol is a general guideline for solution-phase synthesis.
Materials:
-
Indole-2-carboxylic acid (1.0 eq.)
-
Amine component (e.g., Amino acid ester HCl salt) (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA or Collidine (3.0 eq.)
-
Anhydrous solvent (DMF, DCM, or ACN)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the indole-2-carboxylic acid (1.0 eq.), HATU (1.1 eq.), and the amine component (1.1 eq.) in the chosen anhydrous solvent.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add the base (DIPEA, 3.0 eq.) dropwise. The addition of base deprotonates the carboxylic acid, initiating its activation by HATU.[18][19]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring & Validation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation: The reaction is complete upon the disappearance of the limiting starting material (typically the indole-2-carboxylic acid).
-
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. bachem.com [bachem.com]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. file.globalso.com [file.globalso.com]
- 14. researchgate.net [researchgate.net]
- 15. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Application Notes & Protocols: The Utility of 5-Chloro-3-formyl-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Versatility of a Key Building Block
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Its presence in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological relevance. In drug discovery, synthetic indole derivatives are integral to a vast array of therapeutics, from anti-inflammatory drugs to potent anti-cancer agents.
Within the expansive library of indole-based starting materials, 5-chloro-3-formyl-1H-indole-2-carboxylic acid (CAS No: 380448-07-7) emerges as a particularly versatile and powerful building block.[1][2] Its strategic trifunctionalization is the key to its utility. The C2-carboxylic acid provides a handle for amide library synthesis, a classic strategy for modulating pharmacokinetic properties and exploring key interactions with protein backbones.[3] The C3-formyl group is a reactive center amenable to a wide range of transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains to probe specific binding pockets.[4][5][6] Finally, the C5-chloro substituent offers a site for further modification via cross-coupling reactions and, crucially, enhances the lipophilicity and metabolic stability of its derivatives, often leading to improved potency and drug-like properties. This guide provides an in-depth exploration of its application, supported by detailed protocols for synthesis and biological evaluation.
Core Applications in Drug Discovery Programs
The unique arrangement of functional groups on the this compound scaffold has enabled its successful application in the development of inhibitors for several high-impact therapeutic targets.
Immuno-Oncology: Targeting the IDO1/TDO Pathway
Mechanism & Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are critical enzymes in the kynurenine pathway of tryptophan metabolism.[7][8] In the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which are directly immunosuppressive.[9] This dual effect allows cancer cells to evade the host immune system.[10] Therefore, inhibiting IDO1 and/or TDO is a promising strategy to restore anti-tumor immunity, especially in combination with checkpoint inhibitors.
Application of the Scaffold: The indole-2-carboxylic acid moiety serves as an excellent starting point for IDO1/TDO inhibitors. Researchers have synthesized libraries of derivatives, often converting the C2-carboxylic acid to various amides and modifying the C3-formyl group to explore structure-activity relationships (SAR). Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO at low micromolar concentrations.[7]
Caption: IDO1-mediated immune evasion and point of inhibitor intervention.
Cancer Therapy: Development of PARP Inhibitors
Mechanism & Rationale: Poly(ADP-ribose) polymerases (PARP) are a family of enzymes essential for DNA repair, particularly single-strand break (SSB) repair through the base excision repair pathway.[11][12] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then accumulate and collapse replication forks, leading to DSBs.[11] Since the HR pathway is non-functional, these DSBs cannot be repaired, resulting in cell death. This concept, known as "synthetic lethality," makes PARP inhibitors highly effective against BRCA-mutant cancers.[13]
Application of the Scaffold: The indole nucleus is a recognized scaffold for developing novel PARP inhibitors.[14][15] The functional groups of this compound allow for the construction of complex heterocyclic systems that can effectively mimic the nicotinamide portion of the NAD+ substrate, thereby blocking the PARP catalytic site. Structure-based design has led to the discovery of potent pentacyclic scaffolds derived from indole intermediates that show selective cytotoxicity in BRCA-mutant cancer cells.[14]
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cells.
Targeted Therapy: EGFR Kinase Inhibitors for Resistant Cancers
Mechanism & Rationale: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation in many cancers, notably non-small cell lung cancer (NSCLC). While first-generation EGFR inhibitors are effective, tumors often develop resistance, commonly through the T790M "gatekeeper" mutation. This necessitates the development of next-generation inhibitors that can target both wild-type (WT) and mutant EGFR.
Application of the Scaffold: The ethyl ester of this compound has been used as a key starting material to develop potent dual inhibitors of EGFR-WT and EGFR-T790M.[5] The synthetic strategy involves converting the C3-formyl group to a methoxyvinyl side chain via a Wittig reaction, followed by hydrolysis of the C2-ester and subsequent amide coupling. This approach has yielded compounds with nanomolar potency against the resistant EGFR-T790M mutant, comparable to the approved drug osimertinib.[5] The indole scaffold provides the core structure for binding to the kinase hinge region, while the appended side chains optimize interactions within the ATP-binding pocket.
Summary of Representative Derivatives and Activities
| Target Class | Scaffold Modification Example | Representative Compound | Biological Activity (IC₅₀) | Reference |
| IDO1/TDO | C2-Amide, C6-Acetamido group | Compound 9o-1 | IDO1: 1.17 µM, TDO: 1.55 µM | [7] |
| EGFR | C3-Methoxyvinyl, C2-Amide | Compound 5f | EGFRWT: 68 nM, EGFRT790M: 9.5 nM | [5] |
| EGFR | C3-Methoxyvinyl, C2-Amide | Compound 5g | EGFRWT: 74 nM, EGFRT790M: 11.9 nM | [5] |
| HIV-1 Integrase | C3-Hydroxymethyl ether, C6-Amine | Compound 17a | Integrase Inhibition: 3.11 µM | [16] |
Experimental Protocols
The following protocols provide a framework for the synthesis of a representative derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of a 5-Chloro-3-((alkylamino)methyl)-1H-indole-2-carboxamide Derivative
This multi-step protocol illustrates how to leverage the C2-carboxyl and C3-formyl groups to build complex molecules.
Caption: General workflow for the synthesis of an indole-2-carboxamide derivative.
Step A: Reductive Amination of the C3-Formyl Group
-
Rationale: This step introduces a key side chain at the C3 position. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the absence of an amine and is tolerant of the ester functional group.
-
Dissolve ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1.0 eq)[] in an appropriate anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Add the desired primary amine (1.1 eq).
-
Add a few drops of acetic acid to catalyze the formation of the intermediate iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine intermediate.[6]
Step B: Saponification of the C2-Ester
-
Rationale: This step deprotects the carboxylic acid, making it available for amide coupling. Lithium hydroxide (LiOH) is commonly used as it effectively hydrolyzes the ester under mild conditions.
-
Dissolve the purified product from Step A (1.0 eq) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate (2.0-3.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC/LC-MS.
-
Once the starting material is consumed, cool the mixture to 0 °C and acidify to pH 3-4 with 1N HCl.
-
The carboxylic acid product will often precipitate. If not, extract with ethyl acetate.
-
Collect the solid by filtration or concentrate the organic extracts to yield the crude carboxylic acid, which is often used in the next step without further purification.
Step C: Amide Coupling
-
Rationale: This final step forms the target amide. EDC (a carbodiimide) and HOBt are standard coupling reagents that activate the carboxylic acid to form a reactive intermediate, which is then readily attacked by the amine to form a stable amide bond, minimizing side reactions and racemization.
-
Dissolve the carboxylic acid from Step B (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add HOBt (1-hydroxybenzotriazole, 1.2 eq) and EDC hydrochloride (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq).
-
Add a tertiary amine base such as triethylamine or DIPEA (2.0-3.0 eq).
-
Stir for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the final desired amine (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC.
Protocol 2: Cell-Based IDO1 Inhibition Assay
-
Rationale: Cell-based assays are crucial as they assess a compound's ability to cross the cell membrane and inhibit the target in a more physiologically relevant context than a simple enzymatic assay.[18] This protocol measures the production of kynurenine, the direct product of IDO1 activity.[19]
Materials:
-
SKOV-3 ovarian cancer cell line (known to express IDO1).[18]
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Recombinant human interferon-gamma (IFN-γ).
-
Test compounds (dissolved in DMSO).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid).
Procedure:
-
Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of ~2 x 10⁴ cells per well and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce the expression of the IDO1 enzyme. Include wells without IFN-γ as a negative control.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.[18][19] Add the compounds to the IFN-γ-treated cells. Include vehicle-only (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a CO₂ incubator.
-
Kynurenine Measurement:
-
Carefully collect 100-150 µL of the cell culture supernatant from each well.
-
Add trichloroacetic acid (TCA) to a final concentration of 6% to precipitate proteins. Centrifuge the samples.
-
Transfer the protein-free supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10-20 minutes until a yellow color develops.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to kynurenine concentrations using a standard curve. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run to exclude false positives due to cytotoxicity.[20]
References
- 1. 380448-07-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:380448-07-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. PARP assay kits [bioscience.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | Semantic Scholar [semanticscholar.org]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing the Indole-2-Carboxylic Acid Scaffold for the Development of Novel Antimicrobials
Introduction: The Urgent Need for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibiotics with novel mechanisms of action.[1][2] The indole nucleus, a privileged scaffold in medicinal chemistry, has demonstrated a remarkable breadth of biological activities.[3] Among its derivatives, the indole-2-carboxylic acid framework has emerged as a particularly promising starting point for the design of potent antimicrobial agents. These compounds have shown activity against a range of pathogens, including challenging multidrug-resistant bacteria.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the indole-2-carboxylic acid scaffold. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key protocols for evaluating the antimicrobial efficacy of novel analogues. The methodologies presented herein are designed to be robust and self-validating, providing a solid foundation for research and development programs targeting this promising chemical space.
The Chemical Logic: Why Indole-2-Carboxylic Acid?
The indole-2-carboxylic acid scaffold offers a unique combination of structural features that make it an attractive candidate for antimicrobial drug design:
-
Rigid Bicyclic Core: The fused ring system provides a rigid and defined three-dimensional structure, which can facilitate high-affinity binding to biological targets.
-
Hydrogen Bonding Capabilities: The indole N-H group and the carboxylic acid moiety provide crucial hydrogen bond donor and acceptor sites, essential for molecular recognition.[6]
-
Tunable Functionality: The indole ring and the carboxylic acid group can be readily functionalized, allowing for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[7][8]
Derivatives, particularly indole-2-carboxamides, have demonstrated potent activity against various mycobacterial species by targeting the essential mycolic acid transporter MmpL3.[4] Other indole-based compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein, highlighting the scaffold's potential to interact with novel bacterial targets.[5][9]
Synthetic Strategy: From Core Scaffold to Diverse Libraries
A common and effective method for generating libraries of indole-2-carboxylic acid derivatives is through the initial synthesis of the core scaffold followed by amide coupling with a diverse range of amines.[4][10] This approach allows for the rapid exploration of chemical space around the carboxamide position, a key determinant of antimicrobial activity.
Workflow for Synthesis of Indole-2-Carboxamide Analogues
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 4. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 9. Indole-core-based novel antibacterial agent targeting FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-chloro-3-formyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically involves the Vilsmeier-Haack formylation of an indole precursor followed by ester hydrolysis. Our goal is to provide practical, experience-driven advice to help you improve yield, ensure purity, and achieve reproducible results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or only recovered starting material. What are the most likely causes?
A1: This is a common issue often traced back to three critical areas: the Vilsmeier reagent, the reaction conditions, or the starting material itself.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly moisture-sensitive.[1] Its decomposition before or during the reaction is a primary cause of failure.
-
Solution: Always use fresh, anhydrous DMF. If your DMF has a fishy odor, it has likely decomposed to dimethylamine, which will quench the reagent.[2] Use a freshly opened bottle of POCl₃ or one that has been stored under inert gas. Prepare the Vilsmeier reagent in situ at low temperatures (0 °C) before adding the indole substrate.[3]
-
-
Reaction Temperature and Time: The formylation of electron-rich heterocycles like indoles is typically exothermic. However, insufficient thermal energy can lead to an incomplete reaction, while excessive heat can cause degradation and side product formation.
-
Solution: Prepare the Vilsmeier reagent at 0 °C. After adding the indole substrate, allow the reaction to warm to room temperature and stir for several hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied, but this must be optimized carefully.[2]
-
-
Starting Material Reactivity: The starting material for this synthesis is typically an ester, such as ethyl 5-chloro-1H-indole-2-carboxylate.[][5] The electron-withdrawing nature of the ester group at the C2 position deactivates the indole ring, making it less reactive towards electrophilic substitution than indole itself.
-
Solution: Ensure an adequate molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) to drive the reaction to completion. The reaction may require a longer duration compared to the formylation of unsubstituted indoles.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Formylation of 5-Chloroindole-2-carboxylic Acid
Welcome to the technical support center for the formylation of 5-chloroindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format. Our goal is to provide you with the expertise and insights needed to achieve successful and reproducible outcomes in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 5-chloroindole-2-carboxylic acid.
Question 1: Why am I observing low or no conversion of my 5-chloroindole-2-carboxylic acid starting material?
Answer:
Low reactivity is a common challenge with this substrate due to the presence of two electron-withdrawing groups: the chloro group at the 5-position and the carboxylic acid at the 2-position. These groups decrease the electron density of the indole ring, making it less susceptible to electrophilic attack by the formylating agent.[1]
Probable Causes & Solutions:
-
Insufficiently Reactive Formylating Agent: The Vilsmeier-Haack reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively mild electrophile.[2][3][4] For a deactivated substrate like 5-chloroindole-2-carboxylic acid, harsher reaction conditions may be necessary.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid excessive decomposition.[5]
-
-
Reaction Quenching: The carboxylic acid group can potentially interfere with the formylating reagent.
-
Solution: Consider esterifying the carboxylic acid to an ethyl or methyl ester prior to formylation. The ester is still an electron-withdrawing group, but it may be more compatible with the reaction conditions. The ester can be hydrolyzed back to the carboxylic acid post-formylation.
-
Question 2: I am observing significant decarboxylation of my starting material. How can I prevent this?
Answer:
Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures.[6][7] The acidic conditions of some formylation reactions can promote this side reaction.
Probable Causes & Solutions:
-
High Reaction Temperature: The Vilsmeier-Haack reaction often requires heating, which can induce decarboxylation.
-
Solution 1: Optimize the reaction temperature. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Solution 2: As mentioned previously, protecting the carboxylic acid as an ester can prevent decarboxylation.
-
-
Acidic Work-up: A strongly acidic work-up can also lead to decarboxylation.
-
Solution: Use a milder work-up procedure, such as quenching the reaction with a cold, saturated solution of sodium bicarbonate.
-
Question 3: My product is a complex mixture, and I'm having difficulty with purification. What are the likely side products and how can I minimize them?
Answer:
The formylation of indoles can lead to several side products. For 5-chloroindole-2-carboxylic acid, the electron-withdrawing nature of the substituents can influence the product distribution.
Likely Side Products:
-
Decarboxylated Product: 5-chloro-3-formylindole. This arises from formylation followed by decarboxylation.
-
Tris(indolyl)methanes: These can form when the initially formed 3-formylindole reacts with two more molecules of the starting indole.[8]
-
N-Formylation: While C3-formylation is generally preferred, some N-formylation may occur.
-
Products from Ring Opening or Rearrangement: Under harsh conditions, more complex and often colored byproducts can form.
Strategies for Minimizing Side Products & Aiding Purification:
| Side Product | Mitigation Strategy | Purification Tip |
| Decarboxylated Product | Esterify the carboxylic acid prior to formylation. | Careful column chromatography can separate the carboxylated and decarboxylated products. |
| Tris(indolyl)methanes | Use a slight excess of the formylating reagent. Add the indole substrate slowly to the Vilsmeier reagent. | These are typically much less polar than the desired product and can often be removed by precipitation or filtration. |
| N-Formylated Product | N-protection with a suitable protecting group (e.g., Boc, SEM) can prevent this. | N-formyl groups can sometimes be hydrolyzed under basic conditions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for 5-chloroindole-2-carboxylic acid: Vilsmeier-Haack or Reimer-Tiemann?
A1: The Vilsmeier-Haack reaction is generally the more suitable method for the formylation of indoles.[9] The Reimer-Tiemann reaction, which uses chloroform and a strong base, can be harsh and may lead to more side products, including ring expansion and the formation of dichlorocarbene adducts.[10][11][12] Given the electron-deficient nature of 5-chloroindole-2-carboxylic acid, the milder and more controlled conditions of the Vilsmeier-Haack reaction are preferable.
Q2: Should I protect the indole nitrogen before formylation?
A2: N-protection can be a valuable strategy. An unprotected indole N-H is acidic and can react with the Vilsmeier reagent. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent N-formylation and may improve the solubility of the substrate. However, the protecting group must be stable to the Vilsmeier-Haack conditions and easily removable afterward.
Q3: What is the expected regioselectivity of the formylation?
A3: For most indoles, formylation occurs at the electron-rich C3 position. Despite the deactivating effect of the chloro and carboxylic acid groups, the C3 position remains the most likely site of electrophilic attack.
Part 3: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Ethyl 5-chloroindole-2-carboxylate
This protocol is a representative procedure and may require optimization.
Step 1: Esterification of 5-chloroindole-2-carboxylic acid
-
Suspend 5-chloroindole-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 5-chloroindole-2-carboxylate, which can be purified by recrystallization or column chromatography.
Step 2: Vilsmeier-Haack Formylation
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve ethyl 5-chloroindole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 with a cold sodium hydroxide solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low formylation yields.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. sciencemadness.org [sciencemadness.org]
Technical Support Center: Overcoming Poor Solubility of Indole-2-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and practical solutions for the common yet significant challenge of poor aqueous solubility encountered with indole-2-carboxylic acid derivatives. These compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, their inherent hydrophobicity frequently impedes preclinical and clinical development.[4][5]
This guide is structured to offer direct, actionable advice through a series of frequently asked questions and detailed troubleshooting protocols. We will explore the causal mechanisms behind solubility issues and provide systematic approaches to enhance the dissolution and bioavailability of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my indole-2-carboxylic acid derivatives exhibit such poor water solubility?
A1: The limited aqueous solubility of these derivatives is fundamentally linked to their molecular structure. The indole ring is an aromatic, hydrophobic system.[4] While the carboxylic acid group at the 2-position is hydrophilic, its contribution is often overshadowed by the larger, nonpolar scaffold, especially when additional lipophilic substituents are present on the indole ring.[6][7] This amphiphilic nature, with a dominant hydrophobic character, leads to low solubility in aqueous media.[5]
Q2: I'm starting my experiments. What is the quickest way to assess the solubility of my compound?
A2: For a rapid, initial assessment, a kinetic solubility assay is often employed in early discovery stages.[8] A common method involves preparing a high-concentration stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO).[4] This stock is then serially diluted into your aqueous buffer of choice. The concentration at which precipitation is first observed, often detected by nephelometry (light scattering), provides a kinetic solubility value.[8][9] For more definitive, thermodynamic solubility data, the traditional shake-flask method is the gold standard, where an excess of the solid compound is equilibrated with the solvent over a prolonged period (typically 24-48 hours).[10][11]
Q3: Can I improve the solubility of my indole-2-carboxylic acid derivative by simply adjusting the pH?
A3: Yes, this is often the most effective initial strategy. Indole-2-carboxylic acid and its derivatives are weak acids due to the carboxyl group.[12] By increasing the pH of the aqueous solution above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[13][14] It's crucial to determine the pKa of your specific derivative to identify the optimal pH range for solubilization.[4][15] However, be mindful that the physiological environment has a specific pH range, which must be considered for in vivo applications.[6]
Q4: My compound is intended for intravenous administration, and the final concentration of DMSO must be very low. What are my options if pH adjustment isn't sufficient?
A4: For parenteral formulations, co-solvents are a widely used and effective technique.[16] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[17][18][19] Commonly used, low-toxicity co-solvents suitable for in vivo use include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400).[16][20] Judicious use of a co-solvent system can increase solubility by several orders of magnitude.[16]
Q5: I've noticed variability in solubility between different batches of my synthesized compound. What could be the cause?
A5: Batch-to-batch variability in solubility often points to the existence of polymorphism.[21] Polymorphs are different crystalline forms of the same compound that can have distinct physical properties, including solubility and dissolution rate.[22][23] A metastable polymorph will generally be more soluble than the most thermodynamically stable form.[21] It is also possible that one batch is crystalline while another is amorphous. The amorphous form, lacking a crystal lattice, is typically more soluble.[24][25] It is crucial to characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency.[26]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for advanced solubility enhancement techniques.
Guide 1: Systematic pH-Solubility Profiling
Understanding the relationship between pH and the solubility of your ionizable compound is critical. This guide outlines the procedure to generate a pH-solubility profile.
Protocol: Shake-Flask Method for pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers) with a consistent ionic strength.
-
Sample Addition: Add an excess amount of your indole-2-carboxylic acid derivative to vials containing each buffer solution. The solid should be in excess to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[10]
-
Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particles.
-
Concentration Analysis: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[27]
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of each buffer to generate the pH-solubility profile.
Interpreting the Results: For a weak acid, you will observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group.
Diagram: Impact of pH on the Solubility of a Weak Acid
This diagram illustrates the relationship between pH, the ionization state of a carboxylic acid, and its resulting aqueous solubility.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. rheolution.com [rheolution.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 13. brainly.com [brainly.com]
- 14. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpbr.in [ijpbr.in]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 21. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 27. improvedpharma.com [improvedpharma.com]
Technical Support Center: Regioselectivity in the Functionalization of Indole-2-carboxylates
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the indole-2-carboxylate scaffold. Regioselectivity is a persistent challenge, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve your desired substitution patterns with precision and reliability.
Introduction: The Challenge of Regioselectivity
Indole-2-carboxylates are invaluable building blocks in the synthesis of pharmaceuticals and biologically active compounds.[1] However, the indole ring possesses multiple reactive sites, creating a significant challenge in achieving site-selective functionalization. The pyrrole ring is inherently electron-rich, predisposing the C3 position to electrophilic attack, while the indole N-H is both acidic and nucleophilic.[2][3] Furthermore, the C4, C5, C6, and C7 positions on the benzene ring have similar reactivities, making differentiation difficult without a strategic approach.[4]
The C2-carboxylate group, being electron-withdrawing, deactivates the pyrrole ring to some extent, but this is often insufficient to fully control reactivity. This guide will explore how to leverage protecting groups, directing groups, and specific reaction conditions to overcome these inherent tendencies and steer functionalization to the desired position.
Frequently Asked Questions (FAQs)
Q1: Why am I getting N-alkylation when I'm trying for C3-alkylation?
Answer: The indole nitrogen is a soft nucleophile and readily reacts with soft electrophiles, such as alkyl halides. This reaction often competes with C3-alkylation, especially under basic conditions where the N-H proton is removed. The choice of base is critical; for instance, using potassium carbonate can favor N-alkylation.[1] According to Hard-Soft-Acid-Base (HSAB) theory, the deprotonated indole nitrogen (anionic and soft) preferentially attacks soft electrophiles.
Q2: My electrophilic substitution (e.g., Friedel-Crafts acylation) is giving a mixture of isomers. How can I control it?
Answer: The outcome of Friedel-Crafts acylations on indole-2-carboxylates is highly dependent on the Lewis acid and the reactivity of the acylating agent.[1] For example, strong Lewis acids like AlCl₃ can lead to mixtures of 3-, 5-, and 7-acyl derivatives. In contrast, a milder Lewis acid like FeCl₃ may favor C3-acylation exclusively.[1] Highly reactive electrophiles, such as chloroacetyl chloride, tend to react on the benzene ring, affording mixtures of C5 and C7 isomers.[1]
Q3: What is a "directing group" and why is it essential for functionalizing the benzene ring (C4-C7)?
Answer: A directing group (DG) is a functional group that is temporarily installed on the substrate to guide a transition metal catalyst to a specific C-H bond, typically through chelation. This strategy is paramount for overcoming the low and similar reactivity of the C4-C7 positions.[4][5] By forming a stable metallacycle with the catalyst, the DG holds the metal in close proximity to a target C-H bond, enabling its selective activation over other, more electronically favored sites.[6]
Q4: When should I use a protecting group on the indole nitrogen?
Answer: An N-protecting group is crucial in several scenarios:
-
To prevent N-functionalization: As discussed in Q1, it blocks the nucleophilic nitrogen. Common groups include Boc, pivaloyl (Piv), and sulfonyl derivatives.[7][8]
-
To act as a directing group: Many N-substituted groups (e.g., pivaloyl, amides, P(O)tBu2) can direct C-H activation to the C7 position.[5][9][10]
-
To improve solubility and stability: Some protecting groups can enhance the substrate's compatibility with specific solvent systems and prevent degradation under acidic or oxidative conditions.[7]
-
To sterically influence regioselectivity: A bulky N-protecting group like triisopropylsilyl (TIPS) can sterically hinder the C7 position, thereby promoting functionalization at other sites like C4.[2]
Troubleshooting Guides
Problem 1: Reaction yields undesired N-functionalized product instead of C-functionalized product.
-
Probable Cause: The indole N-H is deprotonated under the reaction conditions, and the resulting anion is reacting as a nucleophile. This is common with alkyl halides, acyl chlorides, and other soft electrophiles.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N- vs. C-functionalization.
Problem 2: Poor regioselectivity during metal-catalyzed C-H functionalization on the benzene ring (C4-C7).
-
Probable Cause: The directing group strategy is suboptimal. The choice of catalyst, directing group, and ligand/additive all contribute to the formation of the key metallacycle intermediate that determines regioselectivity.
-
Solutions & Causality:
-
Re-evaluate the Directing Group (DG): The geometry of the DG is the primary determinant of site selectivity. A DG on the indole nitrogen forms a five-membered metallacycle to activate C2 or a six-membered metallacycle to activate C7.[2] A DG at the C3 position is required to direct functionalization to the C4 position.[6][11]
-
Catalyst and Ligand Screening: Different transition metals and ligands exhibit unique reactivity.
-
Palladium (Pd): Widely used for C-H arylations and olefinations. Often requires an oxidant like Ag₂O or Cu(OAc)₂.[6][11]
-
Rhodium (Rh) / Iridium (Ir): Effective for a range of C-H activations, including alkenylations and amidations. Catalyst choice can sometimes invert selectivity between two sites.[9][12][13]
-
Copper (Cu): Can mediate C-H arylations, often providing complementary selectivity to Palladium, for example, directing to C6 where Palladium directs to C7 with the same DG.[5][10]
-
-
Additive/Solvent Optimization: Carboxylate additives and acids can act as proton shuttles or ligands, influencing the rate and selectivity of the C-H activation step.[9] Solvents can affect catalyst stability and substrate conformation.
-
-
Data Summary: Directing Group Strategies for Site-Selectivity
| Target Site | Position of Directing Group (DG) | Example DG | Catalyst System (Typical) | Reference |
| C2 | Indole N1 | N-(2-pyridyl)sulfonyl | Pd(II) / Cu(OAc)₂ | |
| C4 | Indole C3 | Formyl, Amide, Pivaloyl | Pd(II) / AgTFA | [4][6][14] |
| C5 | Indole C3 | Pivaloyl | Cu(I) / Ph₂IOTf | [4] |
| C6 | Indole N1 | N-P(O)tBu₂ | Cu(II) | [5][10][14] |
| C7 | Indole N1 | Pivaloyl, Amide, P(O)tBu₂ | Pd(II), Rh(III) | [2][5][10] |
Problem 3: Reaction fails or stalls, resulting in low yield or recovery of starting material.
-
Probable Cause: This can stem from several issues: inactive catalyst, incorrect oxidant, unstable intermediates, or substrate decomposition.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the catalyst, oxidant, and anhydrous solvent, are pure and handled under appropriate inert conditions. Many C-H activation catalysts are sensitive to air and moisture.[15]
-
Screen Oxidants: For Pd(0)/Pd(II) cycles, the choice of oxidant is critical. Common options include AgOAc, Ag₂CO₃, Cu(OAc)₂, and benzoquinone. Their efficacy can be substrate-dependent.
-
Adjust Temperature: Some C-H activations require high temperatures (100-140 °C) to proceed. If decomposition is observed, try lowering the temperature and extending the reaction time.
-
Check for Product Inhibition: The reaction product may coordinate to the catalyst and inhibit its turnover. Try running the reaction at a lower concentration.
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot for TLC or LC-MS analysis. The desired product might be unstable to the workup conditions (e.g., acidic or basic washes).[15] If the product is present before workup but lost after, a modified, neutral workup procedure is required.
-
Key Experimental Protocols
Protocol 1: N-Boc Protection of Ethyl Indole-2-carboxylate
This protocol provides a reliable method to protect the indole nitrogen, preventing unwanted N-functionalization and preparing the substrate for subsequent C-H activation.
-
Reaction Scheme:
-
Step-by-Step Methodology: [1]
-
Dissolve ethyl indole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
-
Protocol 2: Palladium-Catalyzed, DG-Assisted C4-Arylation of an N-Protected 3-Formylindole
This protocol illustrates a directing group strategy to achieve challenging C4-functionalization. The C3-formyl group directs the palladium catalyst to the C4-H bond.
-
Conceptual Workflow:
Caption: Simplified catalytic cycle for C4-arylation.
-
Step-by-Step Methodology (General Conditions): [4][6]
-
To an oven-dried reaction vessel, add the N-protected 3-formylindole substrate (1.0 eq), Pd(OAc)₂ (10 mol%), and the aryl iodide (1.5 eq).
-
Add the oxidant, silver trifluoroacetate (AgTFA, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add the reaction solvent (e.g., a mixture of AcOH/HFIP/H₂O), ensuring anhydrous conditions where necessary.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the C4-arylated product.
-
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
preventing decarboxylation of indole-2-carboxylic acids during reaction
A Guide to Preventing Decarboxylation During Synthetic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges of working with sensitive heterocyclic compounds. This guide is designed to provide in-depth, field-proven insights into a common yet frustrating issue: the unwanted decarboxylation of indole-2-carboxylic acids during chemical reactions, particularly amide bond formation.
Indole-2-carboxylic acid and its derivatives are vital building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] However, their utility is often hampered by their propensity to lose carbon dioxide, especially under harsh reaction conditions. This guide offers a structured, question-and-answer approach to troubleshoot and prevent this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my indole-2-carboxylic acid decarboxylating during my coupling reaction?
A1: The inherent electronic nature of the indole ring system is the primary culprit.
Indole-2-carboxylic acids are particularly susceptible to decarboxylation due to the electron-rich nature of the indole nucleus. The mechanism often involves the formation of an intermediate that is stabilized by the indole ring, facilitating the loss of CO2. Several factors can trigger or accelerate this process:
-
Elevated Temperatures: Heating is a common driver for decarboxylation.[2] Many standard coupling protocols that require heat will lead to significant loss of the carboxyl group.
-
Strongly Acidic or Basic Conditions: Both extremes of pH can promote decarboxylation. In acidic media, protonation can facilitate the process.[3][4] In some cases, even seemingly mild bases can catalyze decarboxylation at higher temperatures.[4][5]
-
Choice of Activating Agent: The method used to activate the carboxylic acid for coupling is critical. Highly reactive intermediates can be unstable and more prone to decomposition via decarboxylation.
-
Presence of Certain Metals: Some transition metals, particularly copper, can catalyze decarboxylation, often at high temperatures.[6][7] While useful for specific decarboxylative coupling reactions, this can be an unwanted side reaction if the goal is to retain the carboxyl group.
Here is a diagram illustrating the general concept of thermal decarboxylation.
Caption: General pathway for thermal decarboxylation of indole-2-carboxylic acid.
Q2: I am trying to form an amide bond. Which coupling reagents are least likely to cause decarboxylation?
A2: The key is to choose coupling reagents that operate under mild, preferably low-temperature, conditions and avoid the formation of overly reactive intermediates.
For sensitive substrates like indole-2-carboxylic acids, standard peptide coupling reagents are often the best choice. These reagents are designed to be efficient at or below room temperature, minimizing the risk of thermal decarboxylation.[8]
Recommended Coupling Chemistries:
-
Carbodiimides (e.g., DCC, DIC, EDC) + Additives:
-
Mechanism: Carbodiimides like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices for amide bond formation.[9][10][11]
-
Critical Insight: Using a carbodiimide alone can lead to side reactions. It is crucial to use them in combination with additives like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®). These additives minimize racemization and form more stable active esters, which can react efficiently at low temperatures (e.g., 0 °C to room temperature).[9]
-
-
Onium Salts (Phosphonium and Aminium/Uronium):
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are highly efficient and generate active esters that couple smoothly at low temperatures. They are known for their high reactivity, which can be beneficial for hindered couplings, but reactions should be carefully monitored.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): Reagents such as HBTU, HATU, and HCTU are extremely popular for their efficiency and the formation of highly reactive activated esters.[9] HATU, which forms a HOAt ester, is particularly effective due to anchimeric assistance from the pyridine nitrogen, allowing for rapid couplings. These are excellent choices, provided the reaction temperature is kept low.
-
The following table summarizes the recommended coupling reagents and their key features.
| Coupling Reagent Class | Examples | Optimal Temperature | Key Advantages | Potential Issues to Monitor |
| Carbodiimides | EDC, DIC | 0 °C to RT | Cost-effective, well-established. | Requires an additive (e.g., HOBt, Oxyma) to suppress side reactions. |
| Phosphonium Salts | PyBOP, PyAOP | 0 °C to RT | High reactivity, good for hindered couplings.[9] | Can be more expensive. |
| Aminium/Uronium Salts | HBTU, HATU | 0 °C to RT | Very fast and efficient, low racemization.[9] | Guanidinylation of the amine can be a side reaction if not used properly. |
Troubleshooting Guides
Scenario 1: Significant decarboxylation observed during a standard EDC/HOBt coupling.
Problem: You are performing an amide coupling using EDC and HOBt in DMF, stirring at room temperature overnight, but LC-MS analysis shows a major peak corresponding to the decarboxylated indole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decarboxylation in EDC/HOBt couplings.
Detailed Steps & Explanations:
-
Control the Temperature: The most common cause is excess thermal energy.
-
Protocol: Combine the indole-2-carboxylic acid, HOBt, and amine in an appropriate solvent (e.g., DMF, DCM) and cool the mixture to 0 °C in an ice bath. Add the EDC portion-wise and stir at 0 °C for 15-30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Rationale: The activation step is often exothermic. Performing it at 0 °C ensures the unstable active ester intermediate is formed gently and is consumed by the amine before it has a chance to decompose.
-
-
Assess Nucleophilicity and Reagent Choice: If the amine partner is sterically hindered or electronically poor, the coupling reaction will be slow. A slow coupling gives the activated intermediate more time to decarboxylate.
-
Protocol: For challenging amines, switch to a more powerful coupling reagent system like HATU with a non-nucleophilic base such as diisopropylethylamine (DIEA). Perform the reaction at 0 °C.
-
Rationale: HATU generates a highly reactive OAt-ester that couples much faster than the corresponding OBt-ester, increasing the rate of the desired amide formation relative to the undesired decarboxylation.
-
-
Minimize Reaction Time: Prolonged exposure to even mild reaction conditions can lead to gradual decarboxylation.
-
Protocol: Monitor the reaction progress closely using TLC or LC-MS every 1-2 hours. Once the indole-2-carboxylic acid starting material is consumed, proceed with the workup immediately.
-
Rationale: Over-engineering the reaction time is a common pitfall. Many modern coupling reactions are complete within a few hours.
-
Scenario 2: My reaction is an Ugi multicomponent reaction and I'm losing the carboxyl group.
Problem: You are attempting a four-component Ugi reaction using an indole-2-carboxylic acid, but the final product is the result of decarboxylation and subsequent reaction, or yields are very low.
Background: The Ugi reaction is a powerful tool for generating molecular diversity from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12][13] However, the initial formation of an iminium ion and subsequent steps can be sensitive to the stability of the carboxylic acid component.
Troubleshooting & Optimization:
-
Use Pre-formed Indole-N-Carboxylic Acids: A novel strategy involves using indole-N-carboxylic acids, which can be prepared from the parent indole and CO2.[14][15] These substrates have been successfully used in Ugi-type reactions to produce indole carboxamide amino amides.[16]
-
Rationale: By shifting the carboxylic acid functionality to the indole nitrogen, the electronic properties that promote C2-decarboxylation are altered, potentially stabilizing the molecule under the reaction conditions. This approach has been shown to be effective in synthesizing indole-tethered peptide structures.[15]
-
-
Strictly Anhydrous, Aprotic Conditions: The Ugi reaction mechanism involves several ionic intermediates.[12] The presence of water or protic solvents can interfere and promote side reactions.
-
Protocol: Use anhydrous solvents (e.g., DMF, CH2Cl2) and ensure all reactants are dry. Perform the reaction under an inert atmosphere (N2 or Ar).
-
Rationale: Minimizing proton sources can help stabilize the key nitrilium intermediate and prevent acid-catalyzed decarboxylation of the starting material.[3]
-
-
Low Temperature Addition: The addition of the isocyanide is often exothermic and drives the reaction.[12]
-
Protocol: Combine the aldehyde, amine, and indole-2-carboxylic acid at 0 °C or even -20 °C. Add the isocyanide dropwise while maintaining the low temperature. Allow the reaction to warm to room temperature only after the addition is complete.
-
Rationale: Controlling the exotherm prevents localized heating that can trigger decarboxylation.
-
Q3: Are there any alternative strategies to amide bond formation that might avoid this issue entirely?
A3: Yes, activating the amine partner instead of the carboxylic acid, or using alternative precursors can be effective.
If direct coupling methods continually fail, consider strategies that circumvent the activation of the indole-2-carboxylic acid itself.
-
Acyl Chloride or Acid Anhydride Formation:
-
Protocol: Convert the indole-2-carboxylic acid to its acyl chloride using a mild chlorinating agent like oxalyl chloride or thionyl chloride at low temperatures.[17] The resulting acyl chloride is highly reactive and will typically react with the amine partner quickly at 0 °C in the presence of a non-nucleophilic base.
-
Expert Insight: This method is effective but requires careful handling of the moisture-sensitive acyl chloride. The intermediate should be used immediately without purification to avoid decomposition.
-
-
One-Pot N-Acylation using Boc₂O and DMAPO: A recently developed method for N-acylation of less reactive heterocycles can be adapted.
-
Protocol: This method uses di-tert-butyl dicarbonate (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to facilitate amide bond formation without heat.[18]
-
Rationale: This approach avoids the direct formation of a highly activated ester of the indole-2-carboxylic acid, potentially offering a milder pathway to the desired amide product.[18]
-
This guide provides a foundational framework for addressing the challenge of decarboxylation in indole-2-carboxylic acids. Successful synthesis relies on a deep understanding of the reaction mechanism and careful control of reaction parameters. By selecting mild conditions, appropriate reagents, and monitoring reactions closely, you can significantly improve the yield and purity of your target compounds.
References
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. asiaresearchnews.com [asiaresearchnews.com]
Technical Support Center: Catalytic Hydrogenation of Substituted Indoles
Welcome to the technical support center for the catalytic hydrogenation of substituted indoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful transformation. The conversion of a planar, aromatic indole to a three-dimensional, saturated indoline or octahydroindole is a cornerstone of synthetic chemistry, yet it presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reactions.
Section 1: The First-Pass Checklist: Troubleshooting Low Conversion & Non-Starting Reactions
This section addresses the most frequent initial problem: the reaction simply doesn't work. Before delving into more complex issues, it's crucial to rule out fundamental experimental errors.
Q1: My indole hydrogenation reaction shows little to no conversion. Where should I start?
A1: Low or no conversion is a common starting problem. A systematic check of the reaction setup and components is the most efficient troubleshooting approach. We recommend a tiered diagnostic workflow.
First, verify the integrity of your physical setup. Ensure there are no leaks in your hydrogenation apparatus that would prevent the system from maintaining positive hydrogen pressure. Check that the hydrogen source is supplying gas at the desired pressure.
If the hardware is sound, the issue likely lies with one of the chemical components: the catalyst, the solvent, or the substrate itself.
-
Catalyst Activity: Heterogeneous catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) can lose activity over time, especially if not stored under an inert atmosphere.[1] Always use a fresh batch of catalyst or one from a recently opened container for critical experiments.
-
Solvent Purity: Ensure your solvent is dry and degassed. Trace impurities, particularly sulfur or residual amines from other reactions, can act as catalyst poisons.
-
Substrate Purity: Impurities in the starting indole can also inhibit the catalyst.
The following flowchart provides a logical progression for troubleshooting.
Caption: Initial troubleshooting workflow for indole hydrogenation.
Section 2: The Core Challenge: Catalyst Selection and Poisoning
The catalyst is the heart of the hydrogenation reaction. Its choice and health are paramount to success, especially with nitrogen-containing heterocycles like indoles.
Q2: Why is the hydrogenation of unprotected (N-H) indoles so difficult, and how can I overcome this?
A2: The hydrogenation of unprotected indoles presents a dual challenge:
-
High Resonance Stability: The indole ring is a highly resonance-stabilized aromatic system, which makes it inherently unreactive towards reduction.[2]
-
Product-Induced Catalyst Poisoning: The reaction product, an indoline, is a cyclic secondary amine. The lone pair of electrons on the indoline's nitrogen atom can strongly coordinate to the surface of the metal catalyst (e.g., Pt, Pd, Rh), effectively blocking active sites and preventing further reaction. This is a classic example of catalyst poisoning.[1][2][3]
The most effective strategy to overcome both issues simultaneously is the use of an acid additive . Brønsted acids like p-toluenesulfonic acid (p-TSA) or phosphoric acid play a crucial dual role.[2][4]
-
Activation of the Indole: The acid protonates the indole at the electron-rich C3 position. This disrupts the aromaticity of the pyrrole ring, forming a reactive iminium ion intermediate that is much more susceptible to hydrogenation than the neutral indole.[2][4][5]
-
Prevention of Catalyst Poisoning: The acid also protonates the nitrogen of the indoline product, forming an ammonium salt. This engages the nitrogen's lone pair, preventing it from binding to and poisoning the catalyst surface.[2]
Caption: Mechanism of catalyst poisoning by indoline and its prevention using an acid additive.
Q3: Which catalyst should I choose? Pt/C, Pd/C, or something else?
A3: Catalyst selection depends heavily on the desired outcome (indoline vs. octahydroindole) and the specific substituents on your indole. There is no single "best" catalyst.
| Catalyst | Primary Application | Advantages | Disadvantages & Considerations |
| Pt/C | Hydrogenation of unprotected indoles to indolines (with acid)[2] | Highly active, effective for breaking aromaticity. Often used in aqueous systems.[2][6] | Can promote over-hydrogenation to octahydroindole if reaction is not carefully controlled.[2] |
| Pd/C | General purpose, often used for N-protected indoles. | Good activity, generally less prone to over-reduction than Pt/C. Can be used for dehalogenation if desired. | Less active than Pt/C for unprotected indoles.[2] Can be poisoned by sulfur-containing functional groups. |
| Rh catalysts | Selective hydrogenation to indolines, asymmetric hydrogenation. | High efficiency, can operate at lower temperatures.[5] Often used in homogeneous catalysis for high stereoselectivity.[7] | More expensive. Often requires specific ligands and acid co-catalysts.[5] |
| Ru catalysts | Asymmetric hydrogenation, complete hydrogenation to octahydroindoles. | Excellent for achieving high stereoselectivity and for reducing both rings of the indole nucleus.[8][9] | Can require high pressures and specific N-heterocyclic carbene (NHC) ligands.[8][9] |
| Ni catalysts | Hydrodenitrogenation (HDN), complete saturation. | Cost-effective. | Requires harsh conditions (high temperature and pressure).[10] |
Key Insight: For the selective hydrogenation of an unprotected indole to an indoline, a Pt/C catalyst in an acidic aqueous or protic solvent system is a robust starting point.[2] For N-protected indoles, Pd/C is often sufficient. For stereoselective transformations, homogeneous Rh or Ru catalysts are superior.[7][11]
Section 3: Controlling Selectivity
Beyond achieving conversion, controlling what gets reduced is the next critical hurdle. This includes stopping at the indoline stage, preserving other functional groups, and controlling stereochemistry.
Q4: My reaction is over-reducing to the octahydroindole. How do I stop the reaction at the indoline stage?
A4: Over-hydrogenation occurs when the conditions are harsh enough to reduce the benzene ring of the indoline product in addition to the pyrrole ring of the starting material.
Strategies to Improve Selectivity for Indoline:
-
Reduce Hydrogen Pressure: High H₂ pressure increases the concentration of hydrogen on the catalyst surface, favoring further reduction. Optimum pressures are often moderate, around 30 bar, though even atmospheric pressure can be effective in some systems.[2][4]
-
Lower the Reaction Temperature: Hydrogenation is an exothermic process. Lowering the temperature (e.g., running at room temperature) will decrease the reaction rate and can significantly improve selectivity by disfavoring the more difficult benzene ring reduction.[4]
-
Choose a Less Active Catalyst: If Pt/C is causing over-reduction, switching to a less active catalyst like Pd/C may provide the desired indoline with higher selectivity, although it may require longer reaction times or slightly higher catalyst loading.[2]
-
Careful Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Stop the reaction as soon as the starting material is consumed to prevent the product from being further reduced.
Q5: How do substituents on the indole ring affect the reaction outcome?
A5: Substituents have a profound electronic and steric impact on the hydrogenation.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ on the carbocyclic ring (e.g., at C5) generally facilitate the reaction, leading to excellent yields of the corresponding indolines.[2]
-
Electron-Withdrawing Groups (EWGs) such as -CO₂Me can deactivate the indole ring, making hydrogenation slower and requiring higher catalyst loading or more forcing conditions.[2]
-
Halogen Substituents: These require careful catalyst selection. Chloro-substituents can be particularly problematic, leading to a mixture of the desired chloro-indoline and the dehalogenated (hydrodechlorinated) product.[2] Using a less active catalyst (e.g., Pt/Al₂O₃ instead of Pt/C) can sometimes improve selectivity for the halogenated product.[2]
-
Steric Hindrance: Bulky substituents, particularly at the C2 or C7 positions, can hinder the approach of the indole to the catalyst surface. This can slow the reaction and may require higher pressures or temperatures.[9][10] For 2,3-disubstituted indoles, achieving cis-selectivity is common, though mixtures can form.[2]
Caption: Acid activation is key to hydrogenating the stable indole ring.
Section 4: Standard Operating Protocol
This section provides a baseline experimental procedure for the selective hydrogenation of an unprotected indole to an indoline using a heterogeneous catalyst.
General Protocol: Pt/C-Catalyzed Hydrogenation of Indole to Indoline
This protocol is adapted from established green chemistry procedures.[2][6]
Materials:
-
Substituted Indole (1.0 mmol)
-
10% Platinum on Carbon (Pt/C, 5-10 mol%)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 1.1 equiv)
-
Solvent (e.g., Water or Ethanol, ~0.1 M concentration)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the substituted indole (1.0 mmol) and p-toluenesulfonic acid (1.1 mmol) to the hydrogenation vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Under a positive pressure of inert gas (N₂ or Ar), carefully add the Pt/C catalyst (5-10 mol%). Caution: Pt/C can be pyrophoric, especially when dry. Handle with care.
-
Solvent Addition: Add the degassed solvent (e.g., 10 mL of water) to the vessel.
-
Inerting the System: Seal the hydrogenation vessel. Evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: After the final evacuation, introduce hydrogen gas to the desired pressure (e.g., 30 bar / 435 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction can also be periodically sampled (after safely venting and re-inerting the system) and analyzed by TLC or LC-MS to determine completion. Typical reaction times can range from 2 to 24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filtration: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad thoroughly with the same solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product is typically an ammonium salt. Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the free-base indoline product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be performed by column chromatography if necessary.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study [mdpi.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-formyl-1H-indole-2-carboxylic acid
Prepared by: The Senior Application Scientist Team
This guide is intended for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 5-chloro-3-formyl-1H-indole-2-carboxylic acid. As a key intermediate in the development of various pharmaceutical agents, including novel HIV-1 integrase inhibitors, a robust and scalable synthetic route is critical.[1] This document provides an in-depth protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.
Section 1: Synthesis Overview and Mechanism
The most reliable and scalable route to the target compound proceeds in two key stages, starting from the commercially available ethyl 5-chloro-1H-indole-2-carboxylate:
-
Vilsmeier-Haack Formylation: This reaction introduces the formyl (-CHO) group at the electron-rich C3 position of the indole ring.[2][3] The electrophile, known as the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and a suitable formamide, typically N,N-dimethylformamide (DMF).[3][4]
-
Ester Hydrolysis: The ethyl ester is subsequently saponified under basic conditions to yield the final carboxylic acid product.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds via electrophilic aromatic substitution. First, DMF attacks POCl₃ to form a chloroiminium ion, the active Vilsmeier reagent. The indole's C3 position then attacks this electrophile, leading to an iminium intermediate which is hydrolyzed during aqueous workup to reveal the aldehyde.[3][4]
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
Section 2: Detailed Scale-Up Experimental Protocol
This protocol outlines the synthesis starting from 100 g of ethyl 5-chloro-1H-indole-2-carboxylate. Adjust quantities proportionally for different scales.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Notes |
| Ethyl 5-chloro-1H-indole-2-carboxylate | 223.65 | 0.447 | 100.0 g | Starting Material (1.0 eq) |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.470 | 326.7 g (346 mL) | Reagent & Solvent (10.0 eq) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.671 | 102.8 g (62.3 mL) | Vilsmeier Reagent (1.5 eq) |
| Sodium Hydroxide (NaOH) | 40.00 | 2.235 | 89.4 g | For Hydrolysis (5.0 eq) |
| Water (H₂O) | 18.02 | - | ~2.0 L | For workup and solutions |
| Hydrochloric Acid (HCl), conc. | 36.46 | - | As needed | For acidification |
Step-by-Step Procedure
Part A: Vilsmeier-Haack Formylation
-
Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the process.
-
Vilsmeier Reagent Formation: Charge the reactor with N,N-dimethylformamide (DMF, 346 mL). Cool the solvent to 0-5 °C using an ice-salt bath.
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 62.3 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent will form.[5]
-
Reagent Maturation: Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
Substrate Addition: Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (100.0 g) in DMF (150 mL). Add this solution dropwise to the Vilsmeier reagent suspension over 30-45 minutes, maintaining the internal temperature below 15 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
Part B: Hydrolysis and Isolation
-
Quenching: In a separate, larger vessel, prepare a mixture of crushed ice (approx. 2 kg) and water (1 L). Carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring. This step is highly exothermic.
-
Hydrolysis: To the quenched mixture, add a solution of sodium hydroxide (89.4 g in 500 mL of water) portion-wise, ensuring the temperature remains below 50 °C. Heat the resulting mixture to 80-90 °C and stir for 1-2 hours to ensure complete hydrolysis of the ester.
-
Acidification: Cool the mixture to room temperature. Slowly add concentrated hydrochloric acid with good stirring to adjust the pH to ~2-3. A thick precipitate of the product will form.
-
Isolation: Stir the slurry for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. Expected yield: 90-98 g (85-92%).
Section 3: Troubleshooting Guide
| Question / Issue | Probable Cause(s) | Recommended Solution(s) |
| During Vilsmeier reagent formation, the temperature rises uncontrollably, and the mixture darkens significantly. | 1. POCl₃ was added too quickly. 2. Inefficient cooling. | 1. Immediate Action: Stop the addition and enhance cooling. 2. Prevention: Ensure a slow, controlled dropwise addition rate. For very large scales, consider using a jacketed reactor with a chiller. The formation is highly exothermic and controlling it is critical for reagent quality. |
| The formylation reaction stalls; TLC/HPLC shows significant unreacted starting material after several hours. | 1. Inactive Vilsmeier Reagent: Moisture contamination during reagent formation can deactivate it. 2. Insufficient Reagent: Stoichiometry may be off, or the starting indole ester is of low purity. 3. Low Temperature: Reaction may be too slow at lower temperatures. | 1. Use anhydrous DMF and ensure all glassware is thoroughly dried. Handle POCl₃ under an inert atmosphere. 2. Verify the purity of the starting material. Consider adding a small additional charge of Vilsmeier reagent (0.1-0.2 eq). 3. Ensure the reaction temperature is maintained at the recommended 40-45 °C after the initial addition. |
| Significant side product formation is observed. | 1. Overheating: High temperatures can lead to decomposition or polymerization. 2. Excess Vilsmeier Reagent: A large excess can sometimes lead to undesired side reactions. | 1. Strictly control the reaction temperature throughout the process. 2. Adhere to the recommended stoichiometry (1.2-1.5 equivalents of POCl₃). |
| During workup, the product precipitates as a sticky, oily solid instead of a filterable powder. | 1. Incomplete Hydrolysis: Residual ethyl ester can act as an impurity, causing oiling out. 2. Impure Product: Presence of tarry byproducts from the reaction. | 1. Ensure the hydrolysis step (heating with NaOH) is carried out for the full duration at the correct temperature. Check for completion via TLC/HPLC if possible before acidification. 2. During acidification, add the acid very slowly to a well-stirred, cool solution to promote crystalline growth. If an oil persists, you may need to isolate the crude material and perform a recrystallization (e.g., from an ethanol/water or acetic acid/water mixture). |
| The final product has a low melting point and appears discolored (brown/tan). | Residual Impurities: Trapped solvent (DMF, acetic acid) or organic byproducts. | 1. Ensure the filter cake is washed extensively with water to remove all soluble impurities and acids. 2. If purity is still low, recrystallization is the most effective purification method. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this scale-up process? A1: The main hazards are:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Exothermic Reactions: Both the Vilsmeier reagent formation and the quenching/hydrolysis steps are highly exothermic. Failure to control the temperature can lead to a runaway reaction. Ensure adequate cooling capacity and slow addition rates.
-
Acid/Base Handling: Concentrated HCl and NaOH are highly corrosive. Use caution during handling and neutralization steps.
Q2: How critical is the quality of the N,N-Dimethylformamide (DMF)? A2: It is extremely critical. The DMF must be anhydrous. The presence of water will rapidly decompose the POCl₃ and the Vilsmeier reagent, leading to failed or low-yielding reactions. Using a freshly opened bottle or a properly stored, dry solvent is essential.
Q3: Can other formylating agents be used for this reaction? A3: While other Vilsmeier-type reagents can be generated (e.g., using oxalyl chloride or thionyl chloride instead of POCl₃), the POCl₃/DMF system is the most common, cost-effective, and well-documented for this transformation, making it the most reliable choice for scale-up.[6][7]
Q4: What is the best way to monitor the reaction to completion? A4: Thin-Layer Chromatography (TLC) is effective for at-a-glance monitoring. A typical eluent system is 30-40% ethyl acetate in hexanes. The starting ester will have a higher Rf than the formylated ester intermediate, which is more polar. For more precise, quantitative tracking during process development, High-Performance Liquid Chromatography (HPLC) is recommended. The final carboxylic acid product is very polar and will have a very low Rf on normal phase silica.
Q5: What is the expected stability and storage condition for the final product? A5: this compound is a stable, crystalline solid. It should be stored in a well-sealed container at ambient temperature, protected from light and moisture. No special storage conditions are typically required.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: Improving the Metabolic Stability of 5-Chloroindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloroindole derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the optimization of metabolic stability. As Senior Application Scientists, we understand that enhancing a compound's metabolic profile is a critical step in advancing a lead candidate.[1] This resource combines foundational knowledge with troubleshooting guides and detailed protocols to support your experimental workflow.
Section 1: Understanding the Metabolic Landscape of 5-Chloroindoles (FAQs)
This section addresses fundamental questions about the metabolic pathways affecting indole-based compounds. A clear understanding of why and where these molecules are metabolized is the first step toward designing more robust derivatives.
Question 1: What are the primary metabolic pathways for indole-containing compounds?
Answer: The indole scaffold is susceptible to several metabolic transformations, primarily oxidative pathways catalyzed by cytochrome P450 (CYP) enzymes located predominantly in the liver.[2] The most common metabolic routes include:
-
Hydroxylation: This is the most frequent pathway, occurring at various positions on the indole ring (C2, C3, C4, C5, C6, C7) and on alkyl substituents. Hydroxylation at C3 to form indoxyl is a well-documented route, which can be further oxidized or conjugated.[3][4]
-
N-Oxidation: The indole nitrogen can be oxidized, although this is generally a less common pathway compared to carbon hydroxylation.
-
Dehydrogenation (Aromatization): For related indoline scaffolds, CYP enzymes can catalyze dehydrogenation to form the corresponding indole.[5]
-
Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups are often conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility and facilitate excretion.[6][7]
The electron-donating nature of the indole nitrogen makes the heterocyclic ring electron-rich and thus prone to oxidation. The 5-chloro substituent, being an electron-withdrawing group, can influence the regioselectivity of these reactions but does not prevent them.
Caption: Primary metabolic pathways for 5-chloroindole derivatives.
Question 2: Which cytochrome P450 (CYP) enzymes are most commonly involved in indole metabolism?
Answer: Several CYP isoforms can metabolize the indole ring. While the specific enzymes involved can vary depending on the compound's substituents, studies on indole and its derivatives have identified several key players:
-
CYP2A6: Shown to be highly active in the formation of various oxidative metabolites of indole.[3][4]
-
CYP2E1: Also plays a significant role, particularly in the metabolism of 3-substituted indoles like 3-methylindole.[3][8]
-
CYP2C19: Another major contributor to indole oxidation.[3]
-
CYP3A4: As one of the most abundant CYP enzymes, it often contributes to the metabolism of a wide range of drug candidates, including those with indole scaffolds.[5]
Identifying which isoform is responsible for the clearance of your specific derivative is crucial, as it helps predict potential drug-drug interactions.[9]
Question 3: What are the typical "soft spots" or metabolically labile sites on a 5-chloroindole scaffold?
Answer: "Soft spots" are positions on a molecule that are most susceptible to metabolic attack. For a typical 5-chloroindole derivative, these include:
-
Unsubstituted Positions on the Aromatic Ring: The C4, C6, and C7 positions are common sites for hydroxylation.
-
The C2 and C3 Positions of the Pyrrole Ring: The C3 position, in particular, is electron-rich and a frequent site of oxidation. If the C2 position is unsubstituted (e.g., no methyl group), it can also be a site of metabolism.
-
Alkyl Groups Attached to the Indole Nitrogen (N1): Small alkyl groups (e.g., methyl, ethyl) are susceptible to N-dealkylation.
-
Terminal Phenyl Rings or Alkyl Chains: Unsubstituted or activated aromatic rings (e.g., para-position) and terminal methyl groups on side chains are classic metabolic liabilities.[10]
Section 2: Experimental Design & Troubleshooting Guide
This section provides practical advice for setting up experiments and interpreting results that may not be straightforward.
Question 1: My 5-chloroindole derivative shows very high clearance in the liver microsomal stability assay. What are the likely reasons and what should I do next?
Answer: High clearance in a liver microsomal stability assay (i.e., a short half-life) suggests rapid Phase I metabolism.[11][12] Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for high clearance in microsomal assays.
-
Verify the Result with Controls: First, check your control incubations. A sample incubated without the NADPH cofactor is essential.[12] If the compound degrades significantly in the absence of NADPH, you may have an issue with chemical instability in the assay buffer rather than metabolic instability.
-
Identify the Metabolites: If the degradation is NADPH-dependent, the next step is to understand where the metabolism is occurring. Perform a metabolite identification study using high-resolution LC-MS/MS. Look for mass shifts corresponding to common metabolic reactions, such as +16 Da (oxidation/hydroxylation) or -14 Da (N-demethylation).
-
Formulate a Hypothesis: Based on the metabolite ID data and known metabolic pathways, identify the likely "soft spots."
-
Design and Synthesize Analogs: Begin structural modifications to block the identified metabolic sites. This is the core of improving metabolic stability. (See Section 3 for specific strategies).
Question 2: I'm seeing conflicting results between my microsomal and hepatocyte stability assays (e.g., stable in microsomes, unstable in hepatocytes). Why might this be happening?
Answer: This is a common and informative result. Liver microsomes primarily contain Phase I enzymes (like CYPs).[11][13] Hepatocytes, being whole cells, contain both Phase I and Phase II enzymes (like UGTs and SULTs), as well as transporters.[14][15]
There are two primary reasons for this discrepancy:
-
Phase II Metabolism: Your compound may be rapidly cleared by conjugation reactions (glucuronidation or sulfation) that are not present in the standard microsomal assay. This is especially common for compounds that already contain a phenolic hydroxyl group or other suitable functional handle.
-
Transporter Effects: Active uptake into the hepatocyte by transporters could lead to higher intracellular concentrations, accelerating metabolism that appeared slower in microsomes.
To confirm this, you can run a microsomal stability assay supplemented with the necessary cofactors for Phase II enzymes (e.g., UDPGA for UGTs) to see if clearance increases.[12]
Question 3: My compound appears stable, but I'm observing unexpected metabolites. How can I identify them?
Answer: Metabolite identification is a crucial part of drug development.[16] The process involves:
-
High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass of the metabolite, allowing you to predict its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the metabolite and comparing its fragmentation pattern to that of the parent compound can reveal the location of the modification.
-
Isotope Labeling: Synthesizing a version of your compound with stable isotopes (e.g., Deuterium, ¹³C) near suspected metabolic sites can confirm the location of metabolism.
-
Synthesis and Confirmation: The definitive method is to synthesize the suspected metabolite and confirm that its retention time and MS/MS fragmentation pattern match the one observed in the assay.[16]
Section 3: Strategies for Improving Metabolic Stability
Once a metabolic liability is identified, the goal is to modify the structure to reduce its susceptibility to enzymatic degradation without losing pharmacological activity.[1] This often involves blocking or removing the "soft spot."
| Metabolic Problem | Strategy | Specific Modification Example | Rationale & Considerations |
| Aromatic Hydroxylation | Blocking with Electron-Withdrawing Groups | Replace a hydrogen (H) at a labile position (e.g., C4, C6, C7) with a fluorine (F) or chlorine (Cl) atom. | Fluorine is a small, highly electronegative atom that deactivates the ring towards oxidative attack. It is a classical bioisostere of hydrogen.[17] |
| Aromatic Hydroxylation | Bioisosteric Replacement of Phenyl Ring | Replace a phenyl ring with a more electron-deficient heterocycle like a pyridine or pyrimidine. | Heteroatoms, particularly nitrogen, lower the electron density of the aromatic ring, making it more resistant to CYP-mediated oxidation.[10][18] |
| N-Dealkylation | Increase Steric Hindrance | Replace an N-methyl or N-ethyl group with a larger group like N-isopropyl or N-cyclopropyl. | The bulkier group provides steric shielding, preventing the enzyme from accessing the alpha-carbon required for dealkylation. |
| Alkyl Chain Oxidation | Blocking Terminal Oxidation | Replace a terminal methyl (-CH₃) group with a trifluoromethyl (-CF₃) or a cyclopropyl group. | The C-F bond is much stronger than the C-H bond, preventing oxidation. The cyclopropyl group is also more robust to metabolism.[18] |
| Labile Functional Groups | Bioisosteric Replacement | Replace a metabolically labile ester with a more stable amide or a 1,2,3-triazole.[19][20][21] | Amides are generally more resistant to hydrolysis than esters. Heterocycles can mimic the geometry and hydrogen bonding properties of the original group while offering greater metabolic stability.[20][21] |
Section 4: Detailed Experimental Protocols
Adherence to a robust, well-controlled protocol is essential for generating reliable and reproducible data.[22]
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of NADPH.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Internal Standard (IS) in organic solvent (e.g., acetonitrile or methanol)
-
96-well incubation and collection plates
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Compound Preparation: Dilute the test compound and positive controls to an intermediate concentration in buffer. The final incubation concentration is typically 1 µM, with a final DMSO concentration of ≤ 0.1%.[23]
-
Pre-incubation: Add the microsomal suspension to the 96-well plate. Add the diluted test compound to initiate a pre-incubation period of 5-10 minutes at 37°C to allow temperature equilibration.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix well. This is your T=0 time point for sampling.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold organic solvent (e.g., acetonitrile) with the internal standard.[12] The solvent immediately stops the reaction.
-
Control Incubations: Run parallel incubations for each compound in the absence of the NADPH regenerating system to assess chemical stability.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.[13][16]
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).[23]
Protocol 2: In Vitro Hepatocyte Stability Assay
Objective: To determine the rate of disappearance of a test compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.[14]
Materials:
-
Cryopreserved plateable hepatocytes (human, rat, etc.)
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound stock solution (10 mM in DMSO)
-
Positive controls (e.g., a Phase I substrate like Midazolam and a Phase II substrate like 7-Hydroxycoumarin)
-
Internal Standard (IS) in organic solvent
Procedure:
-
Cell Plating: Thaw and plate hepatocytes according to the supplier's protocol on collagen-coated plates. Allow cells to attach and form a monolayer (typically 4-6 hours or overnight).[23]
-
Prepare Dosing Solution: Dilute the test compound and positive controls in pre-warmed incubation medium to the final desired concentration (e.g., 1 µM).
-
Initiate Incubation: Remove the plating medium from the cells and add the dosing solution. This is your T=0 time point.
-
Time-Point Sampling: Incubate the plates at 37°C with 5% CO₂. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by removing the medium and adding cold organic solvent with internal standard directly to the cell monolayer.[14][15]
-
Sample Collection: Scrape the wells to ensure cell lysis and transfer the mixture to a collection plate.
-
Sample Processing & Analysis: Process the samples (centrifugation) and analyze the supernatant via LC-MS/MS as described in the microsomal protocol.
Data Analysis:
-
Data analysis is similar to the microsomal assay. Plot the natural log of the percentage of compound remaining versus time to determine the half-life.
-
Intrinsic clearance (CLint) is typically expressed in µL/min/10⁶ cells.[24] CLint = (0.693 / t₁/₂) / (cell density in millions of cells/mL).
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 7. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. Bioisostere - Wikipedia [en.wikipedia.org]
- 18. cresset-group.com [cresset-group.com]
- 19. nedmdg.org [nedmdg.org]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. drughunter.com [drughunter.com]
- 22. ptacts.uspto.gov [ptacts.uspto.gov]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-Indole-2-Carboxylic Acid for Drug Discovery and Development
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. Halogenation at the 5-position of the indole ring is a well-established strategy to modulate the physicochemical properties and biological activity of these molecules. Among the halogens, chlorine and bromine are frequently employed substituents. This guide provides an in-depth technical comparison of 5-chloroindole-2-carboxylic acid and 5-bromoindole-2-carboxylic acid, two key building blocks in drug discovery. We will explore their physicochemical properties, comparative reactivity in key synthetic transformations, and the implications of these differences on their application in the development of novel therapeutics. This analysis is supported by experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a chloro or bromo substituent at the 5-position of indole-2-carboxylic acid imparts subtle yet significant differences in the molecule's physical and chemical properties. These differences can influence solubility, lipophilicity, and crystal packing, which in turn affect a compound's pharmacokinetic and pharmacodynamic profile.
| Property | 5-Chloroindole-2-carboxylic acid | 5-Bromoindole-2-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₉H₆ClNO₂ | C₉H₆BrNO₂ | Different halogen atom. |
| Molecular Weight | 195.60 g/mol [1] | 240.05 g/mol [2][3] | Bromine has a higher atomic mass than chlorine.[4] |
| Melting Point | 287 °C (dec.)[1][5] | 287-288 °C[6] | The larger size and greater polarizability of bromine can lead to stronger intermolecular forces, though in this specific case, the melting points are very similar.[4] |
| Predicted pKa | 4.26 ± 0.30 | 4.25 ± 0.30[6][7] | The inductive electron-withdrawing effects of chlorine and bromine are similar in this position, resulting in comparable acidity of the carboxylic acid. |
| Appearance | Light pink to beige or light brown fine powder[5] | White to off-white solid[8] | |
| Solubility | Slightly soluble in DMSO and Methanol | Soluble in polar solvents like water and alcohols[8] | The carboxylic acid group in both compounds contributes to their solubility in polar solvents. |
Chemical Reactivity: Unraveling the Halogen's Influence
The electronic nature of the halogen substituent plays a crucial role in the reactivity of the indole ring and the carboxylic acid moiety. Both chlorine and bromine are electron-withdrawing groups through induction, which deactivates the aromatic ring to some extent towards electrophilic substitution. However, their size, polarizability, and the strength of the carbon-halogen bond lead to distinct differences in reactivity, particularly in metal-catalyzed cross-coupling reactions.
The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. For a substituent on a benzene ring, the para-position constants (σp) are often used as an approximation for the 5-position of an indole. The σp values for chlorine and bromine are +0.23 and +0.23, respectively, indicating a similar and moderate electron-withdrawing effect.[9]
N-Alkylation of the Indole Nitrogen
The nitrogen atom of the indole ring can act as a nucleophile in N-alkylation reactions. The electron-withdrawing nature of the 5-halogen substituent will slightly decrease the nucleophilicity of the indole nitrogen compared to unsubstituted indole. Given the similar Hammett constants for chlorine and bromine, their effects on the rate of N-alkylation are expected to be comparable.
Typical Experimental Protocol for N-Alkylation:
-
To a solution of 5-haloindole-2-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.1-2 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to form the corresponding anion.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate; 1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Generalized workflow for the N-alkylation of 5-haloindole-2-carboxylic acids.
Esterification of the Carboxylic Acid
The carboxylic acid group at the 2-position can be readily converted to its corresponding ester. The reactivity of the carboxylic acid in esterification reactions is primarily influenced by the steric hindrance around the carboxyl group and the electronic nature of the indole ring. Since the 5-substituent is distant from the 2-carboxylic acid, both 5-chloro- and 5-bromoindole-2-carboxylic acid are expected to exhibit similar reactivity in standard esterification protocols.
Typical Experimental Protocol for Fischer Esterification:
-
Dissolve 5-haloindole-2-carboxylic acid (1 equivalent) in an excess of the desired alcohol (which also serves as the solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, HCl).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting ester by column chromatography if necessary.
Caption: Generalized workflow for the Fischer esterification of 5-haloindole-2-carboxylic acids.
Palladium-Catalyzed Cross-Coupling Reactions
The most significant difference in reactivity between 5-chloro- and 5-bromoindole-2-carboxylic acid is observed in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions generally follows the order: I > Br > OTf >> Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond (C-Cl > C-Br > C-I) and the ease of oxidative addition to the palladium(0) catalyst.
Suzuki Coupling:
The Suzuki reaction couples the aryl halide with a boronic acid or ester. 5-Bromoindole derivatives are highly effective substrates for Suzuki couplings under a variety of conditions.[10] In contrast, 5-chloroindole derivatives are significantly less reactive and often require more forcing conditions, specialized catalyst systems (e.g., with electron-rich, bulky phosphine ligands), or are simply not viable substrates for this transformation.
Heck Reaction:
The Heck reaction involves the coupling of the aryl halide with an alkene. Similar to the Suzuki reaction, the C-Br bond of 5-bromoindole derivatives readily undergoes oxidative addition to the palladium catalyst, making them excellent substrates for the Heck reaction.[11][12] 5-Chloroindoles are generally poor substrates for the Heck reaction and require specific catalysts and conditions to achieve reasonable yields.
Sonogashira Coupling:
The Sonogashira reaction couples the aryl halide with a terminal alkyne. This reaction is also highly dependent on the reactivity of the C-X bond, with aryl bromides being far more reactive than aryl chlorides.[3] 5-Bromoindole derivatives are commonly used in Sonogashira couplings to introduce alkynyl moieties.[9] Achieving efficient Sonogashira coupling with 5-chloroindoles is challenging and often requires specialized catalytic systems.[13]
References
- 1. hammett substituent constants: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
comparative biological activity of halogenated indole-2-carboxylic acids
An In-Depth Guide to the Comparative Biological Activity of Halogenated Indole-2-Carboxylic Acids
Introduction: The Indole Nucleus and the Power of Halogenation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Its derivatives, particularly indole-2-carboxylic acids, exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The therapeutic potential of this scaffold can be significantly modulated by the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole ring. Halogenation alters key physicochemical properties such as lipophilicity, electron distribution, and metabolic stability, which in turn profoundly influences the compound's interaction with biological targets. This guide provides a comparative analysis of the biological activities of halogenated indole-2-carboxylic acids, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Comparative Anticancer Activity
Halogenated indole-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, often acting through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases.[4][5][6]
Structure-Activity Relationship (SAR)
The position and nature of the halogen substituent are critical determinants of cytotoxic potency.
-
Position: Studies on indole-2-carboxamides revealed that chloro-substitution at the C5 position of the indole ring leads to potent antiproliferative activity.[7] For instance, compound 5e (5-chloro substituted) was identified as a highly potent derivative against A-549 (lung), MCF-7 (breast), and Panc-1 (pancreatic) cancer cell lines, with IC50 values of 0.95, 0.80, and 1.00 µM, respectively.[7]
-
Halogen Type: In a series of 3-indolyl-3-hydroxy oxindoles, the introduction of Iodine, Chlorine, or Bromine at the C5 position was found to be crucial for antifungal activity, a principle that often translates to cytotoxicity.[8][9]
-
Hydrophobicity: The inhibitory potency of related isatins (indole-2,3-diones) against carboxylesterases, enzymes involved in drug metabolism, was directly related to their hydrophobicity.[10] Analogues with higher calculated logP values (clogP > 5) consistently yielded Ki values in the nanomolar range, suggesting that increased lipophilicity from halogenation can enhance target engagement.[10]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxicity of different compounds. A lower IC50 value indicates higher potency.
| Compound Class | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxamide 5e | 5-Chloro | A-549 (Lung) | 0.95 | [7] |
| Indole-2-carboxamide 5e | 5-Chloro | MCF-7 (Breast) | 0.80 | [7] |
| Indole-2-carboxamide 5e | 5-Chloro | Panc-1 (Pancreatic) | 1.00 | [7] |
| Indole-pyrazoles 6c | 5-Fluoro | SK-MEL-28 (Melanoma) | 3.46 | [11] |
| Indole-pyrazoles 6c | 5-Fluoro | HCT-116 (Colon) | 9.02 | [11] |
| Indole-hydrazide 9b | 5-Chloro | T47D (Breast) | 0.90 | [6] |
| Indole-hydrazide 3a | 5-Chloro | T47D (Breast) | >10 | [6] |
| Dinuclear Copper(II) Complex | None (parent ligand) | MDA-MB-231 (Breast) | <5 (at 20 µM, >90% inhibition) | [12] |
| Dinuclear Copper(II) Complex | None (parent ligand) | MCF-7 (Breast) | <5 (at 20 µM, >90% inhibition) | [12] |
Table 1: Comparative cytotoxic activity (IC50) of various halogenated indole-2-carboxylic acid derivatives against human cancer cell lines.
Mechanism of Action: Kinase Inhibition & Apoptosis
A primary mechanism for the anticancer effect of these compounds is the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and growth factor receptors like EGFR.[7]
-
Dual EGFR/CDK2 Inhibition: The potent compound 5e was found to inhibit both EGFR and CDK2 with IC50 values of 52 nM and 13 nM, respectively.[7] This dual inhibition disrupts cell cycle progression and survival signaling, leading to apoptosis.
-
Tubulin Polymerization Inhibition: Other derivatives induce apoptosis by inhibiting tubulin polymerization, which arrests the cell cycle in the G2/M phase.[6]
Below is a diagram illustrating the general workflow for evaluating the anticancer potential of these compounds.
Caption: Workflow for Anticancer Drug Discovery with Indole Derivatives.
Comparative Antiviral Activity
Indole-2-carboxylic acid has been identified as a potent scaffold for developing inhibitors against viral enzymes, most notably HIV-1 integrase.[2][13][14]
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is essential for viral replication and requires two Mg²⁺ ions in its active site to catalyze the insertion of viral DNA into the host genome.[2] Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by effectively chelating these two Mg²⁺ ions via the indole core nitrogen and the C2 carboxyl group, thus blocking the enzyme's function.[13][14]
Caption: Chelation of Mg²⁺ ions in HIV-1 integrase by indole-2-carboxylic acid.
Structure-Activity Relationship (SAR)
Optimizations of the indole-2-carboxylic acid scaffold have shown that substitutions at the C3 and C6 positions are key to enhancing inhibitory activity.
-
C6-Halogenation: Introducing a halogenated benzene ring at the C6 position of the indole core significantly increases binding affinity.[2][13][14] This is attributed to a crucial π-π stacking interaction between the halogenated ring and the dC20 nucleotide of the viral DNA.[13][14]
-
C3-Substitution: Adding a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site, further boosting potency.[13]
Quantitative Comparison of HIV-1 Integrase Inhibition
| Compound | Key Features | IC50 (µM) | Reference |
| 1 | Parent Indole-2-carboxylic acid | 32.37 | [2] |
| 17a | C6-halogenated benzene | 3.11 | [2][14] |
| 20a | C6-halogenated benzene + C3 long branch | 0.13 | [13] |
Table 2: Improvement in HIV-1 integrase inhibitory activity with structural modifications.
Other halogenated indole derivatives have demonstrated broad-spectrum antiviral activity against viruses like Influenza A and Coxsackie B3 virus (Cox B3).[15] For example, a 6-fluoro-substituted indole-3-carboxylate showed significant activity against Influenza A/Aichi/2/69 (H3N2) virus in cell cultures.[16]
Comparative Antifungal Activity
The rise of drug-resistant Candida species necessitates novel antifungal agents. Multi-halogenated indoles have shown significant promise in this area, particularly against azole-resistant strains.[17][18]
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) models have identified that halogen substitution at the C4, C5, and C6 positions is optimal for antifungal activity.[18] This is due to enhanced hydrophobic and electron-withdrawing effects.[18] Di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, are particularly effective.[17][18]
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Candida species (10 strains) | 10 - 50 | [17] |
| 5-bromo-4-chloroindole | Candida species (10 strains) | 10 - 50 | [17] |
| Ketoconazole (Control) | Candida species (10 strains) | 25 - 400 | [17] |
| Miconazole (Control) | Candida species (10 strains) | 10 - 50 | [17] |
Table 3: Comparative anti-Candida activity (MIC) of di-halogenated indoles.
Mechanism of Action
The antifungal action of these compounds is multifactorial:
-
Inhibition of Hyphal Formation: They markedly inhibit the yeast-to-hyphae transition, a key virulence factor for Candida albicans.[18]
-
Biofilm Disruption: The compounds effectively inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antifungals.[17][18]
-
Oxidative Stress: They induce the accumulation of reactive oxygen species (ROS), leading to fungicidal activity.[18]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity Evaluation
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a standard method for assessing the cytotoxic potential of chemical compounds.[19]
Objective: To determine the IC50 value of a test compound on a specific cancer cell line.
Materials:
-
96-well microplates
-
Test compound (halogenated indole-2-carboxylic acid derivative) dissolved in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell line (e.g., MCF-7, A549)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical starting range is 0.1 µM to 100 µM.[20] Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[19]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.[20] Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Causality: DMSO is a solvent that effectively solubilizes the water-insoluble formazan, allowing for spectrophotometric quantification.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[20]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]
Objective: To determine the MIC of a test compound against bacterial or fungal strains.
Materials:
-
96-well microplates
-
Test compound dissolved in DMSO
-
Bacterial strains (e.g., S. aureus, E. coli) or fungal strains (e.g., C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., 200 µg/mL in broth) to the first column, creating a 100 µg/mL concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column.[22] This creates a range of concentrations (e.g., 100, 50, 25, 12.5... µg/mL).
-
Inoculation: Prepare a standardized microbial inoculum. Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL. Causality: A standardized inoculum is critical for reproducibility, ensuring that the inhibitory effect is due to the compound's concentration and not variations in the initial number of microbes.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) with a plate reader.[21]
Conclusion and Future Outlook
Halogenated indole-2-carboxylic acids represent a versatile and highly adaptable chemical scaffold for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the type and position of the halogen atom are critical for optimizing biological activity. Bromine and chlorine substitutions at the C5 and C6 positions frequently enhance anti-inflammatory, anticancer, and antifungal potency.[17][23] In the context of antiviral research, C6-halogenation is key for potent HIV-1 integrase inhibition.[2] The experimental data clearly indicates that targeted halogenation is a powerful strategy for fine-tuning the pharmacological profile of these compounds. Future research should focus on exploring di- and tri-halogenated derivatives, investigating their pharmacokinetic and toxicological profiles, and further elucidating their complex mechanisms of action to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 6. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Chloroindole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, a versatile heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many halogenated analogs, the 5-chloroindole scaffold has emerged as a particularly "privileged" structure, a testament to its ability to interact with a wide range of biological targets.[1] The introduction of a chlorine atom at the 5-position significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its pharmacokinetic profile and target engagement.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-chloroindole derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. We will delve into the experimental data that underpins our understanding of how subtle structural modifications to this core can lead to profound changes in biological activity.
The Strategic Advantage of the 5-Chloro Substituent
The chlorine atom at the 5-position of the indole ring is not merely a passive substituent. Its electron-withdrawing nature and steric bulk play a crucial role in defining the pharmacological profile of the molecule. This strategic placement can enhance binding affinity to target proteins, improve metabolic stability, and provide a vector for further chemical modification. The synthetic accessibility of the 5-chloroindole core, often achieved through scalable methods like copper-catalyzed halogen exchange from 5-bromoindole, further cements its importance in drug discovery programs.[3]
Structure-Activity Relationships in Oncology: Targeting Key Signaling Pathways
A substantial body of research has been dedicated to exploring 5-chloroindole derivatives as potent anticancer agents.[1] These compounds have shown remarkable efficacy as inhibitors of critical signaling pathways that are frequently dysregulated in various cancers.[3][4]
Inhibition of EGFR and BRAF Kinases
Mutations in the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways are key drivers in the progression of several malignancies.[5][6] 5-Chloroindole derivatives have been successfully designed as potent inhibitors of these pathways.[5][7]
A comparative analysis of a series of 5-chloro-indole-2-carboxylates reveals a clear SAR. The core scaffold, ethyl 5-chloro-1H-indole-2-carboxylate, serves as a template for modifications, primarily at the 3-position.
Table 1: Comparative Antiproliferative and Kinase Inhibitory Activities of 5-Chloro-indole-2-carboxylate Derivatives [5][6][7]
| Compound ID | R Group (at C3-methylamino position) | Mean GI₅₀ (nM) | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| 3a | H | 35 | 89 | 67 |
| 3b | p-pyrrolidin-1-yl | 31 | 75 | 42 |
| 3e | m-piperidin-1-yl | 29 | 68 | 35 |
| Erlotinib | (Reference) | 33 | 80 | 60 |
| Vemurafenib | (Reference) | - | - | 30 |
From the data presented in Table 1, several key SAR insights can be drawn:
-
Substitution at the C3-position is critical for activity: The introduction of cyclic amine moieties at the C3-methylamino position significantly enhances both antiproliferative and kinase inhibitory activity compared to the unsubstituted analog (3a).
-
Nature of the cyclic amine influences potency: The m-piperidin-1-yl derivative (3e) consistently demonstrates the most potent activity across all assays, with a GI₅₀ of 29 nM and an EGFR IC₅₀ of 68 nM, making it 1.2-fold more potent than the reference drug erlotinib.[7] The p-pyrrolidin-1-yl derivative (3b) also shows enhanced activity. This suggests that the size, conformation, and basicity of the cyclic amine are important for optimal interaction with the target kinases.
-
Potent BRAFV600E inhibition: Notably, all tested 5-chloro-indole-2-carboxylate derivatives exhibited greater potency against BRAFV600E than erlotinib, with compound 3e being the most active.[6] This dual inhibitory profile is a desirable characteristic in cancer therapeutics.
Further structural modifications, such as the introduction of a 2-methoxyvinyl group at the C3-position of 5-chloro-indole-2-carboxamides, have also yielded potent EGFR inhibitors. Specifically, derivatives with a p-2-methyl pyrrolidin-1-yl (5f) or a p-methyl piperidin-1-yl (5g) substituent demonstrated excellent inhibitory activity against both wild-type EGFR and the T790M mutant, with IC₅₀ values comparable to the reference drug osimertinib.[8]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The following is a detailed protocol for determining the antiproliferative activity of 5-chloroindole derivatives against cancer cell lines, a fundamental assay in SAR studies.
Objective: To quantify the concentration-dependent inhibitory effect of test compounds on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., Panc-1, MCF-7, HT-29, A-549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
5-chloroindole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in complete growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like erlotinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI₅₀ (the concentration that causes 50% growth inhibition) using non-linear regression analysis.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cell lines from different cancer types is used to assess the broad-spectrum antiproliferative activity of the compounds.[5]
-
Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytostatic or cytotoxic effects.
-
MTT as a Readout: The MTT assay is a reliable and high-throughput method to assess cell viability and proliferation, making it suitable for screening and SAR studies.[5]
Visualizing Structure-Activity Relationships
The following diagram provides a generalized overview of the key SAR findings for 5-chloroindole derivatives with anticancer activity.
Caption: General SAR of 5-chloroindole derivatives.
Modulating Serotonergic Systems: 5-Chloroindoles in Neuroscience
The 5-chloroindole scaffold has also been investigated for its effects on the central nervous system, particularly as a modulator of serotonin (5-HT) receptors.[9]
Positive Allosteric Modulation of the 5-HT₃ Receptor
5-Chloroindole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[9] PAMs are compounds that bind to a site on the receptor distinct from the agonist binding site and enhance the effect of the agonist.
Key Findings:
-
5-chloroindole potentiates the responses induced by both full and partial agonists of the 5-HT₃ receptor.[9]
-
Radioligand binding studies have shown that 5-chloroindole increases the apparent affinity of 5-HT for the receptor.[9]
-
This modulatory effect is selective for the 5-HT₃ receptor, with no significant activity observed at nicotinic α7 receptors.[9]
The discovery of 5-chloroindole as a 5-HT₃ receptor PAM opens up new avenues for the development of novel therapeutics for conditions where this receptor is implicated, such as nausea and vomiting, irritable bowel syndrome, and anxiety.
Antimicrobial and Other Biological Activities
The versatility of the 5-chloroindole scaffold extends to its potential as an antimicrobial agent.[10] Various derivatives incorporating this core have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[10][11] While the SAR in this area is less defined compared to oncology, it highlights the broad therapeutic potential of this chemical class.
Conclusion
The 5-chloroindole scaffold is a highly valuable and versatile platform in drug discovery.[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology as potent inhibitors of key kinase signaling pathways.[4] The well-defined structure-activity relationships, particularly for anticancer applications, provide a clear roadmap for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic tractability of the 5-chloroindole core ensures that it will remain an active and fruitful area of research for the development of novel and effective medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | MDPI [mdpi.com]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
The Analytical Scientist's Guide to Characterizing Substituted Indoles: A Comparative Approach
Substituted indoles are a cornerstone of modern drug discovery and development. As privileged scaffolds, they form the structural core of numerous pharmaceuticals, from anti-migraine agents like triptans to potent anti-cancer drugs. The precise nature and position of substituents on the indole ring dictate the molecule's pharmacological activity, safety profile, and stability. Consequently, rigorous and accurate analytical characterization is not merely a regulatory requirement but a scientific necessity for ensuring product quality and accelerating the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of substituted indoles. It is designed for researchers, analytical chemists, and drug development professionals, offering field-proven insights into method selection, optimization, and data interpretation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to build robust, self-validating analytical systems.
The Analytical Toolkit: A Strategic Overview
The characterization of a substituted indole is a multi-faceted task, often requiring a combination of techniques to build a complete picture of its identity, purity, and quantity. The three pillars of analytical characterization are chromatography for separation, spectroscopy for structural elucidation, and mass spectrometry for mass determination and fragmentation analysis. The choice of technique is dictated by the analytical question at hand: Are you trying to quantify a known compound, identify an unknown impurity, or confirm the exact substitution pattern of a newly synthesized molecule?
Chromatographic Techniques: The Workhorse for Separation and Quantification
Chromatographic methods are indispensable for separating the target indole from impurities, starting materials, and by-products. The high resolving power of modern chromatography allows for the accurate quantification of these components, which is critical for purity assessment and stability studies.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC, particularly in its reversed-phase (RP) mode, is the most versatile and widely used technique for the analysis of the vast majority of substituted indoles. Its adaptability to a wide range of polarities and molecular weights makes it the go-to method for purity analysis and quantification in quality control settings.
The Causality Behind Method Development:
-
Column Selection: The choice of a stationary phase is the most critical parameter for achieving separation. For most indole derivatives, which are moderately hydrophobic, a C18 (octadecylsilane) column is the logical starting point. The nonpolar C18 chains interact with the hydrophobic indole core, providing retention. For more polar indoles, a C8 or a phenyl-hexyl column might offer better selectivity.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol, is used to elute the analytes from the column. The ratio of organic solvent to water is adjusted to control the retention time. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is crucial. This serves two purposes: it protonates any acidic silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures that acidic or basic indole derivatives are in a single ionic state, leading to sharp, symmetrical peaks.
-
Detection: The conjugated aromatic system of the indole ring makes it an excellent chromophore, allowing for sensitive detection using UV-Vis or Diode Array Detectors (DAD). The typical detection wavelength is in the range of 220-280 nm. For indoles that are fluorescent, a fluorescence detector can offer significantly higher sensitivity and selectivity.
Detailed Protocol: Purity Analysis of a Substituted Indole by RP-HPLC-UV
This protocol provides a general framework for the purity analysis of a novel substituted indole. Method validation according to ICH guidelines (Q2(R1)) is essential before routine use.
1. Instrumentation and Materials:
-
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or DAD detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Reference standard of the substituted indole (≥99.5% purity).
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from, for example, 0.05 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: 10% B (re-equilibration)
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the indole in the sample from the calibration curve.
-
Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For many substituted indoles, which have relatively high boiling points, derivatization is often necessary to increase their volatility. GC coupled with a mass spectrometer (GC-MS) is particularly useful for identifying and quantifying volatile impurities, such as residual solvents, in the final drug substance.
When to Choose GC-MS:
-
Analysis of Volatile Impurities: GC-MS is the gold standard for identifying and quantifying residual solvents according to ICH Q3C guidelines.
-
Analysis of Thermally Stable, Low-Polarity Indoles: Simple, non-polar indoles may be amenable to direct GC analysis without derivatization.
-
Complex Matrices: For complex sample matrices where extensive cleanup is required, headspace GC can be a powerful tool to analyze volatile components without injecting the non-volatile matrix.
Spectroscopic Techniques: Unveiling the Molecular Architecture
While chromatography tells us "what's in there and how much," spectroscopy provides the detailed structural information needed to confirm the identity of a substituted indole and elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling patterns are highly diagnostic for the substitution pattern on the indole ring.
-
¹³C NMR: Provides information on the number of different types of carbon atoms. The chemical shifts are sensitive to the electronic environment, providing clues about the nature of the substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms, allowing for the complete assembly of the molecular structure. For example, an HMBC experiment can show a correlation between a proton on a substituent and a carbon in the indole ring, confirming the point of attachment.
Quantitative NMR (qNMR)
qNMR is emerging as a powerful alternative to chromatography for quantitative analysis. It offers the advantage of not requiring a reference standard for every analyte, as quantification is based on the ratio of the integral of an analyte peak to the integral of a certified internal standard of known concentration. This is particularly useful for quantifying impurities for which no standards are available.
Workflow for Analytical Characterization
Caption: A typical workflow for the comprehensive analytical characterization of a substituted indole.
Mass Spectrometry (MS): The Gold Standard for Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through tandem MS (MS/MS), its fragmentation pattern. This information is invaluable for confirming the identity of a known compound and for elucidating the structure of unknown impurities.
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for the polar and thermally labile molecules often encountered in drug development. It typically produces protonated molecules ([M+H]⁺), which can then be fragmented in the mass spectrometer.
-
Electron Ionization (EI): A hard ionization technique used in GC-MS. It results in extensive fragmentation, creating a unique "fingerprint" mass spectrum that can be compared to libraries for compound identification.
Fragmentation Analysis: The fragmentation pattern of a substituted indole in MS/MS can provide a wealth of structural information. Common fragmentation pathways include the loss of substituents and cleavages of the indole ring itself. By carefully analyzing these fragments, it is often possible to determine the nature and position of the substituents.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of the appropriate analytical technique is a critical decision that depends on the specific analytical challenge. The following table provides a comparative overview of the key performance characteristics of the techniques discussed.
| Feature | HPLC-UV/DAD | GC-MS | NMR | LC-MS/MS |
| Primary Use | Quantification, Purity Assessment | Identification & Quantification of Volatiles | Structural Elucidation, Quantification (qNMR) | High-Sensitivity Quantification, Structural Confirmation |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Low (µg-mg/mL range) | Extremely High (fg-pg/mL range) |
| Selectivity | Moderate to High | Very High | Very High | Extremely High |
| Quantitative Accuracy | Excellent | Good to Excellent | Excellent (qNMR) | Excellent |
| Sample Throughput | High | Moderate | Low | High |
| Cost & Complexity | Moderate | High | Very High | Very High |
| Destructive? | Yes | Yes | No | Yes |
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the primary analytical technique.
Conclusion: An Integrated Approach to Indole Characterization
The comprehensive characterization of substituted indoles requires a thoughtful and integrated analytical strategy. There is no single "best" technique; rather, the optimal approach involves selecting and combining methods to address the specific questions at hand. HPLC remains the workhorse for routine purity and quantitative analysis, while NMR is the ultimate arbiter of structure. Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for impurity identification. By understanding the strengths and limitations of each technique and the scientific principles that govern their application, researchers can develop robust and reliable analytical methods that ensure the quality and safety of these vital pharmaceutical compounds.
The Critical Role of 5-Chloro Substitution in Indole Analogs for Potent EGFR Inhibition: A Comparative Guide
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] Its dysregulation is a known driver in a variety of malignancies, making the development of potent and selective EGFR inhibitors a cornerstone of modern oncology drug discovery.[3][4] Among the diverse chemical scaffolds explored, indole derivatives have emerged as a particularly promising class of EGFR inhibitors.[2][5] This guide provides an in-depth comparison of 5-chloro-substituted indole analogs against other substituted indole analogs, supported by experimental data, to elucidate the critical role of the 5-chloro moiety in achieving high-affinity EGFR inhibition.
The Significance of the Indole Scaffold and the Impact of Substitution
The indole ring system serves as a versatile pharmacophore in the design of kinase inhibitors.[1][6] Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of EGFR make it an excellent starting point for inhibitor design.[2] However, the biological activity of indole-based inhibitors is profoundly influenced by the nature and position of substituents on the indole ring.[7][8] Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions at the C-5 position are particularly critical for modulating EGFR inhibitory potency.[7]
Comparative Analysis: 5-Chloro vs. Other Substituted Indole Analogs
Experimental data from numerous studies highlight the superior EGFR inhibitory activity of 5-chloro-indole analogs when compared to analogs with other substitutions at the same position. The electron-withdrawing nature of the chlorine atom at the C-5 position appears to be a key contributor to enhanced binding affinity.
Data Summary of EGFR Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 5-chloro-indole analogs and other substituted indole analogs against EGFR. Lower IC50 values indicate greater potency.
| Compound ID | Substitution at C-5 | Other Key Substitutions | EGFR IC50 (nM) | Reference |
| 5-Chloro Analogs | ||||
| Compound 19 | Chloro | 3-hydroxymethyl-indole-2-carboxamide derivative | Promising EGFR inhibitory activity | [9][10] |
| Compound 3e | Chloro | Indole-2-carboxylate derivative with m-piperidinyl | 68 | [11][12] |
| Compound 3b | Chloro | Indole-2-carboxylate derivative with p-pyrrolidin-1-yl | 74 | [13] |
| Compound 5f | Chloro | 3-(2-methoxyvinyl)-indole-2-carboxamide derivative | Potent (WT), 9.5 (T790M) | [14][15][16] |
| Compound 5g | Chloro | 3-(2-methoxyvinyl)-indole-2-carboxamide derivative | Potent (WT), 11.9 (T790M) | [14][15][16] |
| Other Substituted Analogs | ||||
| Compound 5j | Methyl | 3-ethylindole-2-carboxamide derivative | 85 | [7] |
| Unsubstituted Analog | Hydrogen | 3-ethylindole-2-carboxamide derivative | 134 | [7] |
| Pyrazolinyl-indole 17 | Hydrogen | Pyrazolinyl-indole derivative | Significant anticancer activity | [17] |
| Indole-aminoquinazoline 55a/b | Bromo (at C-7) | Indole-aminoquinazoline derivative | Evaluated for anti-tumor activity | [8] |
As evidenced by the data, the 5-chloro-substituted indole analogs consistently demonstrate lower IC50 values, indicating a higher potency for EGFR inhibition compared to their unsubstituted or otherwise substituted counterparts. For instance, the m-piperidinyl derivative with a 5-chloro substitution (Compound 3e) exhibits an IC50 of 68 nM, which is more potent than the reference drug erlotinib (IC50 = 80 nM).[11][12][13]
Mechanistic Insights: The Role of the 5-Chloro Group
The enhanced activity of 5-chloro analogs can be attributed to several factors:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the indole ring system, potentially enhancing key hydrogen bonding interactions with residues in the EGFR active site.
-
Hydrophobic Interactions: The chloro group can participate in favorable hydrophobic interactions within a specific pocket of the ATP-binding site, thereby increasing the overall binding affinity of the inhibitor.
-
Metabolic Stability: Halogen substitutions can often improve the metabolic stability of a compound, leading to a longer half-life and sustained inhibitory activity in a cellular context. Halogenated spirooxindoles, for example, have shown promise as targeted anticancer agents due to improved binding affinity and diverse molecular targets.[5]
Experimental Protocols for Evaluating EGFR Inhibition
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key assays used to compare the efficacy of EGFR inhibitors.
Biochemical EGFR Kinase Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[4][18]
Principle: The assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[19][20][21]
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the EGFR enzyme, the test compound (e.g., a 5-chloro-indole analog) at various concentrations, a suitable biotinylated tyrosine kinase substrate, and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT).[18]
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection: Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP and then a second reagent to convert ADP to ATP, which is subsequently measured via a luciferase-luciferin reaction.[19][20]
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling.[22]
Principle: The assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines known to overexpress EGFR (e.g., A431) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (5-chloro-indole analogs and other analogs) and a positive control (e.g., erlotinib) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Comparing EGFR Inhibitor Potency.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation [mdpi.com]
A Senior Application Scientist's Guide to HPLC Purity Assessment of 5-chloro-3-formyl-1H-indole-2-carboxylic acid
In the landscape of pharmaceutical research and synthetic chemistry, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 5-chloro-3-formyl-1H-indole-2-carboxylic acid is a key building block in the synthesis of various biologically active molecules. Its purity directly influences the quality and impurity profile of the final products.
This guide provides an in-depth, field-proven High-Performance Liquid Chromatography (HPLC) method for the stringent purity assessment of this compound. We will delve into the causality behind the methodological choices, establish a self-validating protocol through system suitability testing, and compare the primary method against viable alternatives to equip researchers with a robust analytical framework.
Understanding the Analyte and Its Challenges
This compound is a multi-functionalized indole. Its key structural features—a carboxylic acid, an aldehyde (formyl group), and a chlorinated benzene ring—dictate its analytical behavior. The carboxylic acid moiety makes the compound acidic and introduces pH-dependent polarity. This presents a specific challenge in reversed-phase chromatography: achieving consistent retention and sharp, symmetrical peaks.
Potential process-related impurities could include:
-
Starting materials: Unreacted precursors from synthesis.
-
De-chlorinated species: Loss of the chlorine atom is a common side reaction in indole synthesis.[1]
-
Oxidation products: The aldehyde group is susceptible to oxidation into a carboxylic acid.
-
Decarboxylation products: Loss of the C2-carboxylic acid group.
A successful HPLC method must be able to resolve the main compound from these and other potential impurities.
The Recommended RP-HPLC Method: A Causality-Driven Approach
Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its versatility and robustness in separating compounds with moderate to low polarity. Our objective is to modulate the highly polar nature of the analyte to achieve optimal interaction with a non-polar stationary phase.
The "Why": Rationale for Method Parameters
-
Column Selection: The analyte is a polar acidic molecule. A standard C18 column (L1 USP classification) is a robust starting point, but its effectiveness is critically dependent on the mobile phase.[2] The key to retaining and resolving this compound is suppressing the ionization of its carboxylic acid group. An acidic mobile phase protonates the carboxylate anion (-COO⁻) to its neutral form (-COOH), rendering the molecule less polar and significantly increasing its retention on the hydrophobic C18 stationary phase.[3][4]
-
Mobile Phase Composition:
-
Aqueous Component (Solvent A): 0.1% Formic Acid in Water. Formic acid is a volatile acidifier, making it compatible with mass spectrometry (MS) if further characterization is needed.[3][5] It effectively lowers the mobile phase pH to around 2.7, ensuring the analyte is in its non-ionized, more retentive form. Phosphoric acid is a non-volatile alternative that can also be used for UV-only detection.
-
Organic Component (Solvent B): Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules.
-
Elution Mode: Gradient Elution. A gradient program, starting with a high concentration of the aqueous phase and gradually increasing the organic phase, is superior for impurity profiling. This approach ensures that highly polar impurities are retained and resolved at the beginning of the run, while the main, less polar analyte and any non-polar impurities are eluted effectively within a reasonable timeframe.[6]
-
-
Detection:
-
Wavelength: The indole nucleus is a strong chromophore. A detection wavelength of 280 nm provides excellent sensitivity for indole derivatives.[6][7]
-
Detector Type: A Diode Array Detector (DAD) , also known as a Photodiode Array (PDA) detector, is strongly recommended over a simple UV detector.[8] A DAD acquires spectra across the entire UV-Vis range for every point in the chromatogram. This capability is invaluable for a purity assay as it allows for automated peak purity analysis , which can detect the presence of co-eluting impurities under what appears to be a single chromatographic peak.[9][10][11][12]
-
Experimental Workflow Diagram
Caption: HPLC workflow for purity assessment.
Detailed Protocol and Self-Validating System
Trust in analytical data is paramount. This protocol incorporates System Suitability Testing (SST) as a self-validating mechanism, ensuring the chromatographic system is performing adequately before any sample analysis.[13] These criteria are based on United States Pharmacopeia (USP) guidelines.[14][15][16][17]
Required Materials and Equipment
-
HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.
-
Chromatography Data System (CDS) software with peak purity analysis capability.
-
Analytical balance.
-
Volumetric flasks, pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18, or equivalent).
-
Reagents: HPLC-grade water, acetonitrile, and formic acid.
-
Sample: this compound.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (Add 1.0 mL of formic acid to 1 L of HPLC-grade water).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| DAD Detection | 280 nm (Acquire spectra from 200-400 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability Testing (SST)
Before analyzing samples, perform five replicate injections of the Sample Solution. The system is deemed suitable for use only if all the following criteria are met.
| SST Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[14] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness.[15] |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Confirms the precision of the injection and detection system.[14] |
Purity Calculation
If the SST passes, inject the sample solution once. Calculate the purity using the area percent method, assuming all impurities have a similar response factor at 280 nm.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Use the CDS software to perform a peak purity analysis on the main peak. The purity angle should be less than the purity threshold, indicating no significant co-eluting impurities.[9]
Comparison Guide: Alternative Chromatographic Approaches
While the recommended C18 method is robust, alternative stationary phases can offer different selectivity, which may be advantageous for resolving specific impurities.
Logic for Column Selection
Caption: Decision logic for HPLC column selection.
Performance Comparison of Stationary Phases
| Stationary Phase | Principle of Separation | Advantages for This Analyte | Potential Drawbacks |
| C18 (Recommended) | Hydrophobic interactions. | Robust, versatile, widely available. Excellent performance with an acidic mobile phase to suppress ionization. | May provide insufficient retention for very polar impurities if the starting %B is too high. |
| Polar-Embedded C18 | Mixed-mode: Hydrophobic and hydrophilic interactions. | Designed for enhanced retention of polar compounds, even in highly aqueous mobile phases.[18][19] Can improve peak shape for acidic analytes. | Selectivity may differ significantly from standard C18, requiring re-optimization. |
| Phenyl-Hexyl | Mixed-mode: Hydrophobic and π-π interactions. | Offers alternative selectivity, particularly useful for resolving impurities with aromatic rings through π-π interactions. | Generally less hydrophobic than C18, leading to lower retention unless π-π interactions are significant. |
| HILIC | Hydrophilic Interaction Liquid Chromatography (partitioning into an adsorbed water layer). | Excellent for very polar compounds that are unretained on RP columns. | Can be less robust; requires longer equilibration times and is sensitive to sample matrix and water content.[2] Not the first choice here but an option for extremely polar impurities. |
Conclusion
This guide presents a comprehensive and scientifically-grounded HPLC method for assessing the purity of this compound. By understanding the chemical nature of the analyte and making informed choices on column, mobile phase, and detector, a robust and reliable method can be established. The integration of System Suitability Testing transforms this protocol into a self-validating system, ensuring the integrity of every analysis. While the recommended C18-based method serves as an excellent foundation, the comparative data on alternative stationary phases empowers scientists to troubleshoot and optimize for unique or challenging impurity profiles, upholding the highest standards of scientific integrity in their research and development endeavors.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. mdpi.com [mdpi.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. youtube.com [youtube.com]
- 16. agilent.com [agilent.com]
- 17. phenomenex.com [phenomenex.com]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Computational Docking Studies of 5-Chloro-Indole Derivatives
In the landscape of modern medicinal chemistry, the 5-chloro-indole scaffold has emerged as a structure of significant interest, demonstrating a wide spectrum of therapeutic potential, particularly in oncology and antimicrobial research.[1][2][3] The introduction of a chlorine atom at the 5-position often enhances the biological efficacy of the indole ring system.[1] Computational docking studies are indispensable in this field, serving as a powerful predictive tool to elucidate the binding mechanisms of these derivatives with their protein targets, thereby accelerating the drug discovery process.[4][5]
This guide provides an in-depth comparative analysis of computational docking studies involving 5-chloro-indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective, data-supported insights into docking performance, detailed experimental workflows, and a comparison of commonly used software platforms.
Comparative Docking Performance of 5-Chloro-Indole Derivatives
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, commonly expressed as a docking score or binding energy in kcal/mol.[5] A more negative value typically indicates a stronger, more favorable binding interaction.[6] The following table summarizes the reported docking performance of various 5-chloro-indole derivatives against several key protein targets implicated in disease.
| Derivative/Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Inhibitor | Ref. Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 5f (carboxamide) | EGFR (Wild Type) | 1M17 | -9.88 | Erlotinib | -9.37 | Met769, Lys721 | [6][7] |
| 5g (carboxamide) | EGFR (Wild Type) | 1M17 | -9.47 | Erlotinib | -9.37 | Met769, Lys721 | [6][7] |
| 3b (carboxylate) | EGFR | 2J6M | -10.12 | Re-docked ligand | -11.78 | Not Specified | [6] |
| 3e (carboxylate) | EGFR | 2J6M | -10.40 | Re-docked ligand | -11.78 | Not Specified | [6] |
| 5j (carboxamide) | CDK2 | Not Specified | Favorable Score | Dinaciclib | Not Specified | Not Specified | [8] |
| Indole Hydrazide (S3) | COX-2 | 4COX | Good Affinity | Not Specified | Not Specified | Tyr355, Arg120 | |
| Indole Derivative | Tubulin | 4O2B | Favorable Score | Colchicine | Not Specified | Cys241, Leu242 |
A Validated Workflow for Molecular Docking
To ensure reproducibility and scientific rigor, a standardized docking protocol is essential. The following section details a widely accepted workflow using the popular combination of AutoDock Vina for the docking simulation, AutoDock Tools (ADT) for file preparation, and PyMOL for visualization.[9][10][11] The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A typical workflow for computational molecular docking.
Experimental Protocol: Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Action: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2J6M) from the Protein Data Bank (RCSB PDB).
-
Causality: The crystal structure provides the experimentally determined atomic coordinates of the biological target. It is the foundational blueprint for the docking simulation.
-
Protocol:
-
Open the protein structure in AutoDock Tools (ADT).
-
Remove water molecules. Water can interfere with ligand binding in the simulation unless a specific hydrated docking protocol is intended.[12]
-
Add polar hydrogens. Correct protonation states are critical for defining the hydrogen bond donor and acceptor patterns, which are key to molecular recognition.[13]
-
Assign Gasteiger charges to all atoms. The charge distribution is fundamental for calculating electrostatic interactions between the protein and the ligand.
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[14]
-
Step 2: Ligand Preparation
-
Action: Generate the 3D structure of the 5-chloro-indole derivative.
-
Causality: The ligand's 3D conformation, torsional freedom, and charge distribution directly impact its ability to fit within the protein's binding site. An energetically minimized structure is used as the starting point.
-
Protocol:
-
Draw the 2D structure of the ligand using software like ChemDraw or PubChem Sketcher.
-
Convert the 2D structure to a 3D model and perform energy minimization using a force field (e.g., MMFF94). This yields a low-energy, stable conformation.
-
Load the 3D structure into ADT. The software will automatically detect rotatable bonds.
-
Save the prepared ligand in the PDBQT format.[9]
-
Step 3: Grid Box Generation
-
Action: Define a 3D grid box that encompasses the active site of the target protein.
-
Causality: The grid box defines the specific search volume for the docking algorithm.[15] This focuses the computational effort on the region of interest (the binding pocket), making the search more efficient and relevant.
-
Protocol:
-
In ADT, with the prepared protein loaded, navigate to the "Grid" menu and select "Grid Box".
-
Adjust the center and dimensions (in Angstroms) of the grid box to cover the entire binding cavity, including key amino acid residues known to be involved in ligand binding.[9][14]
-
Save the grid parameters to a configuration file.[9]
-
Step 4: Docking Simulation with AutoDock Vina
-
Action: Run the docking algorithm to predict binding poses and affinities.
-
Causality: AutoDock Vina uses a sophisticated scoring function and a stochastic search algorithm to explore possible conformations and orientations of the ligand within the grid box, identifying the most favorable interactions.[10]
-
Protocol:
-
Create a configuration text file (conf.txt) specifying the file paths for the prepared protein (receptor) and ligand, as well as the grid box center and size coordinates.[14]
-
Execute AutoDock Vina from the command line, referencing the configuration file.
-
vina --config conf.txt --log log.txt
-
Vina will generate an output PDBQT file containing the predicted binding poses (typically 9), ranked by their binding affinity scores.[10]
-
Step 5: Analysis and Visualization of Results
-
Action: Interpret the docking output to understand the binding mode.
-
Causality: This final step translates the numerical output into actionable biochemical insights. By visualizing the top-ranked pose, researchers can identify specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex.
-
Protocol:
-
Open the prepared protein PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL.
-
Analyze the top-ranked pose. Observe its orientation in the active site.
-
Identify and measure key interactions (e.g., hydrogen bonds) between the 5-chloro-indole derivative and the protein's amino acid residues. This provides a structural hypothesis for the compound's mechanism of action.
-
Alternative Docking Software: A Brief Comparison
While AutoDock Vina is a robust, open-source tool, other platforms are widely used, particularly in the pharmaceutical industry. Glide, part of the Schrödinger software suite, is a prominent commercial alternative.
| Feature | AutoDock Vina | Glide (Schrödinger) |
| Cost | Free (Open-Source) | Commercial (License Required) |
| Accuracy | Good to High | Generally considered very high, especially with XP (Extra Precision) mode.[16] |
| Speed | Fast | Very fast, especially in HTVS (High Throughput Virtual Screening) mode.[15] |
| Ease of Use | Moderate (Command-line interface, requires familiarity with tools like ADT).[10] | High (Integrated graphical user interface within Maestro).[17] |
| Flexibility | Allows for rigid and flexible docking. | Advanced options for induced-fit docking (IFD) to model protein flexibility.[15][17] |
Case Study: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a validated target in cancer therapy.[2] Several studies have successfully docked 5-chloro-indole derivatives into the ATP-binding site of EGFR, demonstrating their potential as inhibitors.[6][7][8]
Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.
Studies have shown that compounds like 5f and 5g , which are 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, act as potent EGFR inhibitors.[7][18] Docking simulations revealed that these compounds fit snugly into the ATP-binding pocket of EGFR. The indole core forms crucial hydrophobic interactions, while other functional groups form hydrogen bonds with key residues like Met769 in the hinge region, mimicking the binding mode of established inhibitors like erlotinib.[6][7] This computational evidence strongly supports the in vitro findings that these compounds effectively inhibit both wild-type and mutant forms of EGFR.[7][18]
Conclusion
Computational docking is a cornerstone of modern structure-based drug design, providing invaluable insights into molecular interactions at an atomic level. For 5-chloro-indole derivatives, these in silico studies have successfully predicted and rationalized their binding to a range of important therapeutic targets, most notably EGFR. By following a rigorous and validated workflow, researchers can reliably screen virtual libraries, prioritize candidates for synthesis, and generate testable hypotheses about their mechanisms of action. While in silico results must always be validated through subsequent in vitro and in vivo experiments, computational docking remains an efficient and cost-effective first step in the long journey of drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. m.youtube.com [m.youtube.com]
- 12. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 13. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. schrodinger.com [schrodinger.com]
- 16. scispace.com [scispace.com]
- 17. schrodinger.com [schrodinger.com]
- 18. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of 5-Chloroindole and 5-Bromoindole in Cross-Coupling Reactions: A Guide for Researchers
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Functionalization of the indole nucleus, particularly at the 5-position, is a critical strategy in drug discovery for modulating pharmacological activity, solubility, and metabolic stability. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth, head-to-head comparison of two common building blocks for these transformations: 5-chloroindole and 5-bromoindole. As researchers, the choice between an aryl chloride and an aryl bromide is not merely one of atomic mass; it is a strategic decision with significant implications for reaction kinetics, catalyst selection, and overall synthetic efficiency. This document will dissect these differences, grounding the discussion in mechanistic principles and supporting it with experimental data to empower you, the practicing scientist, to make the most informed choice for your synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Strength
At the heart of the performance difference between 5-chloroindole and 5-bromoindole lies the fundamental disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the C-X bond.[1][2] A weaker bond undergoes this cleavage more readily, leading to faster reaction rates and requiring less energetic input.
The C-Br bond is significantly weaker than the C-Cl bond:
-
Aryl C-Br Bond Dissociation Energy: ~285 kJ/mol[3]
-
Aryl C-Cl Bond Dissociation Energy: ~327 kJ/mol[3]
This ~42 kJ/mol difference is substantial and dictates the higher intrinsic reactivity of 5-bromoindole. Consequently, 5-chloroindole is a more challenging substrate, often necessitating more sophisticated catalyst systems and more forcing reaction conditions to achieve comparable results.
Performance in Key Cross-Coupling Reactions
The practical implications of this reactivity difference become evident when comparing their performance in the workhorse reactions of modern synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[4][5] Here, the distinction between the two haloindoles is stark.
5-Bromoindole: This substrate is highly amenable to Suzuki coupling. It reacts efficiently under relatively mild conditions, often with standard, commercially available palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[6][7] The reactions are typically robust and high-yielding.
5-Chloroindole: Activating the stronger C-Cl bond for Suzuki coupling is more demanding. Standard catalysts are often sluggish or ineffective. Success hinges on the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphines like XPhos and SPhos, or Fu's ligands like P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[8] These ligands stabilize the palladium center, promoting the difficult oxidative addition step. Reaction conditions typically involve higher temperatures and stronger bases.
| Feature | 5-Bromoindole | 5-Chloroindole | Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | The weaker C-Br bond requires less from the catalyst for oxidative addition. |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Electron-rich, bulky ligands are needed to facilitate oxidative addition into the strong C-Cl bond. |
| Temperature | 80-100 °C | 100-130 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Yields | Generally Excellent | Good to Excellent (with optimal system) | With the right catalyst system, high yields are achievable, but optimization is more critical. |
Heck-Mizoroki Reaction
The Heck reaction couples the haloindole with an alkene to form a substituted vinyl-indole.[9][10] The reactivity trend mirrors that of the Suzuki coupling.
5-Bromoindole: Readily participates in Heck reactions with a variety of alkenes using standard palladium sources like Pd(OAc)₂ with phosphine ligands. The reactions are generally predictable and high-yielding.[11]
5-Chloroindole: Requires more active catalyst systems, often employing bulky phosphine ligands or palladacycle catalysts, and higher reaction temperatures to proceed efficiently.[9]
Sonogashira Coupling
The Sonogashira reaction couples the haloindole with a terminal alkyne, providing a direct route to 5-alkynylindoles.[12][13] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.
5-Bromoindole: Couples efficiently with a wide range of alkynes under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, amine base).[14] The reactions often proceed smoothly at or slightly above room temperature.
5-Chloroindole: The coupling is significantly more challenging. Higher temperatures are almost always required, and catalyst systems often need to be modified. Copper-free Sonogashira protocols, which can sometimes be advantageous, are particularly difficult with aryl chlorides. The choice of ligand and base is critical for success.[13]
Buchwald-Hartwig Amination
This reaction forms a C-N bond, coupling the haloindole with an amine.[15][16] It is indispensable for synthesizing anilino-indoles and related structures.
5-Bromoindole: Is an excellent substrate for Buchwald-Hartwig amination. A variety of primary and secondary amines can be coupled using palladium catalysts with specialized ligands like BINAP or the newer generation of Buchwald ligands (e.g., tBu-XPhos).[17]
5-Chloroindole: As with other couplings, amination of 5-chloroindole requires the most advanced and highly active catalyst systems. The development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands by Buchwald was a crucial breakthrough that enabled the efficient coupling of unreactive aryl chlorides.[15]
Experimental Design & Protocols
To illustrate the practical differences, below are representative, detailed protocols for a Suzuki-Miyaura coupling reaction. Note the critical differences in the catalyst system and reaction temperature.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol describes a typical procedure for coupling 5-bromoindole with phenylboronic acid.
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
-
Add the palladium acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Chloroindole
This protocol outlines a procedure for the more challenging coupling of 5-chloroindole, requiring a more advanced catalyst system.
Materials:
-
5-Chloroindole (1.0 mmol, 151.6 mg)
-
Phenylboronic Acid (1.5 mmol, 183 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 38.1 mg)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 636 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a glovebox, add 5-chloroindole, phenylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a stir bar.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Process
The fundamental steps of these cross-coupling reactions can be visualized to better understand the role of the haloindole.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision workflow for selecting a haloindole substrate.
Strategic Considerations and Conclusion
When to Choose 5-Bromoindole:
-
For routine synthesis and rapid library generation: Its high reactivity and the robustness of the corresponding coupling reactions make it the default choice for most applications.
-
When using standard, less expensive catalysts: It does not require costly, specialized ligands.
-
For milder reaction conditions: Its ability to react at lower temperatures is beneficial for sensitive substrates.
When to Choose 5-Chloroindole:
-
When 5-chloroindole is a more readily available or cost-effective starting material: Commercial availability can sometimes dictate the choice of substrate.
-
In late-stage functionalization: If a complex molecule already contains a chloro-substituent, developing a method to couple it may be preferable to re-synthesizing the entire molecule with a bromo-substituent.
-
For orthogonal synthesis: In a molecule containing both a bromine and a chlorine atom, the bromine can be selectively functionalized first under mild conditions, leaving the chlorine intact for a subsequent coupling under more forcing conditions. This differential reactivity is a powerful tool for complex molecule synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-chloro-3-formyl-1H-indole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Profile
Understanding the potential hazards of 5-chloro-3-formyl-1H-indole-2-carboxylic acid is the first step in its safe management. Based on data from analogous compounds, such as 5-Chloroindole-2-carboxylic acid and Indole-3-carboxaldehyde, we can infer the following hazard profile.[1][2]
-
Chemical Structure Analysis : This compound is a chlorinated (halogenated) organic acid containing an aldehyde group. This structure suggests it should be treated as a hazardous substance requiring specialized disposal.[3][4] The presence of the chlorine atom specifically designates it for segregation into the halogenated organic waste stream.[3]
-
Potential Health Effects :
-
Skin and Eye Irritation : Similar indole-based carboxylic acids and aldehydes are known to cause skin and serious eye irritation.[1][2][5]
-
Respiratory Irritation : Inhalation of dust or powder may lead to respiratory tract irritation.[1][2][5]
-
Acute Toxicity : Some related compounds are harmful if swallowed.[1][5]
-
Key Chemical Data Summary
| Property | Inferred Characteristic | Rationale |
| Physical State | Likely a solid powder at room temperature. | Based on similar indole carboxylic acids.[1] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and bases. | General reactivity for carboxylic acids.[6] |
| Environmental Hazard | Potentially harmful to aquatic life. Not suitable for drain disposal.[3][7] | Halogenated organic compounds can have long-lasting environmental effects.[4] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is mandatory when handling this compound. The causality behind each PPE choice is to create a barrier against potential exposure routes.
-
Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[7] This is to prevent accidental splashes from reaching the eyes.
-
Hand Protection : Use chemical-impermeable gloves, such as nitrile gloves.[3] This prevents direct skin contact and potential irritation or absorption.
-
Body Protection : A standard laboratory coat is required to protect skin and clothing from contamination.[3]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[3][7]
Step 1: Waste Segregation and Collection
The principle of waste segregation is critical for both safety and cost-effective disposal. Mixing different waste classes can lead to dangerous chemical reactions and complicates the disposal process.
-
Designate a Waste Container : Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical waste (e.g., a sturdy, sealable plastic or glass bottle).[8][9] Avoid using foodstuff containers like milk jugs or soda bottles.[9][10]
-
Segregate Halogenated Waste : Collect all waste containing this compound, including contaminated items like pipette tips, gloves, and weighing paper, in a container specifically designated for "Halogenated Organic Waste." [3][4] This is crucial because halogenated compounds often require specific disposal methods, such as high-temperature incineration, to prevent the release of harmful byproducts.[11]
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Label Contents Clearly : The waste container must be clearly and legibly labeled with the words "Hazardous Waste." [8][12]
-
List All Constituents : List the full chemical name, "this compound," and any other solvents or chemicals present in the container, with their approximate percentages or volumes.[8][10] Do not use abbreviations or chemical formulas.[8]
-
Identify Hazards : Indicate the associated hazards, such as "Irritant" and "Toxic."[10]
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10][12]
-
Location : The SAA should be under the control of the laboratory personnel generating the waste, often a designated area within a fume hood or a secondary containment bin on a workbench.[8][10]
-
Container Management : Keep the waste container tightly sealed at all times, except when adding waste.[8][9] This prevents the release of vapors and potential spills.
-
Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9]
-
Segregation within SAA : Ensure that the halogenated waste container is stored separately from incompatible waste streams, such as acids, bases, or oxidizers.[8][12]
Step 4: Arranging for Final Disposal
Laboratory personnel are not the final disposers of the waste. This final step must be handled by trained professionals.
-
Contact EHS : Once the container is nearly full (around 90%), contact your institution’s Environmental Health & Safety (EHS) office to schedule a waste pickup.[8][13][14]
-
Follow Institutional Procedures : Adhere to all specific procedures and forms required by your institution for waste pickup requests.[14]
-
Professional Disposal : The EHS department will ensure the waste is transported to a licensed chemical destruction facility for proper treatment, likely through controlled incineration with flue gas scrubbing to manage the halogenated components.[4]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Small Spills (Solid) : If a small amount of the solid is spilled within a fume hood, carefully sweep it up using appropriate tools (e.g., a plastic dustpan and brush) and place it into the designated halogenated hazardous waste container. Avoid creating dust.[15]
-
Large Spills : For any large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and EHS office immediately. Do not attempt to clean it up yourself unless you are trained and equipped to do so.
-
Decontamination : After cleaning a spill, decontaminate the area and all equipment used for the cleanup. Dispose of all cleanup materials as halogenated hazardous waste.[12]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. Chemical (Hazardous) Waste | Environment, Health and Safety [ehs.cornell.edu]
- 15. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
